L-Phenylalanine-3-13C
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenyl(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-JCNVXSMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514736 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136056-02-5 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Phenylalanine-3-13C: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, properties, and applications of L-Phenylalanine-3-13C as a stable isotope tracer in metabolic research.
Core Principles of this compound
This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the third position (the β-carbon of the side chain) is replaced with a heavy isotope of carbon, 13C. This isotopic substitution allows for the precise tracking of phenylalanine's metabolic fate within a biological system without altering its chemical properties or biological activity.
The fundamental principle behind its use lies in its ability to act as a tracer. When introduced into a biological system, this compound follows the same metabolic pathways as its unlabeled counterpart. By using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the 13C-labeled and the naturally abundant 12C-phenylalanine. This allows for the quantification of various metabolic processes, including protein synthesis and breakdown, precursor-product relationships in metabolic pathways, and the kinetics of phenylalanine metabolism.[1]
Physicochemical Properties
The utility of this compound in research is underpinned by its well-defined physicochemical properties. Ensuring high purity of the tracer is critical for accurate and reproducible experimental outcomes.
| Property | Value | Reference |
| Chemical Formula | C₆H₅¹³CH₂CH(NH₂)COOH | [2] |
| Molecular Weight | ~166.19 g/mol | [2] |
| Isotopic Enrichment | Typically >98% | [2] |
| Chemical Purity | Generally ≥95-98% | [2] |
| Chiral Purity (L-enantiomer) | Typically >99% | [2] |
Key Applications in Research and Drug Development
This compound is a versatile tool employed in a wide range of studies to elucidate the dynamics of metabolic pathways in both health and disease.
-
Metabolic Flux Analysis (MFA): It is used to quantify the rate of metabolic reactions (fluxes) through various pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can map and quantify the activity of metabolic networks.
-
Protein Synthesis and Turnover: A primary application is the measurement of protein synthesis rates in various tissues. The rate of incorporation of this compound into newly synthesized proteins provides a direct measure of protein synthesis.[3]
-
Neurotransmitter Synthesis: Phenylalanine is a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4][5][6][7][8] this compound allows for the investigation of the kinetics of this conversion pathway in the brain and nervous system.[9]
-
Clinical Research: In human studies, it is used to investigate metabolic disorders, nutritional requirements, and the metabolic effects of therapeutic interventions.[10][11][12][13][14]
Experimental Protocols
The following sections provide detailed methodologies for common experiments utilizing this compound.
In Vivo Tracer Infusion Protocol for Human Kinetic Studies
This protocol describes a primed, continuous intravenous infusion of this compound to study whole-body phenylalanine kinetics in human subjects.
4.1.1. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state.
-
A baseline blood sample is collected prior to the infusion.
4.1.2. Tracer Administration:
-
A priming dose of this compound is administered intravenously to rapidly achieve isotopic steady state in the plasma.
-
Immediately following the priming dose, a continuous intravenous infusion is initiated and maintained for a period of 4-6 hours.[9] The specific infusion rate should be determined based on the study objectives and subject characteristics.[15]
4.1.3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[9]
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
4.1.4. Sample Processing:
-
Plasma is separated by centrifugation at 4°C.
-
An internal standard (e.g., L-[13C9]-Phenylalanine) is added to the plasma samples for accurate quantification.
-
Proteins in the plasma are precipitated using a suitable agent (e.g., perchloric acid or methanol).
-
The supernatant containing the free amino acids is collected after centrifugation for analysis.
Sample Preparation and Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common technique for determining the isotopic enrichment of this compound in biological samples.
4.2.1. Derivatization:
-
To make the amino acids volatile for GC analysis, they must be derivatized. A common method is the preparation of N-trifluoroacetyl-n-butyl (TFAB) esters or N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA) derivatives.[9]
-
TFAB Derivatization Protocol:
-
Dry the plasma extract under a stream of nitrogen.
-
Add a solution of 3 M HCl in n-butanol and heat at 60°C for 20 minutes.
-
Evaporate the reagent and add trifluoroacetic anhydride. Heat at 150°C for 10 minutes.
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
4.2.2. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+1) phenylalanine fragments.
-
4.2.3. Isotopic Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of both the labeled and unlabeled isotopologues, after correcting for the natural abundance of 13C.
Sample Preparation and Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of this compound.
4.3.1. Sample Preparation:
-
Protein precipitation is performed as described in the in vivo protocol.
-
The supernatant is diluted with an appropriate mobile phase for injection.
4.3.2. LC-MS/MS Analysis:
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both unlabeled and labeled phenylalanine.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Phenylalanine.
Caption: Metabolic fate of L-Phenylalanine.
Caption: Experimental workflow for a tracer study.
Quantitative Data Summary
The following tables summarize key quantitative data from human studies using L-phenylalanine tracers.
Table 1: Phenylalanine Kinetics in Healthy Adults (Post-absorptive State)
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| Phenylalanine Flux (IV Tracer) | 39.2 - 41.8 | [16] |
| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | [9] |
| Phenylalanine Oxidation | ~1.3 (at low intake) | [10] |
Table 2: Tracer Infusion and Dosage Information from Human Studies
| Study Parameter | Value | Reference |
| Typical Infusion Duration | 4 - 8 hours | [9][17] |
| Priming Dose (IV) | Variable, to reach steady state | [9] |
| Continuous Infusion Rate (IV) | ~0.05 - 0.10 μmol·kg⁻¹·min⁻¹ | [15] |
| Oral Tracer Dosage | 39 - 100 mg·kg⁻¹·d⁻¹ (in requirement studies) | [13][14] |
Conclusion
This compound is a powerful and indispensable tool for researchers and drug development professionals in the field of metabolic research. Its use in stable isotope tracer studies provides unparalleled insights into the complex dynamics of phenylalanine metabolism, protein turnover, and neurotransmitter synthesis. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the design, execution, and interpretation of experiments utilizing this versatile tracer. Adherence to rigorous experimental design and analytical methodology is paramount to obtaining high-quality, reproducible data that will continue to advance our understanding of human physiology and disease.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 6, Neurotransmitter pathways. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [opentext.uoregon.edu]
- 8. Neurotransmitter Synthesis and Storage – Introduction to Neurobiology [pressbooks.uiowa.edu]
- 9. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Phenylalanine Requirement of Elderly Men and Women Measured by Direct 13C Carbon Oxidation Method Is Similar to That of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma and urine enrichments following infusion of L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine in humans: evidence for an isotope effect in renal tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Phenylalanine-3-13C: A Technical Guide to its Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine-3-13C is a stable, isotopically labeled variant of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the third position (C3 or β-carbon) of the alanine side chain is replaced with its heavier, non-radioactive isotope, carbon-13. This isotopic labeling makes this compound an invaluable tracer for in vivo and in vitro research, enabling the precise tracking of phenylalanine metabolism through complex biological pathways. Its primary applications lie in the fields of metabolic flux analysis (MFA) and the measurement of protein synthesis rates, providing critical insights for drug development, nutritional science, and the study of metabolic diseases.
The stability of the 13C isotope at a non-exchangeable position ensures that the label is retained throughout metabolic transformations, allowing for accurate quantification of metabolic fluxes and incorporation into proteins. This technical guide provides an in-depth overview of the core research applications of this compound, detailed experimental methodologies, and quantitative data to support the design and interpretation of studies utilizing this powerful research tool.
Core Research Applications
The primary utility of this compound stems from its ability to act as a tracer in metabolic studies. The key research areas where it is employed include:
-
Metabolic Flux Analysis (MFA): this compound is used to quantify the rate of metabolic reactions (fluxes) in a biological system at a steady state. By introducing the labeled compound and measuring its incorporation into downstream metabolites, researchers can map and quantify the flow of carbon through specific metabolic pathways. This is particularly useful in metabolic engineering to optimize the production of compounds like L-phenylalanine in microorganisms and in studying metabolic dysregulation in diseases.
-
Protein Synthesis and Breakdown Rates: As an essential amino acid, phenylalanine is a fundamental building block of proteins. Since it is not synthesized or degraded in muscle tissue, the rate of its incorporation into and release from tissue protein provides a direct measure of protein synthesis and degradation.[1] this compound allows for the precise measurement of these rates in vivo, which is crucial for understanding the effects of nutrition, exercise, and disease on muscle and whole-body protein turnover.
-
Biomolecular NMR and Metabolomics: The 13C label provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the structural and dynamic analysis of proteins and other biomolecules. In metabolomics, it serves as an internal standard for the accurate quantification of unlabeled phenylalanine and its metabolites by mass spectrometry (MS).
Quantitative Data from Tracer Studies
The following tables summarize quantitative data from tracer studies investigating L-phenylalanine metabolism. While these studies primarily utilized L-Phenylalanine-d1, the methodologies and the nature of the data are directly comparable and provide a valuable reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults [1]
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |
| Phenylalanine Turnover | 36.1 | 5.1 |
| Tyrosine Turnover | 39.8 | Not Reported |
Table 2: Estimated Flux Distribution of L-Phenylalanine [1]
| Metabolic Pathway | Percentage of Phenylalanine Flux |
| Conversion to L-Tyrosine | ~16% |
| Incorporation into Protein & Other Pathways | ~84% |
Note: This distribution is based on data indicating that approximately 16% of the phenylalanine flux is converted to tyrosine in a basal steady state in healthy individuals. The remaining flux is primarily directed towards protein synthesis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing isotopically labeled L-phenylalanine. While the specific tracer may vary, the procedural steps are fundamentally the same for this compound.
Protocol 1: In Vivo L-Phenylalanine Tracer Study in Humans for Protein Synthesis Measurement
This protocol outlines a primed, continuous intravenous infusion method to measure muscle protein synthesis.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[1]
-
A baseline blood sample is collected prior to the infusion.[1]
2. Tracer Administration:
-
A priming dose of this compound is administered intravenously to rapidly achieve isotopic steady state in the plasma.
-
Immediately following the priming dose, a continuous intravenous infusion of this compound is maintained for a period of 4-6 hours.[1]
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[1]
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[1]
-
Muscle biopsies are obtained from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
4. Sample Processing:
-
Plasma is separated from blood samples by centrifugation at 4°C.
-
An internal standard (e.g., L-[13C6]-Phenylalanine) is added to plasma samples for accurate quantification.
-
Proteins in the plasma are precipitated using an agent like perchloric acid or methanol. The supernatant containing free amino acids is collected.
-
Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is washed and then hydrolyzed to release individual amino acids.
5. LC-MS/MS Analysis:
-
The prepared plasma and muscle hydrolysate samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This analysis determines the isotopic enrichment of this compound in both the free amino acid pool (plasma) and the protein-bound pool (muscle).
6. Data Analysis and Calculation:
-
The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:
-
FSR (%/h) = (E_p / E_a) * (1 / t) * 100
-
Where:
-
E_p is the enrichment of this compound in muscle protein (the difference between the final and initial biopsy).
-
E_a is the average enrichment of this compound in the plasma (precursor pool) during the infusion.
-
t is the duration of the infusion in hours.
-
-
Protocol 2: Metabolic Flux Analysis in Cell Culture
This protocol describes the use of this compound to trace metabolic pathways in cultured cells.
1. Cell Culture and Labeling:
-
Cells are cultured in a standard medium to the desired confluency.
-
For the experiment, the standard medium is replaced with a medium containing a known concentration of this compound.
-
Cells are incubated with the labeled medium for a time course determined by the specific metabolic pathway of interest to reach an isotopic steady state.
2. Quenching and Metabolite Extraction:
-
The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold solvent, typically 80% methanol, and the cells are scraped.[1]
-
The cell lysate is transferred to a microcentrifuge tube.
3. Sample Processing:
-
The samples are vortexed and then centrifuged at high speed to pellet cell debris and proteins.
-
The supernatant containing the intracellular metabolites is transferred to a new tube.
-
The solvent is evaporated to dryness using a vacuum concentrator or a stream of nitrogen.
4. LC-MS/MS Analysis:
-
The dried metabolite extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
The analysis is performed to determine the mass isotopomer distribution (MID) of downstream metabolites of phenylalanine.
5. Data Analysis and Flux Calculation:
-
The isotopic enrichment data (MIDs) are used in conjunction with a stoichiometric model of the metabolic network.
-
Computational software (e.g., INCA, 13CFLUX2) is used to calculate the metabolic flux rates that best explain the observed labeling patterns.[1]
Visualizations: Pathways and Workflows
Phenylalanine Metabolic Pathway
The following diagram illustrates the primary metabolic fates of L-phenylalanine in humans.
Caption: Major metabolic pathways of L-Phenylalanine.
Experimental Workflow for In Vivo Tracer Studies
This diagram outlines the typical workflow for an in vivo metabolic flux or protein synthesis study using this compound.
Caption: Generalized workflow for an in vivo tracer study.
Logical Framework for Metabolic Flux Analysis
This diagram illustrates the conceptual logic behind calculating metabolic fluxes using stable isotope tracer data.
Caption: Conceptual logic of Metabolic Flux Analysis (MFA).
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its application in metabolic flux analysis and protein synthesis studies provides quantitative insights into complex biological systems that are unattainable through other methods. The detailed protocols and data presented in this guide serve as a comprehensive resource for designing and implementing robust tracer studies. The careful application of these methodologies will continue to advance our understanding of metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
L-Phenylalanine-3-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Phenylalanine-3-13C, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document details its core properties, experimental applications, and relevant biochemical pathways, serving as a comprehensive resource for professionals in the field.
Core Properties of this compound
This compound is a form of the essential amino acid L-phenylalanine where the carbon atom at the beta position (C3) of the side chain is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling provides a non-radioactive tracer that can be accurately detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property makes it an invaluable tool for tracking the metabolic fate of phenylalanine in vivo and in vitro.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 136056-02-5 | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| Linear Formula | C₆H₅¹³CH₂CH(NH₂)CO₂H | [1][2] |
| Isotopic Purity | 99 atom % ¹³C | [1][2] |
| Physical Form | Solid | [1] |
Applications in Research and Drug Development
The primary application of this compound lies in its use as a tracer to study various metabolic processes. Its incorporation into proteins and conversion into other metabolites allows for the precise measurement of complex biochemical dynamics.
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of metabolic reactions within a biological system.[4][5] this compound is utilized to trace the flow of carbon through phenylalanine-dependent pathways. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of various metabolic routes.[4]
Key metabolic fates of L-phenylalanine that can be traced include:
-
Protein Synthesis: A significant portion of L-phenylalanine is used for the synthesis of new proteins.
-
Conversion to L-Tyrosine: The hydroxylation of phenylalanine to tyrosine is a major catabolic pathway.
-
Conversion to Phenylpyruvic Acid: Transamination of phenylalanine forms phenylpyruvic acid, an alternative catabolic route.
In Vivo Protein Synthesis Measurement
This compound is instrumental in determining the rate of protein synthesis in vivo. By administering the labeled amino acid and subsequently measuring its incorporation into specific proteins over time, researchers can calculate the fractional synthesis rate of those proteins. This has applications in studying the effects of nutrition, disease, and therapeutic interventions on protein metabolism.
Key Signaling and Metabolic Pathways
The metabolism of phenylalanine is a well-characterized pathway with significant clinical relevance, particularly in the context of the genetic disorder phenylketonuria (PKU). The initial and rate-limiting step is the conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[1]
Below is a diagram illustrating the main metabolic pathway of L-phenylalanine.
Caption: Phenylalanine Metabolic Pathway
Experimental Protocols
The following provides a generalized methodology for conducting in vivo metabolic flux analysis and protein synthesis studies using this compound. Specific experimental parameters may need to be optimized based on the biological system and research question.
In Vivo Metabolic Flux Analysis Using this compound
This protocol outlines a primed, continuous infusion method to achieve isotopic steady state for the measurement of phenylalanine metabolism.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.
-
A baseline blood sample is collected prior to the infusion.[2]
2. Tracer Administration:
-
A priming dose of this compound is administered intravenously to rapidly bring the plasma enrichment to the target steady-state level.
-
Immediately following the priming dose, a continuous intravenous infusion of this compound is maintained for a period of 4-6 hours.[2][6]
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
4. Sample Processing:
-
Plasma is separated by centrifugation at 4°C.
-
An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma samples for accurate quantification.
-
Proteins in the plasma are precipitated using an agent such as perchloric acid or methanol.
-
The supernatant containing the free amino acids is collected after centrifugation.[2]
5. Sample Analysis:
-
The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of this compound and its downstream metabolites (e.g., Tyrosine).
6. Data Analysis and Flux Calculation:
-
The isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites in plasma is determined from the LC-MS/MS data.
-
Metabolic flux rates are calculated using established metabolic models and computational software. These models utilize the isotopic enrichment data to estimate the rates of different reactions.[2]
Measurement of Pancreatic Protein Synthesis
This protocol is adapted from methods used to measure protein synthesis in specific tissues.
1. Animal Preparation and Tracer Administration:
-
A solution of this compound mixed with unlabeled L-phenylalanine is injected. For mice, intraperitoneal injection is common, while for rats, intravenous injection via the tail vein allows for rapid distribution.[7]
2. Tissue and Blood Collection:
-
At a predetermined time point (e.g., 10-15 minutes post-injection, where incorporation is linear), blood is drawn via cardiac puncture into heparinized syringes.[8]
-
The pancreas is rapidly excised, frozen in liquid nitrogen, and stored at -80°C until analysis.[7]
3. Sample Homogenization and Fractionation:
-
The frozen pancreas is homogenized in perchloric acid (PCA).
-
The homogenate is centrifuged to separate the PCA-soluble fraction (containing free amino acids) from the PCA-insoluble pellet (containing proteins).[7]
-
The protein pellet is washed multiple times with PCA to remove any free labeled phenylalanine.
4. Analysis:
-
The this compound enrichment in the PCA-soluble fraction (precursor pool) is determined by LC-MS/MS.
-
The protein pellet is hydrolyzed to break it down into its constituent amino acids.
-
The enrichment of this compound in the hydrolyzed protein sample is measured by LC-MS/MS.
-
Total protein content of the pellet is determined using a standard protein assay.
5. Calculation of Protein Synthesis Rate:
-
The fractional rate of protein synthesis (ks) is calculated based on the incorporation of the labeled phenylalanine into the protein fraction relative to the enrichment of the precursor pool over time.
Below is a workflow diagram for a typical ¹³C metabolic flux analysis experiment.
Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.
References
- 1. Reactome | Phenylalanine metabolism [reactome.org]
- 2. benchchem.com [benchchem.com]
- 3. mun.ca [mun.ca]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of pancreatic protein synthesis | Pancreapedia [pancreapedia.org]
- 8. pancreapedia.org [pancreapedia.org]
An In-Depth Technical Guide to L-Phenylalanine-3-13C
For Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine-3-13C is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. In this molecule, the carbon atom at the beta position (C3) of the side chain is replaced with a heavy carbon-13 (¹³C) isotope. This specific labeling allows it to serve as a powerful tracer in metabolic research, proteomic studies, and drug development, enabling precise tracking and quantification in complex biological systems without interfering with the underlying processes. Its primary applications include metabolic flux analysis, protein turnover studies, and as an internal standard for mass spectrometry.[1][2][3][4]
Commercial Suppliers and Product Specifications
Several reputable suppliers provide this compound for research purposes. The products are typically characterized by high isotopic and chemical purity to ensure reliable and reproducible experimental results. Below is a comparative summary of specifications from leading commercial vendors.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % ¹³C) | Chemical Purity | Molecular Weight | CAS Number |
| Sigma-Aldrich (Merck) | This compound | 490121 | 99%[5] | Not specified | 166.18[5] | 136056-02-5[5] |
| Cambridge Isotope Labs | L-Phenylalanine (3-¹³C, 99%) | CLM-1053 | 99% | ≥98%[1] | 166.18[1] | Not specified |
| Santa Cruz Biotechnology | Dthis compound | sc-225381 | Not specified | Not specified | 166.18[6] | 286425-42-1[6][7] |
| Smolecule | L-PHENYLALANINE (3-13C) | Not specified | ~99%[2] | ≥98%[2] | 166.18[2] | Not specified |
Note: Dthis compound is a racemic mixture, while L-forms are the biologically active enantiomer typically used in metabolic studies.
Core Applications & Methodologies
The primary utility of this compound lies in its application as a tracer, which can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Key Applications:
-
Metabolic Flux Analysis (MFA): Used to trace the metabolic fate of phenylalanine through various biochemical pathways.[4]
-
Protein Synthesis & Turnover Rates: Allows for the direct measurement of the rate at which proteins are synthesized and degraded within cells, tissues, or whole organisms.[8]
-
Proteomics: Serves as a standard for absolute protein quantification.[1]
-
Biomolecular NMR: The ¹³C label provides a specific signal enhancement for structural and dynamic studies of proteins.[1][2]
Experimental Protocol: Isotope Labeling in Cell Culture for Mass Spectrometry
This protocol outlines a general procedure for using this compound to measure protein synthesis rates in cultured cells, a common application in drug development and metabolic research.
Objective: To determine the rate of new protein synthesis by measuring the incorporation of this compound into the proteome over time.
Materials:
-
Mammalian cells in culture
-
Standard cell culture medium (e.g., DMEM) lacking normal L-phenylalanine
-
This compound (from a commercial supplier)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., Trypsin, DTT, Iodoacetamide)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[9]
Methodology:
-
Preparation of Labeling Medium: Prepare a custom DMEM medium where standard L-phenylalanine is replaced with a known concentration of this compound. Supplement with dFBS and other necessary components.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Remove the standard medium, wash the cells once with sterile PBS.
-
Replace the standard medium with the prepared ¹³C-labeling medium.[10]
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.[10]
-
-
Cell Lysis and Protein Extraction:
-
At each time point, rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.[10]
-
Add cold cell lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[10]
-
-
Protein Digestion:
-
Quantify the total protein concentration in each sample.
-
Take a standardized amount of protein from each sample and perform in-solution or in-gel tryptic digestion to break down proteins into smaller peptides for MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution LC-MS/MS instrument.[9]
-
The mass spectrometer will detect peptide pairs: one containing the normal ¹²C-phenylalanine (from pre-existing proteins) and one containing the ¹³C-phenylalanine (from newly synthesized proteins), which will have a specific mass shift.
-
-
Data Analysis:
-
Calculate the ratio of the labeled ('heavy') to unlabeled ('light') peptide peak intensities.
-
This ratio reflects the fractional synthesis rate of the specific protein from which the peptide was derived. By analyzing multiple peptides, a global protein synthesis rate can be determined.
-
Visualizations
Workflow for Protein Synthesis Analysis
The following diagram illustrates the experimental workflow for measuring protein synthesis using this compound labeling followed by mass spectrometry analysis.
Caption: Experimental workflow for stable isotope labeling and proteomic analysis.
Incorporation and Detection Pathway
This diagram shows the logical flow from the introduction of the labeled amino acid into the cell to its eventual detection as part of a newly synthesized peptide.
Caption: Cellular incorporation and analytical detection pathway for ¹³C-labeled Phenylalanine.
References
- 1. L-Phenylalanine (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1053-0.1 [isotope.com]
- 2. Buy L-PHENYLALANINE (3-13C) | 98% [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L -Phenylalanine-3-13C 13C 99atom 136056-02-5 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Dthis compound 99 atom % 13C | 286425-42-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Stability and Storage of L-Phenylalanine-3-¹³C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Phenylalanine-3-¹³C. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other applications utilizing this isotopically labeled amino acid. This guide details the stability profile of L-Phenylalanine-3-¹³C in both solid and solution forms, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage is paramount to ensure the integrity and purity of L-Phenylalanine-3-¹³C. The stability of the compound is dependent on its physical state (solid powder or in solution) and the storage conditions.
Solid-State Stability and Storage
In its solid, powdered form, L-Phenylalanine-3-¹³C is a relatively stable compound. For long-term storage, the following conditions are recommended:
| Parameter | Recommended Condition | Expected Shelf Life |
| Temperature | -20°C | 2 years |
| Light | Protect from light | N/A |
| Moisture | Store in a dry environment | N/A |
Some suppliers also indicate that the solid compound can be stored at room temperature, provided it is protected from light and moisture. However, for maximum long-term stability, storage at -20°C is the preferred condition.
Solution Stability and Storage
The stability of L-Phenylalanine-3-¹³C is significantly reduced when in solution. The choice of solvent and storage temperature are critical factors in maintaining its integrity.
| Solvent | Temperature | Expected Shelf Life |
| Dimethyl Sulfoxide (DMSO) | 4°C | 2 weeks |
| Dimethyl Sulfoxide (DMSO) | -80°C | 6 months |
It is crucial to prepare solutions fresh and use them promptly. If storage is necessary, it should be for the shortest possible duration at the recommended low temperatures.
Potential Degradation Pathways
The degradation of L-phenylalanine, and by extension its ¹³C-labeled counterpart, can occur through several metabolic and chemical pathways. The primary degradation routes involve enzymatic and chemical transformations of the amino acid. While the stable ¹³C isotope at the 3-position is not expected to significantly alter the chemical properties or degradation pathways, a slight kinetic isotope effect may be observable, potentially leading to a marginally slower rate of reactions involving the C-H bond at the labeled position. However, for practical purposes of storage and handling, the degradation pathways are considered identical to the unlabeled compound.
The two main degradation pathways for L-phenylalanine are:
-
Hydroxylation: The primary metabolic pathway in vivo, where L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.
-
Transamination: A minor pathway where L-phenylalanine is converted to phenylpyruvic acid.
These initial degradation products can undergo further transformations, leading to a variety of other compounds.
Figure 1: Simplified degradation pathways of L-Phenylalanine.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the re-test period for L-Phenylalanine-3-¹³C and to understand its degradation profile under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs).
Stability Study Workflow
The overall workflow for a stability study involves subjecting the compound to various stress conditions and analyzing the samples at predetermined time points using a validated stability-indicating analytical method.
Figure 2: General workflow for a stability testing program.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve L-Phenylalanine-3-¹³C in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve L-Phenylalanine-3-¹³C in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis. |
| Oxidation | Dissolve L-Phenylalanine-3-¹³C in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. |
| Photolytic Degradation | Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines. |
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating and quantifying L-Phenylalanine-3-¹³C from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
3.3.1. HPLC-MS Method
A reversed-phase HPLC method coupled with a mass spectrometer can provide high sensitivity and selectivity.
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS Detector | Electrospray Ionization (ESI) in positive mode. |
| Monitored Ions | Monitor the m/z for L-Phenylalanine-3-¹³C and its expected degradation products (e.g., L-Tyrosine). |
3.3.2. NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for quantifying the isotopic enrichment and purity of L-Phenylalanine-3-¹³C.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Nuclei | ¹H and ¹³C NMR |
| Solvent | Deuterated solvent (e.g., D₂O, DMSO-d₆) |
| Quantitative Analysis | Use a certified internal standard with a known concentration for quantitative analysis (qNMR). The integral of the ¹³C-satellite peaks in the ¹H NMR spectrum can be used to confirm the position and enrichment of the label. |
Conclusion
The stability of L-Phenylalanine-3-¹³C is well-defined under specified storage conditions. As a solid, it is stable for up to two years at -20°C, protected from light and moisture. In solution, its stability is significantly reduced, necessitating fresh preparation and short-term storage at ultra-low temperatures. The degradation pathways are expected to be similar to those of unlabeled L-phenylalanine. A robust stability testing program, following ICH guidelines and employing validated stability-indicating analytical methods such as HPLC-MS and NMR, is essential for ensuring the quality and integrity of this valuable research compound. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to handle, store, and assess the stability of L-Phenylalanine-3-¹³C effectively.
The Biological Role of L-Phenylalanine as a Precursor: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine (L-Phe), an essential aromatic amino acid, serves as a critical nexus in mammalian metabolism, positioned at the intersection of protein synthesis and the biosynthesis of vital signaling molecules. Its role extends far beyond that of a simple proteinogenic building block; it is the primary precursor to L-tyrosine and, consequently, to the entire family of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Furthermore, it is integral to the synthesis of melanin and thyroid hormones. The metabolic flux through phenylalanine pathways is tightly regulated, and genetic defects, such as those affecting the phenylalanine hydroxylase (PAH) enzyme, lead to severe pathologies like Phenylketonuria (PKU). This technical guide provides an in-depth exploration of L-phenylalanine's precursor roles, detailing the core metabolic pathways, summarizing key quantitative data, outlining relevant experimental methodologies, and illustrating the biochemical logic through signaling and workflow diagrams.
Core Metabolic Pathways Originating from L-Phenylalanine
The metabolic fate of L-phenylalanine is primarily dictated by its conversion to L-tyrosine, a reaction that serves as the gateway to several indispensable downstream pathways.
The Phenylalanine Hydroxylation Pathway
The rate-limiting step in the catabolism of L-phenylalanine is its irreversible hydroxylation to form L-tyrosine.[1][2] This reaction is catalyzed by the hepatic enzyme Phenylalanine Hydroxylase (PAH) . The reaction requires molecular oxygen and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) , which is oxidized during the reaction and must be regenerated to maintain catalytic turnover.[3][4] This conversion is not only the first step in phenylalanine degradation but also the primary endogenous source of L-tyrosine, a precursor for numerous critical biomolecules.[1]
Figure 1: Phenylalanine Hydroxylation Pathway.
The Catecholamine Biosynthesis Pathway
Once synthesized, L-tyrosine serves as the direct precursor for the catecholamines. This multi-step enzymatic cascade is fundamental for neuronal signaling, endocrine function, and the physiological stress response. The key enzymes in this pathway are Tyrosine Hydroxylase (TH), DOPA Decarboxylase (DDC), Dopamine β-Hydroxylase (DBH), and Phenylethanolamine N-methyltransferase (PNMT).[5]
-
Tyrosine to L-DOPA: Tyrosine is hydroxylated by Tyrosine Hydroxylase (TH) to form 3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.
-
L-DOPA to Dopamine: L-DOPA is decarboxylated by DOPA Decarboxylase (DDC), also known as Aromatic L-amino acid Decarboxylase (AADC), to produce the neurotransmitter dopamine.[6]
-
Dopamine to Norepinephrine: Dopamine is hydroxylated by Dopamine β-Hydroxylase (DBH), a copper-containing enzyme, to yield norepinephrine (noradrenaline).[6]
-
Norepinephrine to Epinephrine: In specific neurons and the adrenal medulla, norepinephrine is methylated by Phenylethanolamine N-methyltransferase (PNMT) to form epinephrine (adrenaline), using S-adenosyl methionine (SAM) as a methyl group donor.[6]
Figure 2: Catecholamine Biosynthesis Pathway.
Pathophysiological Relevance: Phenylketonuria (PKU)
Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism resulting from mutations in the PAH gene, which lead to deficient or absent Phenylalanine Hydroxylase activity.[1][7] Without functional PAH, L-phenylalanine cannot be converted to L-tyrosine, leading to its accumulation in the blood and tissues.[7] This hyperphenylalaninemia forces L-phenylalanine down an alternative, minor metabolic pathway initiated by phenylalanine transaminase.[7][8] The resulting phenylketones, such as phenylpyruvate and phenylacetate, are excreted in the urine and are neurotoxic, causing severe intellectual disability, seizures, and other neurological problems if untreated.[9][10]
Figure 3: Metabolic Consequences of PAH Deficiency in PKU.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with L-phenylalanine metabolism.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate(s) | K_m (μM) | V_max or k_cat | Organism/Source | Notes |
|---|---|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | ~130 | - | Human (recombinant) | K_d value for Phe binding to the E-BH4 complex.[11] |
| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | ~65 | - | Human (recombinant) | K_d value for BH4 binding to the free enzyme.[11] |
| DOPA Decarboxylase (DDC) | L-DOPA | Low (not specified) | High | Mammalian | Efficiently converts L-DOPA to Dopamine.[6] |
| Dopamine β-Hydroxylase (DBH) | Tyramine | 1660 | - | Bovine (deglycosylated) | K_m for the substrate analog tyramine.[12] |
| Dopamine β-Hydroxylase (DBH) | Oxygen | 140 | - | Bovine (deglycosylated) | [12] |
| Tyrosine Aminotransferase (hTATase) | L-Tyrosine | - | 83 s⁻¹ (k_cat) | Human (recombinant) | Highly specific for Tyrosine over Phenylalanine.[13] |
| Phenylalanine Dehydrogenase | L-Phenylalanine | - | - | Rhodococcus sp. M4 | Catalyzes reversible oxidative deamination. |
Table 2: Metabolite Concentrations
| Metabolite | Condition | Fluid | Concentration Range | Notes |
|---|---|---|---|---|
| L-Phenylalanine | Normal | Plasma | 35-120 µmol/L | Reference range.[14] |
| L-Phenylalanine | Classic PKU (untreated) | Plasma | >1200 µmol/L | Can be >20 times the normal level.[7][14] |
| L-Phenylalanine | Normal (intracellular) | Lymphocytes | <10 nmol/10⁶ cells | [15] |
| L-Phenylalanine | PKU Homozygotes (intracellular) | Lymphocytes | Significantly higher than normal | [15] |
| L-Tyrosine | Normal | Plasma | 51.0 - 57.5 µmol/L | Measured by HPLC.[16] |
| L-Tyrosine | PKU | Plasma | 15.0 - 34.0 µmol/L | Demonstrates deficiency due to lack of production from Phe.[16] |
Experimental Protocols
Protocol 1: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay
This protocol describes a spectrophotometric method to determine PAH activity by quantifying the L-tyrosine produced.
Principle: PAH converts L-phenylalanine to L-tyrosine in the presence of the cofactor DL-6-methyl-5,6,7,8-tetrahydropterine. The reaction is stopped, and the L-tyrosine product is quantified colorimetrically after reaction with 1-nitroso-2-naphthol, which forms a colored product measured at 450 nm.[14]
Materials:
-
200 mM Tris HCl Buffer, pH 7.2
-
4.0 mM L-Phenylalanine Solution
-
Catalase Enzyme Solution (4000 units/mL)
-
16.65 mM DL-Dithiothreitol (DTT)
-
4.0 mM DL-6-methyl-5,6,7,8-tetrahydropterine (6-MTHP)
-
20% (v/v) Nitric Acid with 0.05% (w/v) Sodium Nitrite
-
0.1% (v/v) 1-Nitroso-2-Naphthol Solution
-
5.0 mM L-Tyrosine Standard Solution
-
PAH Enzyme Solution (e.g., liver homogenate or purified enzyme)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup: In separate tubes for Test, Blank, and Standards, pipette reagents as specified in the reference protocol.[14] A typical reaction mix includes Tris buffer, L-phenylalanine solution, catalase, DTT, and the enzyme solution.
-
Equilibration: Mix by swirling and equilibrate all tubes to 25°C.
-
Initiation: Start the reaction by adding the 6-MTHP cofactor solution to all tubes except the Blank. For the Blank, add buffer instead.
-
Incubation: Immediately mix and incubate at 25°C for a precise duration (e.g., 8 minutes).
-
Termination & Color Development: Stop the reaction and initiate color development by adding the Nitric Acid/Nitrite solution, followed by the Nitrosonaphthol solution.
-
Heating and Cooling: Mix and heat all tubes at 55°C for 30 minutes to allow color development. Cool to room temperature.
-
Measurement: Centrifuge the tubes to pellet any precipitate. Transfer the supernatant to cuvettes and read the absorbance at 450 nm.
-
Calculation: Determine the amount of L-tyrosine produced in the Test sample by comparing its absorbance to the L-Tyrosine Standard curve, after subtracting the Blank absorbance. Enzyme activity is typically expressed as µmoles of tyrosine produced per minute per mg of protein.
Protocol 2: Quantification of Phenylalanine and Tyrosine by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of L-phenylalanine and L-tyrosine in biological samples like plasma or serum.
Principle: Amino acids are separated on a reverse-phase C18 column and detected by their intrinsic fluorescence or UV absorbance. Protein is first removed from the sample by acid precipitation.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reverse-phase C18 column (e.g., Hypersil C8 or Acclaim 120 C18)[16][17]
-
Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation[12][17]
-
Mobile Phase: e.g., 0.015 mM dihydrogen-phosphate solution or 5% acetonitrile in buffer.[12][17]
-
L-Phenylalanine and L-Tyrosine analytical standards
-
Centrifuge and vials
Procedure:
-
Sample Preparation:
-
For plasma or serum, add an equal volume of cold precipitating acid (e.g., 5% perchloric acid) to the sample.[17]
-
Vortex briefly and incubate on ice or at 2-8°C for 15 minutes to allow full protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Carefully collect the supernatant, which contains the deproteinized amino acids.
-
-
Chromatography:
-
Detection:
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of L-phenylalanine and L-tyrosine standards.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the concentration of each amino acid in the sample by integrating the peak area and comparing it to the standard curve.
-
Protocol 3: Stable Isotope Tracing of L-Phenylalanine Metabolism
This workflow describes the use of stable isotope-labeled L-phenylalanine (e.g., L-[ring-¹³C₆]Phe) to trace its metabolic fate in vivo or in cell culture.
Principle: A labeled tracer is introduced into the biological system. At steady state, the isotopic enrichment of the tracer and its downstream metabolites is measured by mass spectrometry. This allows for the calculation of metabolic flux rates, such as the rate of appearance (Ra) of phenylalanine and its conversion to tyrosine.
Materials:
-
Stable isotope tracer (e.g., L-[ring-¹³C₆]Phe or L-[¹⁵N]Phe)[18]
-
Infusion pump (for in vivo studies)
-
LC-MS/MS system
-
Reagents for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Tracer Administration (In Vivo Example):
-
Subjects are typically fasted overnight to reach a postabsorptive state.
-
A baseline blood sample is collected.
-
A primed, continuous intravenous infusion of the labeled L-phenylalanine is administered to achieve and maintain an isotopic steady state in the plasma.
-
-
Sample Collection:
-
Blood samples are collected at regular intervals throughout the infusion period.
-
For cell culture, cells are incubated with labeled media, and then metabolism is quenched rapidly with a cold solvent before harvesting.
-
-
Sample Processing:
-
Plasma is separated by centrifugation.
-
Proteins are precipitated (as in Protocol 2).
-
Metabolites are extracted from cells or tissues.
-
-
LC-MS/MS Analysis:
-
The prepared extracts are analyzed by LC-MS/MS to determine the tracer-to-tracee ratio (TTR) for phenylalanine and its labeled and unlabeled metabolites (e.g., tyrosine).
-
-
Metabolic Flux Calculation:
-
The rate of appearance (Ra) of phenylalanine can be calculated by dividing the tracer infusion rate by the TTR in the plasma at isotopic steady state.[18]
-
The conversion rate to other metabolites is determined by measuring the enrichment in the product pools.
-
Figure 4: Experimental Workflow for Stable Isotope Tracing.
Conclusion
L-Phenylalanine is a cornerstone of amino acid metabolism, serving as the essential gateway to L-tyrosine and the subsequent synthesis of catecholamines and other critical biomolecules. The enzymatic machinery governing its metabolic fate is finely tuned, and disruptions, as exemplified by Phenylketonuria, have profound pathophysiological consequences. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in neuroscience, metabolic disorders, and pharmacology. A thorough understanding of these pathways and the methodologies used to investigate them is paramount for developing novel diagnostic and therapeutic strategies targeting the wide array of processes influenced by this pivotal amino acid.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SMPDB [smpdb.ca]
- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catecholamine biosynthesis and physiological regulation in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 11. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Intracellular concentration of phenylalanine, tyrosine and alpha-amino butyric acid in 13 homozygotes and 19 heterozygotes for phenylketonuria (PKU) compared with 26 normals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isotopic Labeling of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling of amino acids, a cornerstone technique in modern biological and pharmaceutical research. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for professionals seeking to leverage this powerful technology for quantitative proteomics, drug discovery, and the elucidation of complex cellular processes.
Core Concepts of Isotopic Labeling
Isotopic labeling of amino acids involves the replacement of naturally abundant, "light" isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable (non-radioactive) counterparts (e.g., ¹³C, ¹⁵N, ²H/D).[1][] These isotopically labeled amino acids are chemically identical to their natural forms and are incorporated into proteins during cellular protein synthesis.[1][3] This incorporation results in a predictable mass shift in the labeled proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS).[4][5] This principle underpins the ability to differentiate and quantify proteins from different experimental conditions with high precision.[3][6]
The primary applications of isotopically labeled amino acids lie in quantitative proteomics, where they enable the precise measurement of changes in protein abundance, post-translational modifications, and protein turnover rates between different cell populations or experimental conditions.[1][6][7] This technology has become indispensable in various research areas, including the study of signaling pathways, drug target identification, and biomarker discovery.[8][9][10]
Key Methodologies for Isotopic Labeling
Several methods exist for introducing isotopic labels into amino acids and proteins. The choice of method depends on the biological system, experimental goals, and the desired level of labeling specificity.
Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is the most widely used metabolic labeling technique.[5] It involves growing cells in a specialized medium where one or more essential amino acids are replaced with their "heavy" isotopic counterparts.[3][11] After a sufficient number of cell divisions (typically 5-6), the heavy amino acids are fully incorporated into the cellular proteome, achieving labeling efficiencies often exceeding 95-99%.[5][12][13]
Commonly Used Isotopes and Amino Acids in SILAC:
The most frequently used amino acids in SILAC are arginine (Arg) and lysine (Lys) because the protease trypsin, commonly used in proteomics workflows, cleaves proteins C-terminal to these residues.[5][11] This ensures that nearly all tryptic peptides (except the C-terminal peptide) will contain a labeled amino acid, allowing for comprehensive quantification.
Chemical Synthesis of Isotopically Labeled Amino Acids
Chemical synthesis offers precise control over the position and type of isotopic label within an amino acid.[] This method is particularly valuable for:
-
Site-specific labeling: Incorporating an isotope at a specific atom within the amino acid structure.[]
-
Synthesis of non-natural amino acids: Creating labeled versions of amino acids not found in nature for specialized applications.[]
-
High-purity standards: Producing highly pure labeled amino acids for use as internal standards in quantitative assays.
While flexible, chemical synthesis can be more complex and expensive than metabolic labeling.[]
Quantitative Data in Isotopic Labeling
The success of quantitative proteomics experiments using isotopic labeling relies on the accurate measurement of mass shifts and the high efficiency of label incorporation.
Table 1: Mass Shifts of Commonly Used Isotopically Labeled Amino Acids in SILAC
| Amino Acid | Isotopic Label | Abbreviation | Mass Shift (Da) |
| Arginine | ¹³C₆ | Arg-6 | +6.0201 |
| Arginine | ¹³C₆, ¹⁵N₄ | Arg-10 | +10.0083 |
| Lysine | ²H₄ | Lys-4 | +4.0251 |
| Lysine | ¹³C₆ | Lys-6 | +6.0201 |
| Lysine | ¹³C₆, ¹⁵N₂ | Lys-8 | +8.0142 |
Note: The mass shifts are calculated based on the monoisotopic masses of the most abundant isotopes.
Table 2: Typical Isotopic Enrichment and Incorporation Efficiency
| Parameter | Typical Value | Notes |
| Isotopic Purity of Labeled Amino Acids | > 98-99% | Commercially available labeled amino acids are highly enriched with the desired heavy isotope.[14][15] |
| In Vivo Incorporation Efficiency (SILAC) | > 95-99% | Achieved after a sufficient number of cell doublings (typically 5-6) in SILAC medium.[5][12] |
Experimental Protocols
Detailed Protocol for a Two-Plex SILAC Experiment
This protocol outlines the key steps for a standard two-plex SILAC experiment to compare protein abundance between a control and a treated cell population.
Phase 1: Cell Adaptation and Labeling (Duration: 1-2 weeks)
-
Prepare SILAC Media:
-
Light Medium: Reconstitute lysine- and arginine-deficient medium (e.g., DMEM or RPMI-1640) and supplement with "light" (natural abundance) L-lysine and L-arginine.[16]
-
Heavy Medium: Reconstitute the same deficient medium and supplement with "heavy" isotopically labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).[16]
-
Add 10% dialyzed fetal bovine serum (dFBS) to both media. dFBS is used to minimize the introduction of unlabeled amino acids.[16]
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control) and the other in the "heavy" medium (experimental).[16]
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids (>95% labeling efficiency).[11][16] The required time depends on the cell line's doubling time.
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After approximately five doublings, harvest a small number of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm near-complete incorporation of the heavy amino acids.[16]
-
Phase 2: Experimental Treatment and Sample Preparation (Duration: 1-3 days)
-
Apply Treatment:
-
Cell Harvest and Lysis:
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA or Bradford).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).[11]
-
Phase 3: Protein Digestion and Mass Spectrometry Analysis (Duration: 2-3 days)
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the mixed lysate using a denaturing agent (e.g., urea).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol - DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide - IAA) to prevent disulfide bond reformation.[16]
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease, typically trypsin, and incubate overnight at 37°C to digest the proteins into peptides.[16]
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Use a solid-phase extraction (SPE) method (e.g., C18 StageTips) to desalt and concentrate the peptides.[16]
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their signal intensities reflects the relative abundance of the corresponding protein in the two original cell populations.[1]
-
Protocol for Chemical Synthesis of a Stable Isotope Labeled Peptide
This protocol provides a general outline for the solid-phase peptide synthesis (SPPS) of a peptide containing a stable isotope-labeled amino acid.
Materials and Reagents:
-
Resin (e.g., Wang or Rink Amide)
-
Fmoc-protected amino acids (standard and stable isotope-labeled)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt)
-
Activator base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.[19]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (either light or the desired stable isotope-labeled variant) and coupling reagents in DMF.[19]
-
Add the activator base and pre-activate for a few minutes.[19]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[19]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[19]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using high-performance liquid chromatography (HPLC).[19]
Applications in Research and Drug Development
Elucidating Signaling Pathways
Isotopic labeling is a powerful tool for studying the dynamics of cellular signaling pathways. By comparing the proteomes or phosphoproteomes of cells in stimulated versus unstimulated states, researchers can identify and quantify changes in protein expression and phosphorylation, providing insights into pathway activation and regulation.[9][10][20]
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[9][20] Dysregulation of this pathway is implicated in many cancers. SILAC-based proteomics has been used to study the dynamic changes in protein phosphorylation and protein-protein interactions following EGFR activation.[9][20][21]
Simplified EGFR signaling pathway often studied using SILAC.
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10][22][23] SILAC has been employed to identify novel mTOR interacting proteins and to understand how mTORC1 activity is regulated.[10]
Core components of the mTORC1 signaling pathway.
Drug Target Identification and Mechanism of Action
A significant challenge in drug development is the identification of the cellular targets of a drug and understanding its mechanism of action.[8][24] SILAC-based chemical proteomics is a powerful approach for unbiased drug target identification.[7][8] In a typical experiment, a drug is immobilized on a resin and used to "pull down" its binding partners from lysates of "heavy" and "light" labeled cells, where the "light" lysate is competed with an excess of free drug. Specific binders are then identified by their high heavy/light ratios in the subsequent mass spectrometry analysis.
Workflow for drug target identification using SILAC.
Measuring Protein Turnover
Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. Isotopic labeling allows for the measurement of protein turnover rates on a proteome-wide scale.[25][26] In a typical pulse-SILAC experiment, cells are grown in "light" medium and then switched to "heavy" medium. The rate of incorporation of the heavy label over time provides a direct measure of the protein synthesis rate, while the decay of the "light" peptide signal reflects the degradation rate.[25][26][27]
Experimental workflow for measuring protein turnover.
Conclusion
Isotopic labeling of amino acids, particularly through the SILAC methodology, has revolutionized quantitative proteomics and profoundly impacted various fields of biological and medical research. Its ability to provide precise and robust quantification of proteome dynamics has enabled groundbreaking discoveries in cell signaling, drug action, and protein homeostasis. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of isotopically labeled amino acids will undoubtedly expand, offering even deeper insights into the complexities of cellular function in health and disease.
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2 | Springer Nature Experiments [experiments.springernature.com]
- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. benchchem.com [benchchem.com]
- 17. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 18. ckisotopes.com [ckisotopes.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ptgcn.com [ptgcn.com]
- 23. assaygenie.com [assaygenie.com]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
- 26. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of L-Phenylalanine-3-13C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the product you are using. The safety and toxicological data for isotopically labeled compounds are often limited; therefore, the data for the unlabeled parent compound, L-Phenylalanine, are provided as the primary reference.
Introduction
L-Phenylalanine-3-13C is a stable isotope-labeled version of the essential amino acid L-phenylalanine. The carbon-13 isotope at the third carbon position makes it a valuable tool in metabolic research, proteomics, and drug development as a tracer to study the fate of phenylalanine in biological systems.[1][2] Given its use in experimental settings, a thorough understanding of its safety profile is crucial for researchers.
Hazard Identification
Based on the available safety data for L-Phenylalanine, the compound is generally considered non-hazardous according to GHS classifications.[3] However, as with all laboratory chemicals, it should be handled with care, assuming that the toxicological properties have not been fully investigated.[4][5]
-
Primary Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.
-
Potential Health Effects:
-
Eye: May cause mild irritation.
-
Skin: May cause mild irritation upon prolonged contact.
-
Ingestion: Not expected to be harmful in small quantities.
-
Inhalation: May cause respiratory tract irritation.
-
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈¹³CH₁₁NO₂ | [1] |
| Molecular Weight | 166.18 g/mol | [7][8] |
| Appearance | White crystalline powder/solid | [3][4][7] |
| Melting Point | 270-275 °C (decomposes) | [4][7] |
| Solubility | Soluble in water | [4][5] |
| Isotopic Purity | ≥99 atom % ¹³C | [7] |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [7] |
Table 2: Toxicological Data (for unlabeled L-Phenylalanine)
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | No data available | - | [4] |
| Acute Intraperitoneal LD50 | 5,287 mg/kg | Rat | [6] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | - | [5] |
| Mutagenic Effects | No information available | - | [4] |
| Reproductive Effects | No information available | - | [4] |
Note: The toxicological properties of the ¹³C-labeled compound have not been fully investigated. The data for the unlabeled compound should be used as a guideline.
Experimental Protocols
No specific safety-related experimental protocols for this compound were found. The following is a generalized workflow for the safe handling and preparation of a stock solution, based on standard laboratory practices.
Protocol: Preparation of a Sterile Stock Solution
-
Calculation: Determine the required mass of this compound to achieve the desired concentration for your stock solution.
-
Weighing: In a chemical fume hood or a well-ventilated area, carefully weigh the calculated amount of the compound using an analytical balance. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dissolution: Transfer the weighed powder to a sterile container (e.g., a conical tube). Add the appropriate solvent (e.g., sterile deionized water or buffer) to the container.
-
Mixing: Gently agitate or vortex the solution until the powder is completely dissolved.
-
Sterilization (if required): For cell culture or other sterile applications, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date of preparation, and your initials. Store the solution at the recommended temperature, typically -20°C or -80°C for long-term stability.[1]
Mandatory Visualizations
General Handling and Preparation Workflow
Caption: Workflow for safe handling and preparation of this compound.
Simplified Metabolic Pathway of L-Phenylalanine
References
- 1. youtube.com [youtube.com]
- 2. davuniversity.org [davuniversity.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. mun.ca [mun.ca]
An In-depth Technical Guide to Introductory Applications of Stable Isotopes in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational applications of stable isotopes in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope-based metabolomics experiments. By leveraging the power of stable isotope tracers, researchers can move beyond static snapshots of metabolite concentrations to gain a dynamic understanding of metabolic fluxes and pathway activities, offering invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Core Concepts of Stable Isotope Labeling
Stable isotopes are non-radioactive atoms that contain an additional neutron compared to their more common isotopic counterparts.[1] This difference in mass, while not altering the chemical properties of the atom, allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1]
The fundamental principle of stable isotope labeling in metabolomics is the introduction of a labeled substrate, or "tracer," into a biological system.[1] As cells metabolize this tracer, the stable isotope is incorporated into downstream metabolites.[1] By tracking the distribution and incorporation of the isotope, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (fluxes), and identify alterations in metabolism associated with disease or drug treatment.[1]
Key Experimental Techniques
Two primary techniques form the cornerstone of stable isotope-based metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) .
2.1. Stable Isotope-Resolved Metabolomics (SIRM)
SIRM is a powerful method that combines stable isotope labeling with high-resolution metabolomics to provide a detailed view of the dynamic transformations of metabolites within a cell.[2] Unlike traditional metabolomics which provides a static "snapshot," SIRM allows researchers to understand "how metabolism occurs" by tracing the flow of labeled atoms through metabolic networks.[2]
2.2. ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is considered the gold standard for quantifying the rates of intracellular metabolic reactions.[1] This technique involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and measuring the resulting labeling patterns in downstream metabolites.[1] These patterns, along with measured uptake and secretion rates, are then used in computational models to estimate the fluxes through various metabolic pathways.[1]
Experimental Protocols
3.1. General Workflow for Stable Isotope Tracing in Mammalian Cells
The following diagram outlines the general workflow for a stable isotope tracing experiment in mammalian cells.
Protocol for ¹³C-Labeling of Adherent Mammalian Cells with [U-¹³C]-Glucose:
-
Cell Seeding: Seed adherent mammalian cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing [U-¹³C]-glucose as the sole glucose source. Ensure the medium is supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled metabolites.[3]
-
Tracer Introduction: When cells reach the desired confluency, aspirate the existing medium and replace it with the pre-warmed ¹³C-labeled medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will vary depending on the specific metabolic pathways of interest and the cell type.
-
Metabolism Quenching and Cell Harvesting: To halt metabolic activity, rapidly aspirate the labeled medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching/extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.
-
Metabolite Extraction: Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant contains the extracted metabolites.
-
Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in various metabolites.
3.2. Detailed Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to computational flux estimation.
Protocol for ¹³C-MFA in Mammalian Cells:
-
Experimental Design:
-
Tracer Selection: Choose a ¹³C-labeled substrate that will provide the most information about the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for resolving fluxes in glycolysis and the pentose phosphate pathway.[4]
-
Metabolic Model: Define a metabolic network model that includes the key biochemical reactions relevant to the biological question.
-
-
Tracer Experiment:
-
Perform parallel labeling experiments with different ¹³C tracers if necessary to improve the resolution of specific fluxes.
-
Culture cells in the presence of the ¹³C-labeled substrate until isotopic steady state is reached. This ensures that the labeling patterns of intracellular metabolites are stable over time.
-
-
Isotopic Labeling Measurement:
-
Harvest cells and extract metabolites as described in the general workflow.
-
Measure the mass isotopomer distributions (MIDs) of key metabolites using GC-MS or LC-MS.
-
-
Flux Estimation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to the metabolic model.
-
The software estimates the intracellular flux distribution that best explains the observed labeling patterns.
-
-
Statistical Analysis:
-
Perform a goodness-of-fit analysis to ensure the model accurately represents the experimental data.
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Data Presentation: Quantitative Insights into Cancer Metabolism
Stable isotope tracing has been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer.[4] The following tables summarize typical quantitative data obtained from ¹³C-MFA studies comparing cancer cells to normal cells.
Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism
| Metabolic Pathway | Reaction | Relative Flux (Cancer vs. Normal) |
| Glycolysis | Glucose -> G6P | Increased |
| F6P -> F1,6BP | Increased | |
| PEP -> Pyruvate | Increased | |
| Pentose Phosphate Pathway | G6P -> Ru5P | Increased |
| TCA Cycle | Pyruvate -> Acetyl-CoA | Decreased |
| Isocitrate -> α-KG | Variable | |
| α-KG -> Succinyl-CoA | Variable | |
| Anaplerosis | Pyruvate -> OAA | Increased |
| Glutamine -> α-KG | Increased | |
| Lactate Production | Pyruvate -> Lactate | Significantly Increased |
This table represents generalized trends observed in many cancer types. Actual flux values can vary depending on the specific cancer type and experimental conditions.
Table 2: Fractional Contribution of Glucose and Glutamine to TCA Cycle Intermediates
| TCA Intermediate | Source | Fractional Contribution in Cancer Cells (%) |
| Citrate | Glucose | 40-60% |
| Glutamine (reductive carboxylation) | 10-30% | |
| α-Ketoglutarate | Glucose | 20-40% |
| Glutamine | 60-80% | |
| Malate | Glucose | 30-50% |
| Glutamine | 50-70% |
These values are illustrative and can be influenced by the specific cell line and culture conditions.
Visualization of Key Signaling Pathways and Workflows
5.1. The PI3K/Akt/mTOR Pathway and its Regulation of Metabolism
The PI3K/Akt/mTOR signaling pathway is frequently activated in cancer and plays a crucial role in reprogramming cellular metabolism to support cell growth and proliferation.[5][6]
Activation of the PI3K/Akt/mTOR pathway promotes several metabolic changes that are advantageous for cancer cells:
-
Increased Glucose Uptake and Glycolysis: Akt promotes the translocation of the glucose transporter GLUT1 to the cell surface and activates key glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase (PFKFB).[6][7]
-
Enhanced Anabolic Processes: mTORC1, a downstream effector of Akt, stimulates lipid and nucleotide synthesis, providing the building blocks necessary for rapid cell proliferation.[5]
-
Promotion of Glutaminolysis: The pathway can also promote the uptake and utilization of glutamine, another critical nutrient for cancer cells, to fuel the TCA cycle and support biosynthesis.[8]
5.2. Detailed Workflow for Stable Isotope-Resolved Metabolomics (SIRM)
The SIRM workflow enables a comprehensive analysis of the metabolic fate of a labeled tracer.
Conclusion
Stable isotope-based metabolomics provides an indispensable set of tools for elucidating the complexities of cellular metabolism. By enabling the direct measurement of metabolic fluxes and the tracing of metabolic pathways, these techniques offer a dynamic perspective that is crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies. This guide has provided an introduction to the core concepts, key techniques, and practical considerations for applying stable isotopes in metabolomics research. As analytical technologies and computational tools continue to advance, the application of stable isotope tracing is poised to deliver even deeper insights into the intricate workings of the metabolic network.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism and the PI3K/mTOR Pathway | Joshua B. Rubin Lab | Washington University in St. Louis [rubinlab.wustl.edu]
Methodological & Application
Application Notes and Protocols for L-Phenylalanine-3-¹³C in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and versatile metabolic labeling strategy used in quantitative proteomics.[1][2] This technique involves the replacement of a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart.[2] L-Phenylalanine-3-¹³C, a stable isotope-labeled version of the essential amino acid L-phenylalanine, serves as a valuable tracer for investigating protein synthesis, metabolic flux, and the dynamics of phenylalanine metabolism. By tracing the incorporation of the ¹³C label, researchers can gain quantitative insights into cellular processes under various experimental conditions.[1][3]
These application notes provide detailed protocols for the use of L-Phenylalanine-3-¹³C in mammalian cell culture to quantify protein synthesis and trace metabolic pathways. The methodologies outlined are applicable to a wide range of research areas, including basic cell biology, disease pathogenesis, and drug development.
Principle of L-Phenylalanine-3-¹³C Labeling
The fundamental principle behind using L-Phenylalanine-3-¹³C is the metabolic incorporation of this "heavy" amino acid into newly synthesized proteins. Cells cultured in a medium where standard L-phenylalanine has been replaced with L-Phenylalanine-3-¹³C will utilize the labeled amino acid for protein synthesis.[4] This results in a mass shift in the proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS).[2][5] The ratio of "heavy" to "light" (unlabeled) peptides provides a precise measure of relative protein abundance and synthesis rates between different cell populations or conditions.[5]
Key Applications
-
Quantitative Proteomics (SILAC): To compare global protein expression profiles between different experimental conditions.[6]
-
Protein Synthesis and Turnover Rates: To measure the rate of de novo protein synthesis and degradation.[6]
-
Metabolic Flux Analysis (MFA): To trace the metabolic fate of phenylalanine and quantify the flux through related biochemical pathways.[3][7]
-
Drug Target Identification: To identify the protein targets of drugs and elucidate their mechanism of action.[6]
-
Cell Signaling Studies: To investigate changes in protein abundance and post-translational modifications in signaling pathways.[5][6]
Experimental Protocols
Protocol 1: SILAC for Relative Quantification of Protein Synthesis
This protocol outlines the use of L-Phenylalanine-3-¹³C in a classic SILAC experiment to compare protein synthesis between two cell populations (e.g., control vs. treated).
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-phenylalanine, L-lysine, and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-phenylalanine (¹²C)
-
"Heavy" L-Phenylalanine-3-¹³C
-
Standard "light" L-lysine and L-arginine
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit with trypsin
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Media Preparation: Prepare two types of SILAC media:
-
"Light" Medium: Supplement the amino acid-deficient base medium with "light" L-phenylalanine, L-lysine, and L-arginine at standard concentrations.
-
"Heavy" Medium: Supplement the amino acid-deficient base medium with "heavy" L-Phenylalanine-3-¹³C, and "light" L-lysine and L-arginine at standard concentrations. Add 10% dFBS to both media.[8]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Adapt one population to the "Light" medium and the other to the "Heavy" medium.
-
To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings in the respective SILAC media.[9]
-
-
Experimental Treatment:
-
Once labeling is complete (typically >95% incorporation), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and lyse them separately using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Separate the mixed proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.[10]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
-
Use specialized software to identify the proteins and calculate the ratios of heavy to light peptides.[8]
-
Protocol 2: Metabolic Flux Analysis of Phenylalanine to Tyrosine
This protocol describes how to use L-Phenylalanine-3-¹³C to trace its conversion to tyrosine, a key metabolic pathway.
Materials:
-
Mammalian cell line of interest
-
Culture medium containing a known concentration of L-Phenylalanine-3-¹³C
-
Cell extraction buffer (e.g., ice-cold methanol/water)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium containing a defined concentration of L-Phenylalanine-3-¹³C for a specific period (e.g., 24 hours).
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Collect the cell extracts.
-
-
Sample Analysis:
-
Analyze the cell extracts by LC-MS/MS to determine the isotopic enrichment in phenylalanine and tyrosine.
-
-
Data Analysis:
-
Calculate the mole percent excess (MPE) of ¹³C in tyrosine to quantify the conversion rate from phenylalanine.
-
Metabolic flux rates can be calculated using established metabolic models and computational software.
-
Data Presentation
Table 1: Typical Concentrations for L-Phenylalanine-3-¹³C in Cell Culture
| Parameter | Concentration Range | Notes |
| SILAC Medium | 0.1 - 1.0 mM | The concentration should be optimized for the specific cell line to ensure normal growth. |
| Metabolic Flux | 0.2 - 2.0 mM | Higher concentrations may be required to achieve sufficient labeling of downstream metabolites. |
Table 2: Example Data from a SILAC Experiment
| Protein | SILAC Ratio (Heavy/Light) | Regulation |
| Protein A | 2.5 | Upregulated |
| Protein B | 0.4 | Downregulated |
| Protein C | 1.1 | Unchanged |
Table 3: Isotopic Enrichment in Phenylalanine and Tyrosine
| Metabolite | Mole Percent Excess (MPE) |
| L-Phenylalanine-¹³C | 98.5% |
| L-Tyrosine-¹³C | 15.2% |
Visualizations
Caption: Workflow for a SILAC experiment using L-Phenylalanine-3-¹³C.
Caption: Metabolic fate of L-Phenylalanine-3-¹³C in mammalian cells.
References
- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-3-13C in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine is an essential amino acid crucial for protein synthesis and a precursor for several important signaling molecules, including tyrosine, dopamine, and norepinephrine. The use of stable isotope-labeled L-Phenylalanine, such as L-Phenylalanine-3-13C, in conjunction with mass spectrometry has become a powerful tool for elucidating metabolic pathways, quantifying protein turnover, and investigating disease mechanisms. This application note provides detailed protocols and data for the use of this compound in mass spectrometry-based research, catering to both novice and experienced researchers in the field.
Stable isotope tracing allows for the precise tracking of metabolic substrates as they are converted into downstream products, offering unparalleled insights into cellular metabolism.[1] This technique has become more accessible with the widespread adoption of high-resolution mass spectrometers.[1]
Applications
The methodologies described herein are applicable to a wide range of research areas, including:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways is achievable through the introduction of a 13C-labeled substrate, enabling researchers to trace the incorporation of the heavy isotope into various metabolites.[2]
-
Protein Synthesis and Turnover: Measuring the incorporation of labeled amino acids into proteins to determine fractional synthesis rates in various tissues and conditions.
-
Drug Metabolism and Pharmacokinetics: Tracing the metabolic fate of drugs and their impact on amino acid metabolism.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer and inherited metabolic disorders like Phenylketonuria (PKU).
-
Neuroscience: Studying the synthesis of neurotransmitters derived from phenylalanine.
Data Presentation
The following tables summarize quantitative data from studies that have utilized 13C-labeled L-Phenylalanine to measure protein synthesis rates.
Table 1: Comparison of Muscle Protein Fractional Synthesis Rates (FSR) using different amino acid tracers.
| Tracer | Condition | Vastus Lateralis FSR (%·h⁻¹) | Soleus FSR (%·h⁻¹) | Reference |
| [2H5]-phenylalanine | Rest | 0.080 ± 0.007 | 0.086 ± 0.008 | [3] |
| [2H3]-leucine | Rest | 0.085 ± 0.004 | 0.094 ± 0.008 | [3] |
| [2H5]-phenylalanine | Post-exercise | 0.110 ± 0.010 | 0.123 ± 0.008 | [3] |
| [2H3]-leucine | Post-exercise | 0.109 ± 0.005 | 0.122 ± 0.005 | [3] |
Table 2: Basal and Fed State Muscle Protein FSR using Phenylalanine and Leucine Tracers.
| Tracer | State | Quadriceps FSR (%/h) | Reference |
| [ring-13C6]phenylalanine | Fasted | 0.051 ± 0.004 | [4] |
| [5,5,5-2H3]leucine | Fasted | 0.063 ± 0.005 | [4] |
| [ring-13C6]phenylalanine | Fed | 0.066 ± 0.005 | [4] |
| [5,5,5-2H3]leucine | Fed | 0.080 ± 0.007 | [4] |
Signaling Pathway
The metabolism of L-Phenylalanine is a critical pathway with several key branch points. The initial and primary fate of excess phenylalanine is its conversion to L-Tyrosine, catalyzed by phenylalanine hydroxylase. Tyrosine then serves as a precursor for the synthesis of catecholamine neurotransmitters and melanin, or it can be further catabolized.
Caption: Phenylalanine Metabolism Pathway.
Experimental Workflow
A typical workflow for a stable isotope tracing experiment using this compound in cell culture is depicted below. This workflow can be adapted for in vivo studies with appropriate modifications for tracer administration and sample collection.
Caption: Isotope Tracing Experimental Workflow.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Plasma
This protocol is adapted for the quantification of phenylalanine and its isotopologues in plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., L-Phenylalanine-d5).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Phenylalanine: Monitor the transition of the precursor ion (m/z 166.1) to a specific product ion.
-
This compound: Monitor the transition of the precursor ion (m/z 167.1) to its corresponding product ion.
-
Internal Standard (e.g., L-Phenylalanine-d5): Monitor the appropriate precursor to product ion transition (e.g., m/z 171.1 -> product ion).
-
-
Data Analysis: Quantify the peak areas for each analyte and its isotopologue. Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled phenylalanine.
Protocol 2: GC-MS Analysis of this compound for Protein Synthesis Studies
This protocol is suitable for measuring the incorporation of this compound into proteins.
1. Sample Preparation (Protein Hydrolysis and Derivatization)
-
Excise and weigh frozen tissue samples (e.g., muscle biopsy).
-
Homogenize the tissue in a suitable buffer and precipitate the proteins using an acid (e.g., perchloric acid).
-
Wash the protein pellet multiple times to remove free amino acids.
-
Hydrolyze the protein pellet in 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysate completely under nitrogen.
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]
2. Gas Chromatography
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5MS).
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at a rate of 10-15°C/min to a final temperature of 280-300°C.
3. Mass Spectrometry
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z fragments corresponding to the derivatized unlabeled and 13C-labeled phenylalanine.
-
Data Analysis: Determine the isotopic enrichment of phenylalanine in the protein hydrolysate by calculating the ratio of the peak areas of the labeled and unlabeled fragments.
Conclusion
The use of this compound in mass spectrometry offers a robust and versatile approach to investigate a wide array of biological processes. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute their own stable isotope tracing experiments. Careful optimization of sample preparation and mass spectrometry parameters will ensure high-quality, reproducible data for advancing our understanding of metabolism in health and disease.
References
Application Notes: L-Phenylalanine-3-13C as an Internal Standard for Quantitative Analysis
Introduction
L-Phenylalanine is an essential amino acid crucial for protein synthesis and a precursor for several important biomolecules, including tyrosine and catecholamines. Accurate quantification of L-phenylalanine in biological matrices is vital for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), as well as in drug development and metabolic research.[1][2][3] The use of a stable isotope-labeled internal standard, such as L-Phenylalanine-3-13C, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust and highly accurate method for quantitative analysis.[4][5] This approach, known as stable isotope dilution analysis (SIDA), corrects for variability during sample preparation and analysis, thereby ensuring high precision and accuracy.[1][6]
Principle of the Method
Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (this compound) to the sample at the initial stage of preparation.[6] This internal standard is chemically identical to the endogenous L-phenylalanine but has a different mass due to the incorporation of the 13C isotope.[5][] Consequently, it co-elutes with the analyte during chromatographic separation and is detected simultaneously by the mass spectrometer.[6] Any loss of sample during extraction or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved.[1]
Applications
The quantitative analysis of L-phenylalanine using this compound as an internal standard has several key applications:
-
Clinical Diagnostics: Accurate measurement of L-phenylalanine levels in plasma or dried blood spots is the primary method for screening and diagnosing Phenylketonuria (PKU) in newborns.[2] It is also essential for monitoring the dietary management of PKU patients.
-
Metabolic Research: This method is employed in metabolic flux analysis (MFA) to trace the metabolic fate of phenylalanine and understand its role in various biochemical pathways.[3][8][9]
-
Drug Development: In pharmaceutical research, quantifying amino acid levels can be important for understanding the metabolic effects of new drug candidates.
-
Cell Culture Monitoring: In bioprocessing, monitoring the concentration of essential amino acids like L-phenylalanine in cell culture media is critical for optimizing protein production and cell growth.[6]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of L-phenylalanine in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
L-Phenylalanine
-
This compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control and study samples)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-phenylalanine in water to a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with the L-Phenylalanine stock solution to achieve a concentration range of 0.0025 µg/mL to 1.20 µg/mL.[10]
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Phenylalanine: m/z 166.2 → 120.2[4]
-
This compound: m/z 167.2 → 121.2 (Note: The precursor and product ion masses are increased by 1 Da due to the single 13C label).
-
5. Data Analysis
A calibration curve is constructed by plotting the peak area ratio of L-Phenylalanine to this compound against the concentration of the calibration standards. The concentration of L-phenylalanine in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of L-phenylalanine using a stable isotope-labeled internal standard and LC-MS/MS.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.999 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.0025 µg/mL | [10] |
| Intra-assay Precision (%CV) | < 5.3% | [11] |
| Inter-assay Precision (%CV) | < 6.2% | [11] |
| Recovery | ~100% | [11] |
| Expanded Uncertainty | ~1.2% | [4] |
Table 2: MRM Transitions for Phenylalanine and Labeled Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| L-Phenylalanine | 166.2 | 120.2 | [4] |
| This compound | 167.2 | 121.2 | [10] |
| L-Phenylalanine-ring-13C6 | 172.2 | 126.2 | [4] |
| L-Phenylalanine-d1 | Varies by position | Varies by position | [1][6] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of L-Phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. benchchem.com [benchchem.com]
- 8. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring L-Phenylalanine-3-¹³C Enrichment
Introduction
L-Phenylalanine labeled with stable isotopes, such as ¹³C, is a critical tracer for studying protein synthesis, amino acid metabolism, and metabolic flux in various biological systems. Measuring the isotopic enrichment of L-Phenylalanine-3-¹³C in biological samples like plasma, tissues, or cell cultures allows researchers to quantify the kinetics of these processes. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific research question. The most common and powerful techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document provides detailed application notes and protocols for each of these key techniques, intended for researchers, scientists, and drug development professionals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a robust and widely used technique for measuring L-Phenylalanine enrichment. Due to the low volatility of amino acids, a chemical derivatization step is mandatory to convert phenylalanine into a thermally stable and volatile compound suitable for gas chromatography. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates a TBDMS derivative.
The derivatized sample is then injected into the GC, where it is separated from other components in the mixture. The separated analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). By using Selected Ion Monitoring (SIM), the instrument can be set to detect specific fragment ions of both the unlabeled (¹²C) and the ¹³C-labeled phenylalanine derivative, allowing for precise and sensitive quantification of isotopic enrichment.
Experimental Protocol
A. Sample Preparation (from Plasma)
-
Protein Precipitation: To 30 µL of plasma, add 1 mL of a pre-chilled (-20°C) mixture of acetonitrile/isopropanol/water (3:3:2, v/v/v).[1] This mixture should contain an appropriate internal standard if absolute quantification is needed.
-
Vortexing: Vortex the sample vigorously for 2 minutes.[1]
-
Incubation: Incubate the mixture at -20°C for 1 hour to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at ~20,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer a 450 µL aliquot of the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator.[1]
B. Derivatization
-
Reagent Addition: Reconstitute the dried extract in 50 µL of acetonitrile and add 50 µL of MTBSTFA (with 1% TBDMSCl).[1]
-
Incubation: Securely cap the vial and heat at 100°C for 4 hours to ensure complete derivatization.[1]
-
Cooling: Allow the sample to cool to room temperature before analysis.
C. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as an Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 260°C.[3]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 20°C/min, hold for 2 minutes.
-
Ramp to 240°C at 15°C/min, hold for 3 minutes.[1]
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity.[4]
-
Ions to Monitor: Monitor the relevant fragment ions for the TBDMS derivative of unlabeled and ¹³C-labeled phenylalanine. The specific ions will depend on the labeling position. For a single ¹³C label, you would monitor m/z and m/z+1 of a specific fragment.
-
Source Temperature: 250°C.[1]
-
D. Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the selected ions corresponding to the unlabeled (A_unlabeled) and ¹³C-labeled (A_labeled) phenylalanine.
-
Enrichment Calculation: Calculate the Molar Percent Excess (MPE) using the following formula:
-
MPE = [ A_labeled / (A_labeled + A_unlabeled) ] * 100
-
Data Presentation
| Parameter | Value/Setting | Reference |
| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | [1][2] |
| GC Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm | [2] |
| Carrier Gas | Helium | [1] |
| Injector Temperature | 200-260°C | [1][3] |
| Ionization Mode | Electron Impact (EI) | |
| MS Detection Mode | Selected Ion Monitoring (SIM) | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is an increasingly preferred method for its high sensitivity, specificity, and throughput, often without the need for derivatization.[5][6] This technique is particularly well-suited for analyzing low-abundance samples.[5] The sample is first subjected to liquid chromatography, typically reversed-phase, to separate phenylalanine from other matrix components.
The eluent is then introduced into the mass spectrometer, usually via electrospray ionization (ESI). In the tandem mass spectrometer, the precursor (or parent) ions of both unlabeled and ¹³C-labeled phenylalanine are selected in the first quadrupole. These selected ions are then fragmented in a collision cell, and specific product (or daughter) ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise, leading to highly accurate and precise enrichment measurements.[6]
Experimental Protocol
A. Sample Preparation
-
Protein Precipitation: Precipitate proteins as described in the GC-MS protocol (Section 1.A.1-4).
-
Dilution: After centrifugation, dilute the supernatant with the initial mobile phase (e.g., 0.1% formic acid in water) to a suitable concentration for LC-MS/MS analysis (e.g., 10 µg/mL).[7]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates before injection.
B. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Phenylalanine (Unlabeled): Precursor ion m/z 166.2 → Product ion m/z 120.2.[6]
-
L-Phenylalanine-3-¹³C: Precursor ion m/z 167.2 → Product ion m/z 121.2 (or another characteristic fragment).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument used.
-
C. Data Analysis
-
Peak Integration: Integrate the peak areas from the extracted ion chromatograms for the MRM transitions of the unlabeled (A_unlabeled) and ¹³C-labeled (A_labeled) phenylalanine.
-
Enrichment Calculation: Calculate Molar Percent Excess (MPE) as described in the GC-MS protocol (Section 1.D.2).
Data Presentation
| Parameter | Value/Setting | Reference |
| Sample Prep | Protein precipitation, dilution (no derivatization) | [7][8] |
| LC Column | C18 Reversed-Phase | [7][8] |
| Mobile Phases | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | [7] |
| Ionization Mode | Electrospray Ionization (ESI) | [6] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| MRM Transition (Unlabeled) | m/z 166.2 → 120.2 | [6] |
| MRM Transition (¹³C-labeled) | m/z 167.2 → 121.2 (example for single label) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy offers a non-destructive method to measure ¹³C enrichment and provides valuable structural information, confirming the exact position of the isotope label within the molecule.[2][9] While less sensitive than mass spectrometry, NMR can directly quantify enrichment without the need for derivatization or fragmentation.
The most direct method is ¹³C NMR, where the integrated intensity of the signal from the ¹³C-enriched carbon (C3 in this case) is compared to a known standard or other non-enriched carbons in the molecule.[10] Alternatively, high-resolution ¹H NMR can be used to observe the "satellite" peaks that arise from ¹H-¹³C spin-spin coupling. The ratio of the satellite peak intensity to the central peak (from ¹H-¹²C) provides a direct measure of enrichment. Two-dimensional experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can also be used to resolve overlapping signals and confirm assignments.[2]
Experimental Protocol
A. Sample Preparation
-
Purification: The L-Phenylalanine sample must be purified from the biological matrix. This may involve solid-phase extraction or HPLC fractionation.
-
Dissolution: Dissolve 5-10 mg of the purified L-Phenylalanine in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O).[7]
-
pH Adjustment: Adjust the pH of the sample to a stable value (e.g., 7.4) using DCl or NaOD to ensure consistent chemical shifts.[11]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
B. NMR Analysis
-
Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).[2]
-
Experiments:
-
1D ¹³C Spectrum:
-
Acquire a quantitative ¹³C spectrum with proton decoupling.
-
Use a long relaxation delay (5 times the longest T₁) to ensure full relaxation and accurate integration.
-
-
1D ¹H Spectrum:
-
Acquire a high-resolution 1D ¹H spectrum.
-
Ensure sufficient digital resolution to resolve the ¹³C satellite peaks flanking the main C3-proton signal.
-
-
-
Key Spectrometer Parameters (Example):
C. Data Analysis
-
¹³C Spectrum Method:
-
Integrate the area of the C3 carbon peak (A_C3).
-
Integrate the area of a non-enriched carbon peak within the molecule or a known internal standard (A_ref).
-
Calculate enrichment relative to the reference.
-
-
¹H Spectrum Method:
-
Integrate the area of the central peak for the C3 proton (A_¹²C).
-
Integrate the areas of the two ¹³C satellite peaks (A_satellites).
-
Calculate ¹³C enrichment at that position using the formula:
-
% Enrichment = [ A_satellites / (A_satellites + A_¹²C) ] * 100
-
-
Data Presentation
| Parameter | Value/Setting | Reference |
| Sample Prep | Purification, dissolution in deuterated solvent (D₂O) | [7] |
| Spectrometer | 500 MHz or higher | [2] |
| Key Experiments | 1D ¹³C, 1D ¹H (quantitative) | [2] |
| Solvent | D₂O | [7] |
| Data for Calculation | Peak integrals from ¹³C or ¹H spectra | [2] |
Visualization of Experimental Workflows
Caption: Workflow for L-Phenylalanine enrichment analysis using GC-MS.
Caption: Workflow for L-Phenylalanine enrichment analysis using LC-MS/MS.
Comparison of Techniques
A comparison of different mass spectrometry techniques showed that modern LC-MS/MS mass spectrometers can match the precision of other systems, even for low enrichment levels.[5] LC-MS/MS often requires the least amount of sample material and demonstrates the lowest intra-assay and inter-assay variation.[5]
| Feature | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Sensitivity | High | Very High | Low |
| Sample Amount | Micrograms (µg) | Sub-microgram to µg[5] | Milligrams (mg)[7] |
| Derivatization | Required | Not required | Not required |
| Precision (CV%) | Intra-assay: ~13.5%[5] | Intra-assay: ~1.7%[5] | Generally higher CV% than MS |
| Information | Molecular weight of fragments | Precursor-product relationship | Positional isotope enrichment, structure |
| Throughput | Moderate | High | Low |
| Primary Use | Robust, established method for targeted analysis | High-sensitivity, high-throughput targeted analysis | Structural confirmation, positional analysis |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies Using L-Phenylalanine-3-13C Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies using the stable isotope tracer L-Phenylalanine-3-13C. This powerful tool enables the quantitative analysis of metabolic fluxes, providing deep insights into protein synthesis, amino acid metabolism, and the pathophysiology of various diseases. The protocols and data presented herein are intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry.
Applications in Metabolic Research
This compound is a non-radioactive, stable isotope-labeled amino acid that can be safely used in human and animal studies to trace the metabolic fate of phenylalanine. Its primary applications include:
-
Quantifying whole-body protein synthesis and breakdown: By monitoring the incorporation of the labeled phenylalanine into proteins and its dilution in the free amino acid pool, researchers can calculate protein turnover rates.[1]
-
Investigating Phenylalanine Hydroxylation to Tyrosine: This is a critical pathway in amino acid metabolism, and its dysregulation is associated with genetic disorders like Phenylketonuria (PKU).[2] Tracing the conversion of this compound to L-Tyrosine-3-13C allows for the direct measurement of this enzymatic reaction in vivo.
-
Cancer Metabolism Research: Tumors often exhibit altered amino acid metabolism to support their rapid growth.[3] L-Phenylalanine tracers can be used to study phenylalanine uptake and utilization by cancerous tissues, potentially identifying new therapeutic targets.[3]
-
Nutritional Science and Drug Development: This tracer can be employed to assess the bioavailability and metabolic impact of dietary proteins and to evaluate the effects of new drugs on amino acid and protein metabolism.[4][5]
Quantitative Data from In Vivo Phenylalanine Tracer Studies
The following tables summarize key quantitative data from in vivo studies investigating phenylalanine and tyrosine kinetics in healthy adult humans in a postabsorptive state. These values can serve as a reference for expected metabolic flux rates.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults [2]
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |
| Phenylalanine Turnover | 36.1 | 5.1 |
| Tyrosine Turnover | 39.8 | 3.5 |
| Conversion of Phenylalanine to Tyrosine | 5.83 | 0.59 |
Table 2: Estimated Flux Distribution of L-Phenylalanine [2]
| Metabolic Pathway | Percentage of Phenylalanine Flux |
| Conversion to L-Tyrosine | ~16% |
| Incorporation into Protein & Other Pathways | ~84% |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo metabolic flux analysis study in humans using this compound.
Subject Preparation
-
Fasting: Subjects should fast overnight for 10-12 hours to achieve a postabsorptive, metabolic steady state.[2] Water can be consumed ad libitum.
-
Baseline Sampling: Prior to tracer administration, a baseline blood sample is collected to determine the natural isotopic abundance of phenylalanine and tyrosine.[2]
Tracer Administration
-
Primed, Continuous Infusion: A primed, continuous intravenous infusion of this compound is administered to rapidly achieve and maintain an isotopic steady state in the plasma.[2][6]
-
Infusion Duration: The infusion is typically maintained for a period of 4-6 hours.[2]
Sample Collection and Processing
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]
-
Anticoagulation: Samples are collected in tubes containing an anticoagulant such as EDTA and immediately placed on ice.[2]
-
Plasma Separation: Plasma is separated by centrifugation at 4°C.[2]
-
Internal Standard: An internal standard (e.g., L-[13C6]-Phenylalanine) is added to the plasma samples for accurate quantification.[2]
-
Protein Precipitation: Proteins in the plasma are precipitated using an agent like perchloric acid or methanol. The supernatant containing the free amino acids is collected after centrifugation.[2]
Sample Analysis
-
Mass Spectrometry: The isotopic enrichment of phenylalanine and its metabolites in the plasma samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Data Analysis and Interpretation
-
Isotopic Enrichment Calculation: The tracer-to-tracee ratio (TTR) or molar percent excess (MPE) of this compound and its metabolites is calculated from the LC-MS/MS data.[3]
-
Metabolic Flux Calculation: Metabolic flux rates are calculated using established metabolic models and specialized software (e.g., INCA, 13CFLUX). These models utilize the isotopic enrichment data within the context of a defined metabolic network to estimate the rates of different reactions.[2]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in an in vivo this compound tracer study.
Caption: Experimental workflow for in vivo this compound tracer studies.
Phenylalanine Metabolic Pathway
This diagram shows the primary metabolic pathways of L-Phenylalanine that can be traced using this compound.
Caption: Key metabolic pathways of L-Phenylalanine traced with 13C label.
References
- 1. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-3-13C Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Phenylalanine-3-13C is a stable isotope-labeled amino acid crucial for metabolic research, particularly in metabolic flux analysis (MFA).[1][2][3][4] MFA allows for the quantitative analysis of metabolic reaction rates within a biological system, providing insights into cellular physiology and disease states.[2][3][4] Accurate and reproducible sample preparation is paramount for obtaining reliable data in studies utilizing this compound. These application notes provide detailed protocols for the preparation of various biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Method Comparison
The choice of analytical technique can significantly impact the precision and sample requirements for the analysis of this compound. The following table summarizes key quantitative parameters for different mass spectrometry-based methods.
| Parameter | GC/C/IRMS | LC/MS/MS | GC/MS/MS | GC/MS |
| Intra-assay Precision (CV%) | 13.0 | 1.7 | 6.3 | 13.5 |
| Inter-assay Precision (CV%) | 9.2 | 3.2 | 10.2 | 25 |
| Required Muscle Sample Size (µg) | 8 | 0.8 | 3 | 3 |
| Coefficient of Determination (R²) vs. GC/C/IRMS | - | 0.9962 | 0.9942 | 0.9217 |
| Data adapted from a comparative study on the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of amino acids. Due to their polar nature, amino acids require derivatization to increase their volatility for GC analysis.
Materials:
-
Internal Standard (e.g., L-Phenylalanine-d5)
-
Acetonitrile (ACN)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
6N Hydrochloric Acid (HCl)
-
Dowex-50X8 resin (or similar cation exchange resin)
-
Ammonium Hydroxide (NH4OH)
-
Nitrogen gas supply
-
Heating block or oven
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Collection and Storage:
-
Protein Hydrolysis (for protein-bound analysis):
-
Amino Acid Extraction and Purification:
-
For Plasma/Serum:
-
For Tissue Homogenates/Cell Lysates (and post-hydrolysis samples):
-
Deproteinize the sample with an acid like trichloroacetic acid.[8]
-
Apply the sample to a conditioned cation exchange column (e.g., Dowex-50X8).[8]
-
Wash the column to remove interfering substances.
-
Elute the amino acids with ammonium hydroxide.
-
Dry the eluate completely under a stream of nitrogen gas.
-
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The specific GC oven temperature program and MS parameters will need to be optimized for the specific instrument and column used.[9]
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and is particularly well-suited for complex biological matrices, often requiring minimal sample cleanup and no derivatization.[5][10]
Materials:
-
Internal Standard (e.g., L-Phenylalanine-13C6 or L-Phenylalanine-d5)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Water with 0.1% Formic Acid
-
Methanol
-
Centrifugal filters (e.g., Amicon® Ultra)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Collection and Storage:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Store plasma, tissue homogenates, or cell lysates at -80°C until analysis.
-
-
Protein Precipitation and Extraction:
-
To 50 µL of plasma, add 200 µL of methanol containing the internal standard.[7]
-
Vortex briefly and sonicate for 10 minutes at room temperature.
-
Store at -20°C overnight to facilitate protein precipitation.[7]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
-
Ultrafiltration (Optional, for cleaner samples):
-
For enhanced sample cleanup, use a centrifugal filter device.[10]
-
Load the supernatant onto the filter and centrifuge according to the manufacturer's instructions.
-
Collect the filtrate.
-
-
Solvent Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a HILIC or C18 column.[10][11]
-
Set up the mass spectrometer to monitor the specific mass transitions for L-Phenylalanine and this compound in Multiple Reaction Monitoring (MRM) mode.[10] For example, the transition for 13C phenylalanine could be m/z 167→121.[10]
-
Protocol 3: Sample Preparation for NMR Analysis
NMR spectroscopy is a powerful tool for determining the position-specific labeling of metabolites. Sample preparation for NMR requires higher concentrations of the analyte compared to mass spectrometry-based methods.[12]
Materials:
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
NMR buffer (e.g., phosphate buffer)
-
NMR tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Sample Extraction and Purification:
-
Extract and purify this compound from the biological matrix as described in the GC-MS or LC-MS/MS protocols to remove proteins and other interfering substances. A clean, isolated sample is crucial for high-quality NMR spectra.
-
-
Lyophilization:
-
Lyophilize (freeze-dry) the purified amino acid extract to a powder.
-
-
Sample Reconstitution:
-
Dissolve the lyophilized powder in a suitable NMR buffer prepared in D₂O. The final concentration should typically be in the range of 0.1 - 1 mM for protein NMR, and for small molecules, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is common.[12][13]
-
Ensure complete dissolution, using a vortex mixer if necessary.[12]
-
-
pH Adjustment:
-
Adjust the pH of the sample to the desired value using small additions of dilute acid or base (e.g., DCl or NaOD). The pH is critical as it can affect the chemical shifts of the amino acid.
-
-
Transfer to NMR Tube:
-
Filter the final solution to remove any particulate matter.[12]
-
Carefully transfer the clear solution into a clean, high-quality NMR tube.
-
-
NMR Analysis:
-
Acquire the NMR spectra. For 13C-labeled compounds, 1D 13C and 2D HSQC spectra are commonly used to observe the 13C-labeled positions.[14]
-
References
- 1. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alexandraatleephillips.com [alexandraatleephillips.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for L-Phenylalanine-3-13C in Amino Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are indispensable tools for investigating the dynamic processes of amino acid metabolism in biological systems.[1][2] L-Phenylalanine, an essential aromatic amino acid, serves as a crucial precursor for protein synthesis and the biosynthesis of tyrosine and various signaling molecules. The use of isotopically labeled L-Phenylalanine, such as L-Phenylalanine-3-13C, allows researchers to trace the metabolic fate of this amino acid in vivo and in vitro, providing quantitative insights into metabolic fluxes and pathway activities.[1][2]
While various isotopologues of L-Phenylalanine are utilized in metabolic research, this document focuses on the application of this compound. It is important to note that while the principles and protocols described herein are broadly applicable to stable isotope tracing with phenylalanine, specific quantitative data from studies utilizing this compound is limited in the current scientific literature. Therefore, the data presented in the tables are derived from studies using other 13C-labeled phenylalanine isotopologues and should be considered illustrative of the types of results that can be obtained.
The strategic placement of the 13C label at the third carbon position of the propane backbone of phenylalanine allows for the tracing of this specific carbon atom through its primary metabolic pathways. This can be particularly useful for distinguishing the fate of the backbone from the aromatic ring in various metabolic processes.
Applications of this compound
The primary applications for this compound in metabolic research include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways involving phenylalanine. By tracking the incorporation of the 13C label into downstream metabolites, researchers can build and refine metabolic models.
-
Protein Synthesis and Degradation Studies: Measuring the rate of incorporation of this compound into proteins to determine fractional protein synthesis rates (FSR) in various tissues. Conversely, the dilution of the labeled amino acid by unlabeled phenylalanine from protein breakdown can be used to estimate protein degradation rates.
-
Investigating Phenylketonuria (PKU): Studying the inborn error of metabolism, PKU, which is characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). Tracer studies can help assess residual PAH activity and the efficacy of therapeutic interventions.
-
Neurotransmitter Synthesis: Tracing the conversion of phenylalanine to tyrosine, the precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.
-
Drug Development: Evaluating the effect of novel therapeutic agents on amino acid metabolism and protein turnover in preclinical and clinical studies.
Data Presentation: Illustrative Quantitative Data
The following tables summarize quantitative data from tracer studies investigating L-phenylalanine metabolism. It is critical to reiterate that these values are derived from studies using other isotopologues of 13C-phenylalanine and are presented here to exemplify the nature of data obtainable from such experiments.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults in a Postabsorptive State
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |
| Phenylalanine Flux | 55.8 | 4.5 |
| Phenylalanine to Tyrosine | 7.2 | 1.1 |
| Phenylalanine Incorporation into Protein | 48.6 | 4.1 |
| Tyrosine Flux | 40.1 | 3.2 |
| Tyrosine from Protein Breakdown | 32.9 | 2.8 |
| Tyrosine Oxidation | 8.5 | 1.5 |
Data adapted from studies using L-[1-13C]phenylalanine.
Table 2: Fractional Synthesis Rates (FSR) of Muscle Protein in Response to Exercise
| Condition | FSR (% per hour) | Standard Deviation |
| Resting State | 0.045 | 0.008 |
| Post-Exercise (2 hours) | 0.078 | 0.012 |
| Post-Exercise with Amino Acid Supplementation | 0.095 | 0.015 |
Data adapted from studies using L-[ring-13C6]phenylalanine.
Experimental Protocols
Protocol 1: In Vivo Measurement of Whole-Body Phenylalanine Metabolism in Humans
This protocol describes a primed, continuous intravenous infusion of this compound to determine whole-body phenylalanine kinetics.
1. Subject Preparation:
- Subjects should fast overnight (10-12 hours) to achieve a postabsorptive steady state.
- A baseline blood sample is collected via an indwelling catheter in a forearm vein.
2. Tracer Preparation and Administration:
- Prepare a sterile solution of this compound in 0.9% saline. The exact concentration will depend on the infusion pump and desired infusion rate.
- A priming dose of this compound is administered as a bolus injection to rapidly bring the isotopic enrichment of the plasma pool to a steady state. A common priming dose is approximately 75-100 times the hourly infusion rate.
- Immediately following the prime, a continuous intravenous infusion is initiated and maintained for a period of 3-6 hours. A typical infusion rate is 0.05-0.1 µmol·kg⁻¹·min⁻¹.
3. Sample Collection:
- Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant (e.g., EDTA).
- Immediately place blood samples on ice to minimize metabolic activity.
4. Sample Processing and Analysis:
- Separate plasma by centrifugation at 4°C.
- Add an internal standard (e.g., L-[13C9,15N]Phenylalanine) to an aliquot of plasma for accurate quantification.
- Precipitate plasma proteins using a suitable agent (e.g., perchloric acid or methanol).
- Collect the supernatant containing free amino acids after centrifugation.
- Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis or prepare them for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
- Determine the isotopic enrichment of this compound and its downstream metabolites in the plasma samples.
5. Data Analysis and Flux Calculation:
- Calculate the isotopic enrichment (tracer-to-tracee ratio) of phenylalanine and its metabolites.
- Metabolic flux rates are calculated using established metabolic models. For example, phenylalanine flux (Q) can be calculated using the formula: Q = i / (Ep - Eb), where 'i' is the tracer infusion rate, 'Ep' is the isotopic enrichment of plasma phenylalanine at steady state, and 'Eb' is the background enrichment.
Protocol 2: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines the use of this compound to study its metabolism in a cell culture system.
1. Cell Culture and Labeling:
- Culture cells in a standard medium to the desired confluency.
- For the experiment, replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should ideally match that of the standard medium.
- Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest. A time-course experiment is recommended to ensure isotopic steady state is reached for the metabolites of interest.
2. Quenching and Metabolite Extraction:
- Rapidly remove the labeling medium.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
- Collect the cell lysate and centrifuge to pellet cellular debris.
- The supernatant contains the intracellular metabolites.
3. Sample Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.
- Analyze the samples to determine the mass isotopomer distributions (MIDs) of phenylalanine and its downstream metabolites.
4. Data Interpretation:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- The resulting MIDs provide information on the fractional contribution of this compound to the metabolite pools and can be used in computational models to estimate intracellular metabolic fluxes.
Mandatory Visualizations
References
Application Notes and Protocols for Phenylalanine Kinetics using ¹³C Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylalanine is an essential amino acid critical for protein synthesis and the biosynthesis of key signaling molecules, including tyrosine and catecholamines.[1] The study of its kinetics provides a powerful window into whole-body and tissue-specific protein metabolism. Stable isotope tracers, particularly Carbon-13 (¹³C) labeled phenylalanine, are instrumental in these investigations, allowing for the safe and precise quantification of metabolic fluxes in vivo and in vitro.[1][2]
These application notes provide a detailed overview and protocols for designing and conducting experiments to measure phenylalanine kinetics, including its incorporation into protein, conversion to tyrosine, and oxidation. The methodologies described are crucial for understanding metabolic diseases like phenylketonuria (PKU), assessing nutritional interventions, and evaluating the impact of pharmaceutical compounds on protein turnover.[1][3]
Key Concepts and Applications
¹³C-Labeled Phenylalanine Tracers
Several ¹³C-labeled phenylalanine tracers are commercially available, each suited for different experimental questions. The choice of tracer is critical for the specific metabolic pathway being investigated.
-
L-[1-¹³C]phenylalanine: The ¹³C label is on the carboxyl carbon. This tracer is ideal for measuring phenylalanine oxidation, as the labeled carbon is released as ¹³CO₂ during the conversion of phenylalanine to tyrosine and its subsequent catabolism.[3] The rate of ¹³CO₂ appearance in expired air is a direct indicator of the rate of phenylalanine oxidation.[3]
-
L-[ring-¹³C₆]phenylalanine: All six carbons of the aromatic ring are labeled. This tracer is frequently used to measure protein synthesis rates.[4][5] The incorporation of the heavily labeled phenylalanine into newly synthesized proteins can be measured with high sensitivity using mass spectrometry.[4]
-
Other Tracers: Deuterated (e.g., L-[ring-²H₅]phenylalanine) and nitrogen-15 (e.g., L-[¹⁵N]phenylalanine) labeled tracers are also used, sometimes in combination with ¹³C tracers, to simultaneously investigate different aspects of phenylalanine metabolism.[3][5][6]
Metabolic Fates of Phenylalanine
The primary metabolic fates of phenylalanine that can be quantified using ¹³C tracers are:
-
Incorporation into Protein: A significant portion of phenylalanine is used for the synthesis of new proteins.[1] By measuring the rate of tracer incorporation into tissue or plasma proteins, one can calculate the fractional synthesis rate (FSR) of those proteins.[5][6]
-
Hydroxylation to Tyrosine: In the liver, phenylalanine is irreversibly hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine.[3][7][8] This is the primary catabolic pathway for phenylalanine.[1] Dual-tracer models using labeled phenylalanine and tyrosine can quantify this conversion rate.[3]
-
Oxidation: Following its conversion to tyrosine, the carbon skeleton can be further oxidized for energy, releasing CO₂. Using L-[1-¹³C]phenylalanine allows for the measurement of this pathway by quantifying ¹³CO₂ production.[3][9]
Applications in Research and Drug Development
-
Metabolic Disease Research: Quantifying the impairment of phenylalanine hydroxylation is crucial for diagnosing and managing patients with PKU.[3]
-
Nutritional Science: The Indicator Amino Acid Oxidation (IAAO) method, often using L-[1-¹³C]phenylalanine, is a key technique for determining dietary protein and essential amino acid requirements.[9]
-
Muscle Physiology: Measuring muscle protein synthesis rates in response to exercise, nutrition, or age-related sarcopenia is a common application.[5][6]
-
Drug Development: Assessing the effect of new therapeutic agents on protein synthesis and breakdown in target tissues.
Experimental Protocols
Protocol 1: In Vivo Phenylalanine Kinetics in Humans (Primed, Continuous Infusion)
This protocol describes the most common method for studying whole-body and muscle protein metabolism in humans. The goal is to achieve an isotopic steady state (plateau) in the plasma, where the infusion rate of the tracer equals its rate of disappearance.[3]
a. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[1][10]
-
Water is allowed ad libitum.
-
Two intravenous catheters are placed: one in a forearm vein for tracer infusion and one in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.
b. Tracer Preparation and Administration:
-
Prepare a sterile solution of the chosen ¹³C-phenylalanine tracer (e.g., L-[ring-¹³C₆]phenylalanine) in 0.9% saline. All tracers should be tested for sterility and pyrogenicity.
-
A priming dose is administered as a bolus to rapidly raise the plasma enrichment to the expected plateau level.[1][11]
-
Immediately following the prime, a continuous infusion is started using a calibrated syringe pump and maintained for a period of 3-6 hours.[1][10]
c. Sample Collection:
-
Blood: Collect baseline blood samples before the infusion starts. During the infusion, collect arterialized venous blood at regular intervals (e.g., every 30-60 minutes) to confirm isotopic steady state.[1]
-
Expired Air: For oxidation studies using L-[1-¹³C]phenylalanine, collect baseline breath samples. During the infusion, collect breath samples into collection bags at regular intervals.
-
Muscle Biopsies: To measure muscle protein synthesis, obtain a muscle biopsy (commonly from the vastus lateralis) at the beginning and end of the steady-state period.[10] This allows for the measurement of tracer incorporation into muscle protein over a defined time.
d. Sample Processing and Analysis:
-
Plasma: Centrifuge blood samples to separate plasma. Deproteinize plasma samples (e.g., with sulfosalicylic acid) to precipitate proteins. The supernatant contains the free amino acid pool, and the pellet contains plasma proteins.
-
Muscle: Biopsy samples are immediately frozen in liquid nitrogen. Later, they are processed to separate intracellular free amino acids and mixed muscle proteins.
-
Mass Spectrometry: The isotopic enrichment of phenylalanine in plasma, intracellular fluid, and incorporated into proteins is determined by Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7]
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) in Cell Culture
This protocol is for quantifying metabolic fluxes in vitro.
a. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of the ¹³C-phenylalanine tracer.[1] For example, use a medium where unlabeled phenylalanine is completely replaced by L-[ring-¹³C₆]phenylalanine.
-
Incubate the cells for a period sufficient to achieve isotopic steady state in intracellular metabolites.
b. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Collect the cell extract for analysis.
c. Data Analysis:
-
Analyze the isotopic labeling patterns of intracellular phenylalanine and related metabolites using LC-MS/MS or GC-MS.
-
Use metabolic flux analysis software (e.g., INCA, 13CFLUX) to calculate the rates of metabolic reactions.[1] These programs use the measured labeling data and a model of the cellular metabolic network to estimate fluxes.[1]
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative data from phenylalanine kinetic studies in healthy adults.
Table 1: Tracer Infusion Parameters
| Tracer | Priming Dose (mg/kg) | Continuous Infusion Rate (mg/kg/h) | Study Population |
|---|---|---|---|
| L-[ring-²H₅]phenylalanine | 2.0 | 2.0 | Healthy Adults[10] |
| L-[1-¹³C]phenylalanine | 0.9 | 1.0 | Healthy Adults[12] |
| L-[ring-¹³C₆]phenylalanine | 2.0 | 2.0 | Older Adults[5] |
Table 2: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)
| Kinetic Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Method |
|---|---|---|
| Phenylalanine Flux (Appearance) | 35 - 46 | ¹³C and ²H Tracers[3] |
| Phenylalanine Hydroxylation to Tyrosine | 5 - 7 | Dual Tracer Method[3][13] |
| Phenylalanine Oxidation | ~7.5 | [1-¹³C]Phe Tracer[3] |
| Tyrosine Flux (Appearance) | ~35 | Dual Tracer Method[3] |
Table 3: Muscle Protein Fractional Synthesis Rate (FSR) in Healthy Adults
| Condition | FSR (% per hour) | Tracer Used |
|---|---|---|
| Resting (Vastus Lateralis) | 0.080 ± 0.007 | [²H₅]-phenylalanine[6] |
| Post-Exercise (Vastus Lateralis) | 0.110 ± 0.010 | [²H₅]-phenylalanine[6] |
| Resting (Quadriceps, Older Adults) | 0.051 ± 0.004 | [ring-¹³C₆]phenylalanine[5] |
| Fed State (Quadriceps, Older Adults) | 0.066 ± 0.005 | [ring-¹³C₆]phenylalanine[5] |
Mandatory Visualizations
Caption: Phenylalanine metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylalanine and tyrosine kinetics in relation to altered protein and phenylalanine and tyrosine intakes in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: L-Phenylalanine-3-13C Experiments
Welcome to the technical support center for L-Phenylalanine-3-13C stable isotope tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: this compound is a stable isotope-labeled amino acid used as a tracer to study metabolic pathways. Its primary applications include quantifying protein synthesis rates, investigating amino acid metabolism, and performing metabolic flux analysis (MFA).[1][2] The 13C label allows researchers to track the fate of the phenylalanine molecule through various biochemical reactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
Q2: My isotopic enrichment is lower than expected. What are the potential causes? A2: Low isotopic enrichment is a common issue with several potential causes:
-
Tracer Dilution: The tracer can be diluted by endogenous, unlabeled phenylalanine from protein breakdown or dietary sources. Ensuring the subject is in a proper fasting state is crucial for in vivo studies.[4]
-
Incorrect Precursor Pool: The choice of precursor pool for calculations is critical. Using plasma enrichment may underestimate the true rate of synthesis, as the intracellular tRNA-bound phenylalanine is the direct precursor for protein synthesis.[5]
-
Suboptimal Labeling Duration: It is essential to conduct experiments long enough to achieve an isotopic steady state, where the rate of tracer incorporation equals its rate of disappearance.[6] This should be validated by taking samples at multiple time points.[6]
-
Analytical Insensitivity: The mass spectrometry method may not be sensitive enough to detect very low levels of incorporation. Techniques like LC-MS/MS are generally more precise for low-abundance samples compared to GC/MS.[7]
Q3: Can I use this compound for a breath test? A3: No, this compound is not suitable for a breath test. Breath tests that measure hepatic function rely on the release of the labeled carbon as 13CO2. This occurs when the carboxyl group (the first carbon, C1) is cleaved during metabolism.[8][9] For this application, L-[1-13C]phenylalanine is the appropriate tracer.[8][10] The label on the third carbon of this compound is retained within the molecule's backbone during its primary metabolic conversions.
Q4: What is "isotope scrambling" and can it affect my this compound experiment? A4: Isotope scrambling refers to the redistribution of a stable isotope label to unexpected positions within a molecule, often due to reversible enzymatic reactions. While less common with amino acid tracers compared to central carbon metabolism tracers like glucose, it can occur. For instance, if the metabolic pathway being investigated involves reversible reactions, the 13C label could potentially be redistributed. It is important to use metabolic models that account for bidirectional reactions to ensure accurate data interpretation.[11]
Q5: Which analytical method is better for my samples: GC-MS or LC-MS/MS? A5: The choice depends on your specific needs, sample amount, and required precision.
-
LC-MS/MS is often considered superior for measuring L-[ring-13C6]phenylalanine enrichment due to its high precision, sensitivity, and requirement for very small sample sizes (as low as 0.8µg of protein).[7] It is particularly well-suited for samples with low protein concentration or low enrichment.[7]
-
GC-MS is also a valid technique but may show higher variability and require larger sample amounts.[7] It often requires derivatization of the amino acids to make them volatile, which adds an extra step to sample preparation.[3]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Issue: High Variability in Fractional Synthesis Rate (FSR) Results
High variability between seemingly identical experiments can invalidate results. This troubleshooting workflow helps identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent FSR results.
Quantitative Data Summary
The selection of an amino acid tracer can influence the calculated rates of protein synthesis. The following table summarizes data from a study comparing muscle protein FSR using both leucine and phenylalanine tracers under basal (fasted) and fed conditions.
| Condition | Tracer Amino Acid | Fractional Synthesis Rate (FSR) (%/h) |
| Basal (Fasted) | [5,5,5-2H3]leucine | 0.063 ± 0.005 |
| [ring-13C6]phenylalanine or [ring-2H5]phenylalanine | 0.051 ± 0.004 | |
| Fed | [5,5,5-2H3]leucine | 0.080 ± 0.007 |
| [ring-13C6]phenylalanine or [ring-2H5]phenylalanine | 0.066 ± 0.005 | |
| Data adapted from a study on older adults. Values are means ± SE.[12] |
Note: While the absolute FSR values differed significantly (~20%) between the two tracers, the relative anabolic response to feeding was consistent.[12] This highlights the importance of using the same tracer for comparative analyses within a study.
Experimental Protocols
Protocol 1: Measurement of Muscle Protein Synthesis Rate
This protocol describes a primed, continuous infusion method to measure the fractional synthesis rate (FSR) of mixed muscle protein.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[4]
-
A baseline blood sample is collected.
2. Tracer Administration:
-
A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic steady state in the plasma and precursor pools.
-
The infusion is maintained for a designated period, typically several hours (e.g., 4-6 hours).[4]
3. Sample Collection:
-
Obtain muscle tissue biopsies at the beginning and end of the infusion period from the same muscle (e.g., vastus lateralis).
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
4. Sample Processing:
-
Homogenize the muscle tissue and precipitate the proteins using an agent like perchloric acid.
-
Hydrolyze the protein pellet (e.g., using 6 M HCl at 110°C for 24 hours) to release individual amino acids.
-
Isolate and purify the amino acids from the hydrolysate using cation exchange chromatography.
5. LC-MS/MS Analysis:
-
Analyze the purified amino acids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of this compound in the protein-bound fraction.[7]
-
Separately, determine the enrichment of the precursor pool (e.g., intracellular free phenylalanine from the muscle tissue fluid).
6. FSR Calculation:
-
Calculate FSR using the formula: FSR (%/h) = (E_protein / (E_precursor * t)) * 100 Where:
-
E_protein is the change in isotopic enrichment in the protein-bound phenylalanine between the two biopsies.
-
E_precursor is the average enrichment of the precursor phenylalanine over the infusion period.
-
t is the time in hours between biopsies.
-
Protocol 2: General Workflow for Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for using this compound in a cell culture-based MFA experiment.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound.[4]
-
Incubate the cells with the labeled medium for a time course sufficient to reach isotopic steady state. This should be determined empirically for your specific cell line and experimental conditions.[6]
2. Quenching and Metabolite Extraction:
-
Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[4]
-
Immediately add an ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.[13]
-
Collect the cell lysate and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Analyze the samples by high-resolution LC-MS or GC-MS to determine the mass isotopologue distribution (MID) for phenylalanine and its downstream metabolites.
4. Flux Estimation:
-
Use the measured MIDs and a defined metabolic network model to calculate intracellular reaction rates (fluxes) using computational software (e.g., INCA, Metran).
Visualizations
Metabolic Pathway of L-Phenylalanine
This diagram illustrates the primary metabolic fates of L-Phenylalanine in the body, which are crucial for understanding the tracer's distribution.
Caption: Primary metabolic fates of L-Phenylalanine.
Experimental Workflow for Protein Synthesis Measurement
This diagram outlines the end-to-end process for a typical in vivo protein synthesis study using a stable isotope tracer.
Caption: Workflow for measuring muscle protein synthesis rate.
References
- 1. L-Phenylalanine (ring-13C6) Stable Isotope Tracer [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum conditions for the 13C-phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-phenylalanine breath test detects altered phenylalanine kinetics in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-[1-13C]phenylalanine breath test in patients with chronic liver disease of different etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing L-Phenylalanine-3-13C Incorporation in Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of L-Phenylalanine-3-13C into recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for protein labeling?
A: this compound is a specific isotopic labeling reagent used in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Labeling at the C3 (or Cγ) position provides a specific probe within the phenylalanine side chain. This is particularly useful for studying protein structure, dynamics, and interactions at aromatic residues, which are often located at functionally important protein interfaces.[1]
Q2: Why am I seeing low incorporation efficiency of this compound?
A: Low incorporation efficiency can stem from several factors. The most common issues include dilution of the labeled phenylalanine by endogenously synthesized, unlabeled phenylalanine and metabolic scrambling, where the E. coli host metabolizes the supplied amino acid.[2][3] Optimizing growth media, using auxotrophic strains, and carefully timing the addition of the labeled amino acid can mitigate these problems.
Q3: What is "isotopic scrambling" and how does it affect my experiment?
A: Isotopic scrambling occurs when the host organism's metabolic pathways break down the supplied labeled amino acid and use the resulting labeled atoms to synthesize other molecules, including other amino acids.[2][3] For example, the carbon from this compound could potentially enter central carbon metabolism. This leads to the appearance of the 13C label in amino acids other than phenylalanine, complicating data analysis and interpretation.
Q4: Can I use a standard rich medium like Luria-Bertani (LB) for my labeling experiment?
A: It is strongly discouraged. Rich media like LB contain unlabeled amino acids, which will compete with your this compound, leading to very low and non-uniform incorporation.[4][5] A minimal medium, such as M9, is essential as it forces the cells to utilize the supplied labeled amino acid for protein synthesis.[4][5]
Troubleshooting Guide
Problem 1: Low Final Protein Yield
Low protein yield is a common issue in isotope labeling experiments, often exacerbated by the stresses of minimal media growth.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Growth Conditions | Optimize induction time (OD600), temperature, and harvest time. Consider inducing at a higher cell density (e.g., OD600 ~ 1.0-4.0) and extending post-induction culture time, especially at lower temperatures (e.g., 20-25°C).[5][6] | Standard protocols often call for induction at OD600 of 0.6-0.8, but cell growth can continue, and higher densities can be achieved in minimal media, increasing total yield per liter.[4][5] Lower temperatures can improve protein folding and solubility. |
| Media Composition | Use a modified or supplemented minimal medium (e.g., M9++). A small amount of unlabeled LB (0.1%) can sometimes be added to improve growth without significantly impacting isotope enrichment.[4][5] | Standard M9 media can be harsh. Modified versions with stabilized pH and optimized trace elements can support growth to higher densities, boosting overall yield.[4] |
| Poor Aeration | Use baffled flasks and ensure the culture volume does not exceed 20-25% of the flask volume. Maintain vigorous shaking (e.g., 220-250 rpm).[6] | Oxygen transfer is a major limiting factor for high-density cell growth.[5] Inadequate aeration leads to acidification of the media and reduced protein expression.[6] |
Problem 2: Inefficient or Incomplete Isotope Incorporation (<95%)
This issue directly compromises the quality of the final data and can often be traced to metabolic activity within the host cells.
| Potential Cause | Recommended Solution | Explanation |
| Endogenous Phenylalanine Biosynthesis | Use an E. coli strain auxotrophic for phenylalanine (a pheA knockout strain). This strain cannot synthesize its own phenylalanine and is forced to use the supplied this compound. | Auxotrophic strains provide the most effective way to ensure high-level incorporation of a specific amino acid by eliminating competition from the cell's own biosynthetic pathways.[7] |
| Metabolic Scrambling | Add a mixture of other unlabeled amino acids (especially tyrosine and tryptophan) to the medium at the time of induction. This can help suppress pathways that might convert phenylalanine to other molecules.[1] | Providing other aromatic amino acids can create feedback inhibition on shared biosynthetic pathways, reducing the likelihood that the labeled phenylalanine is metabolized for other purposes.[1] |
| Contamination with Unlabeled Sources | Ensure all media components, especially the primary carbon source (e.g., glucose), are of high isotopic purity if uniform labeling is not desired. Thoroughly wash cells to remove any residual unlabeled medium before transferring to the labeling medium. | Any source of natural abundance carbon or amino acids can dilute the desired label. A clean transfer from starter culture to the final labeling medium is critical. |
Data Presentation: Protein Yield Optimization
The following table summarizes reported protein yields under various optimized conditions, demonstrating the impact of media and growth protocol modifications.
| E. coli Strain | Medium | Induction OD600 | Final Yield Enhancement | Reference |
| BL21(DE3) | pH-stabilized LB | ~6.0-7.0 | Up to 4-fold increase vs. standard LB protocol | [4] |
| BL21(DE3) | Modified M9+ (M9++) | ~6.0 | Up to 7-fold increase vs. standard M9 protocol | [4][5] |
| BL21(DE3) | Studier Medium P (4 g/L glucose) | ~1.0 | >5-fold increase vs. 2 g/L glucose medium | [6] |
Experimental Protocols
High-Density Minimal Media Protocol for this compound Labeling
This protocol is synthesized from best practices for achieving high protein yield and efficient isotope incorporation.[4][5][6][8]
1. Starter Culture Preparation:
- Inoculate a single colony of the appropriate E. coli expression strain (preferably a phenylalanine auxotroph) into 5-10 mL of standard M9 minimal medium.
- Grow overnight at 37°C with vigorous shaking.
2. Main Culture Growth:
- Prepare 1 L of modified M9 medium (M9++) in a 2 L baffled flask. The medium should contain ¹⁵NH₄Cl (if ¹⁵N labeling is also desired) and a standard carbon source (e.g., D-glucose). Do not add this compound at this stage.
- Inoculate the 1 L medium with the overnight starter culture.
- Grow at 37°C with vigorous shaking (~250 rpm) until the OD600 reaches ~1.0.
3. Isotope Addition and Induction:
- When the OD600 reaches ~1.0, add this compound to a final concentration of 100-150 mg/L.
- Optional: To reduce scrambling, add unlabeled tyrosine and tryptophan at the same time (e.g., 100 mg/L each).
- Allow the cells to consume any remaining unlabeled phenylalanine for 30-60 minutes.
- Induce protein expression with IPTG (or another appropriate inducer).
- Reduce the temperature to 20-25°C to improve protein solubility and continue culturing for 12-20 hours.[6]
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).
- Discard the supernatant and store the cell pellet at -80°C or proceed directly to protein purification.
Visualizations
Experimental Workflow
Caption: Workflow for this compound protein labeling.
Phenylalanine Metabolism and Scrambling Prevention
Caption: Phenylalanine metabolism and strategies to prevent scrambling.
References
- 1. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmclore.org [gmclore.org]
- 6. ukisotope.com [ukisotope.com]
- 7. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: Minimizing Isotopic Scrambling with ¹³C Labeled Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with isotopic scrambling when using ¹³C labeled phenylalanine in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in ¹³C labeling experiments?
Q2: What are the primary metabolic reasons for the scrambling of ¹³C labeled phenylalanine?
A2: The main causes of isotopic scrambling for ¹³C-phenylalanine include:
-
Metabolic Interconversion: Phenylalanine can be converted to other amino acids, most notably tyrosine through hydroxylation. The ¹³C label can then be further distributed into other metabolic pathways connected to tyrosine metabolism.[2]
-
Transamination: Phenylalanine can undergo transamination to form phenylpyruvate.[3][4] This process can introduce the ¹³C labeled carbon skeleton into the general pool of α-keto acids, which can then be used for the synthesis of other amino acids, such as glutamate and aspartate, leading to label scrambling.[2][5]
-
Reverse (Bidirectional) Reactions: Many enzymatic reactions in metabolic pathways are reversible. The backward flux through these reactions can redistribute isotopic labels in patterns not anticipated by the forward pathway.[1]
Troubleshooting Guide
Issue 1: Unexpected ¹³C enrichment is observed in tyrosine, glutamate, or aspartate when using ¹³C-labeled phenylalanine.
-
Problem: You are conducting a tracer experiment with [U-¹³C]-phenylalanine and your mass spectrometry data shows significant ¹³C labeling in tyrosine, glutamate, and/or aspartate, complicating your analysis of phenylalanine metabolism.
-
Solution: This is a classic case of isotopic scrambling. To minimize this, you can supplement your cell culture medium with high concentrations of the unlabeled forms of the amino acids you see the scrambling in. This provides the cells with a readily available pool of these amino acids, reducing the likelihood that they will be synthesized from the labeled phenylalanine.
-
Recommendation: Supplement the culture medium with 400 mg/L each of unlabeled tyrosine, aspartate, and glutamate. This has been shown to reduce isotopic scrambling to less than 5% while maintaining high levels of phenylalanine incorporation (>95%).[2]
-
Issue 2: The degree of ¹³C scrambling appears to be inconsistent between experiments.
-
Problem: You are performing replicate experiments, but the extent of isotopic scrambling from ¹³C-phenylalanine varies, making your data difficult to reproduce and interpret.
-
Solution: Inconsistent scrambling can often be attributed to variations in sample handling and quenching of metabolic activity. It is crucial to halt all enzymatic processes rapidly and completely at the time of sample collection.
-
Recommendation: Implement a rapid quenching protocol using liquid nitrogen to flash-freeze the cells and stop all metabolic activity instantly. Follow this with an extraction using a pre-chilled solvent. Refer to the detailed "Rapid Metabolic Quenching and Metabolite Extraction Protocol" below.[1]
-
Quantitative Data on Scrambling Reduction
The following table summarizes the reported effectiveness of media supplementation in reducing isotopic scrambling originating from ¹³C-labeled phenylalanine in bacterial expression systems.
| Supplementation Condition | Observed Isotopic Scrambling | Phenylalanine Incorporation | Reference |
| Standard M9 minimal media with high concentration of ¹³C-phenylalanine | Considerable | ~50% | [2] |
| M9 media supplemented with 200 mg/L each of tyrosine, tryptophan, Asx, and Glx | Suppressed | Not improved | [2] |
| M9 media supplemented with 400 mg/L each of tyrosine, aspartate, and glutamate | <5% | >95% | [2] |
Experimental Protocols
Protocol 1: Rapid Metabolic Quenching and Metabolite Extraction
This protocol is designed to rapidly halt metabolic activity to prevent enzymatic-driven isotopic scrambling during sample harvesting.
Materials:
-
Liquid Nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water
-
Cell scraper
Procedure:
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing: Quickly wash the cells with an appropriate volume of ice-cold PBS (less than 10 seconds).
-
Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen to flash-freeze the cells.[1]
-
Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the mixture to a pre-chilled tube.[1]
-
Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Incubate at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).[1]
Protocol 2: Sample Derivatization for GC-MS Analysis of Phenylalanine
This protocol describes the derivatization of phenylalanine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA)
-
Acetonitrile
-
Heating block or incubator at 55°C
Procedure:
-
Prepare a 500 μM sample of the extracted metabolites in acetonitrile.
-
In a suitable vial, combine 200 μL of the sample with 200 μL of MTBSTFA in acetonitrile.
-
Incubate the mixture for 4 hours at 55°C to ensure complete derivatization.[2]
-
Following incubation, the sample is ready for GC-MS analysis.
Visualizations
Caption: Phenylalanine metabolism showing key points of isotopic scrambling.
Caption: Workflow for minimizing isotopic scrambling in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transamination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Signal in 13C NMR with L-Phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity in 13C NMR experiments involving L-Phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of L-Phenylalanine so low?
A1: Several inherent factors contribute to the low sensitivity of 13C NMR spectroscopy, which can be particularly noticeable with samples like L-Phenylalanine. The primary reasons are:
-
Low Natural Abundance: The NMR-active 13C isotope has a natural abundance of only about 1.1%. The vast majority of carbon atoms are the NMR-inactive 12C isotope.[1][2]
-
Lower Gyromagnetic Ratio: The gyromagnetic ratio of 13C is approximately one-fourth that of 1H. Since the NMR signal is proportional to the cube of this ratio, the intrinsic sensitivity of 13C is significantly lower than that of 1H.[1][2]
-
Long Spin-Lattice Relaxation Times (T1): Carbon nuclei, especially quaternary carbons (like the carboxyl and C1 carbons in phenylalanine), can have very long T1 relaxation times. If the delay between scans (D1) is too short relative to the T1, the magnetization will not fully recover, leading to signal saturation and reduced intensity.[3][4][5]
Q2: My L-Phenylalanine sample is dissolved, but I'm still getting a weak signal. What is the first thing I should check?
A2: The first and most critical parameter to verify is your sample concentration . L-Phenylalanine has limited solubility in many common NMR solvents. A low concentration is a frequent cause of poor signal-to-noise.[6] Ensure you have prepared a sample that is as concentrated as possible without precipitation. Refer to the solubility data below.
Q3: How can I improve the signal of my 13C NMR experiment without changing the sample itself?
A3: You can significantly enhance your signal by optimizing the acquisition parameters of your NMR experiment. Key parameters include:
-
Number of Scans (NS): Increasing the number of scans is a direct way to improve the signal-to-noise ratio. The S/N increases with the square root of the number of scans.[4] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Flip Angle and Relaxation Delay (D1): For carbons with long T1 relaxation times, using a smaller flip angle (e.g., 30° or 45°) with a shorter relaxation delay can be more efficient than a 90° pulse with a very long D1 (which should ideally be 5 times the longest T1).[3][4]
-
Proton Decoupling: Ensure that broadband proton decoupling is active during acquisition. This collapses the C-H couplings into single sharp lines and provides a Nuclear Overhauser Enhancement (NOE), which can increase the signal of protonated carbons by up to a factor of three.[3][7]
Q4: Are there any advanced techniques to dramatically boost the 13C signal for L-Phenylalanine?
A4: Yes, for challenging samples, consider these advanced methods:
-
Isotopic Labeling: Synthesizing or purchasing L-Phenylalanine enriched with 13C at specific positions or uniformly will provide a dramatic increase in signal intensity.[4][8]
-
Cryoprobe Technology: Using a cryogenically cooled probe can reduce thermal noise in the detector electronics, leading to a significant increase in the signal-to-noise ratio, typically by a factor of 3-4.[4]
-
Paramagnetic Relaxation Agents: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T1 relaxation times, allowing for a much shorter relaxation delay (D1) and therefore more scans in a given amount of time. However, this can also lead to some line broadening.[9]
Troubleshooting Guide
If you are experiencing low signal intensity in your 13C NMR experiment with L-Phenylalanine, follow this step-by-step troubleshooting guide.
Step 1: Evaluate Sample Preparation
-
Concentration Check: Is your sample concentration optimal? L-Phenylalanine solubility can be a limiting factor.
-
Solvent Choice: Are you using a suitable deuterated solvent? For L-Phenylalanine, D₂O or DMSO-d₆ are common choices. The pH of the D₂O can be adjusted to improve solubility.
-
Sample Volume: Ensure the sample volume is appropriate for your NMR tube and spectrometer's probe, typically around 0.5-0.6 mL for a standard 5 mm tube.[6]
-
Purity: Ensure your sample is free of paramagnetic impurities that could broaden and weaken your signal.
Step 2: Optimize Acquisition Parameters
-
Increase Number of Scans (NS): As a first step, try increasing the number of scans. This is often the simplest way to improve signal-to-noise.
-
Adjust Flip Angle and Relaxation Delay (D1):
-
If you suspect long T1 values (especially for the quaternary carbons of phenylalanine), reduce the flip angle to 30° or 45°.
-
Set the relaxation delay (D1) to be approximately equal to the acquisition time (AQ). A D1 of 1-2 seconds is a good starting point for many standard experiments.[3]
-
-
Check Proton Decoupling: Verify that your pulse program includes broadband proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).[3][4]
-
Acquisition Time (AQ): Ensure your acquisition time is sufficiently long to allow for the decay of the FID and to provide adequate digital resolution. A value of 1.0 s is a reasonable starting point.[3][4]
Step 3: Spectrometer and Hardware Check
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the 13C frequency. An improperly tuned probe will result in significant signal loss.
-
Shimming: A well-shimmed magnetic field is crucial for sharp lines and good signal intensity.
-
Cryoprobe Usage: If available, use a cryoprobe for a significant sensitivity enhancement.
Data Presentation
Table 1: Solubility of L-Phenylalanine
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 0 | 19.8 |
| Water | 25 | 14.11 |
| Water | 50 | 44.3 |
| Water | 75 | 66.2 |
| Water | 100 | 99.0 |
| Ethanol (95%) | - | Practically Insoluble |
Data sourced from PubChem and other chemical databases.[10][11]
Table 2: Recommended 13C NMR Acquisition Parameters for L-Phenylalanine
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | Standard 1D 13C with proton decoupling and NOE.[3][4] |
| Flip Angle (p1) | 30° - 45° | More efficient for carbons with long T1 relaxation times.[3][12] |
| Relaxation Delay (D1) | 1.0 - 2.0 s | A good compromise for reasonable S/N without excessively long experiment times.[3] |
| Acquisition Time (AQ) | ~1.0 s | Provides adequate resolution for most applications.[3][4] |
| Number of Scans (NS) | ≥ 1024 | Increase as needed to achieve desired S/N.[4] |
| Spectral Width (sw) | ~200-240 ppm | To cover the full range of expected 13C chemical shifts.[4][13] |
| Line Broadening (LB) | 1.0 - 2.0 Hz | Improves S/N by reducing noise in the processed spectrum.[3][4] |
Experimental Protocols
Protocol 1: Standard 1D 13C NMR of L-Phenylalanine
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of L-Phenylalanine.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean 5 mm NMR tube. Gentle warming may be required to aid dissolution. Ensure the sample is fully dissolved.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Tune and match the 13C and 1H channels of the probe.
-
-
Data Acquisition:
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Set the transmitter frequency offset to the center of the spectrum.
-
Set the acquisition parameters as recommended in Table 2 (e.g., AQ = 1.0 s, D1 = 2.0 s, flip angle corresponding to a 30° pulse).
-
Set the number of scans (NS) to a minimum of 1024. Increase as necessary for adequate signal-to-noise.
-
Start the acquisition.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to an appropriate standard (e.g., DSS for D₂O).
-
Visualizations
Caption: Troubleshooting workflow for low 13C NMR signal in L-Phenylalanine experiments.
Caption: Key factors influencing the signal intensity in 13C NMR experiments.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: L-Phenylalanine-3-13C Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of L-Phenylalanine-3-13C quantification in their experiments.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
Question: I am observing a weak signal for this compound or a high background noise in my chromatogram. What are the possible causes and solutions?
Answer: Low signal intensity or a high signal-to-noise ratio can stem from issues in sample preparation, instrument settings, or the analytical column.
Troubleshooting Steps:
-
Sample Preparation:
-
Incomplete Protein Precipitation: If working with plasma or tissue homogenates, ensure complete protein removal. Residual protein can interfere with ionization and contaminate the MS source. Consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-sample ratio.
-
Suboptimal Extraction: Verify that your extraction protocol is efficient for phenylalanine. A simple ultrafiltration-based extraction or protein precipitation is often sufficient.[1]
-
Sample Degradation: Ensure samples are stored properly (typically at -80°C) and minimize freeze-thaw cycles.
-
-
Mass Spectrometry Settings:
-
Ionization Source: Optimize electrospray ionization (ESI) source parameters, including gas flows (nebulizer, auxiliary, and sweep), ion spray voltage, and capillary temperature.
-
MRM Transitions: Confirm you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. For a singly labeled phenylalanine, the transition would be from the M+1 precursor ion. For example, for unlabeled phenylalanine, a common transition is m/z 166 -> 120.[1] For this compound, this would be m/z 167 -> 121.[1]
-
Collision Energy: Optimize the collision energy for your specific instrument to ensure efficient fragmentation and a strong product ion signal.
-
-
Liquid Chromatography:
-
Column Choice: A C18 reversed-phase or a HILIC column can be used for phenylalanine separation.[1][2] Ensure the column is not degraded and is appropriate for your mobile phase.
-
Mobile Phase: The mobile phase composition, typically a mixture of water and acetonitrile with an additive like formic acid, should be optimized for peak shape and retention time.[1][2]
-
Issue 2: Inaccurate or Inconsistent Quantification Results
Question: My quantitative results for this compound are not reproducible across replicates or are inaccurate when compared to expected values. What should I check?
Answer: Inaccurate and inconsistent results are often due to matrix effects, improper calibration, or issues with the internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations.[3]
Troubleshooting Steps:
-
Internal Standard (IS):
-
Choice of IS: The gold standard is to use a stable isotope-labeled analog of the analyte that is not the same as the tracer, for example, L-Phenylalanine-d5 or L-Phenylalanine-¹³C₉,¹⁵N.[4] This ensures similar chromatographic behavior and ionization efficiency, effectively correcting for matrix effects and sample processing variations.[3][4]
-
IS Concentration: Ensure the internal standard is added at a consistent and known concentration to all samples and calibrators early in the sample preparation process.
-
-
Calibration Curve:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that closely mimics your study samples (e.g., blank plasma) to compensate for matrix effects.
-
Linear Range: Ensure your sample concentrations fall within the linear range of your calibration curve. The assay for phenylalanine has been shown to be linear over a concentration range of 0.0025 µg/mL to 1.20 µg/mL.[1] If necessary, dilute your samples.
-
Curve Fitting: Use an appropriate regression model for your calibration curve (e.g., linear, weighted linear).
-
-
Matrix Effects:
-
Source: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.
-
Mitigation: Improve chromatographic separation to resolve the analyte from interfering compounds. A more rigorous sample cleanup procedure may also be necessary.
-
-
Natural Isotope Abundance:
-
Correction: Mass spectrometric measurements should be corrected for the presence of naturally occurring stable isotopes (e.g., ¹³C in unlabeled phenylalanine).[5] This is especially critical for low enrichment samples. Software tools like IsoCorrectoR can be used for this purpose.[5] Omitting this correction can lead to distorted data and underestimation of concentrations.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which mass spectrometry technique is best for this compound quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most suitable technique for precise measurements of L-phenylalanine tracer enrichment, especially in samples with low abundance and small quantity.[6] It offers a balance of sensitivity, specificity, and throughput. Other techniques like GC-MS/MS and GC-combustion-isotope ratio MS (GC/C/IRMS) can also be used.[2][6]
Data Presentation: Comparison of Mass Spectrometry Techniques
| Technique | Precision (Intra-assay CV%) | Precision (Inter-assay CV%) | Sample Size Required (µg) | R² vs. GC/C/IRMS |
| LC/MS/MS | 1.7% | 3.2% | 0.8 µg | 0.9962 |
| GC/MS/MS | 6.3% | 10.2% | 3 µg | 0.9942 |
| GC/MS | 13.5% | 25.0% | 3 µg | 0.9217 |
| GC/C/IRMS | 13.0% | 9.2% | 8 µg | N/A |
| Data adapted from a study comparing techniques for measuring L-[ring-¹³C₆]phenylalanine enrichment in muscle protein.[2][6] |
Q2: How do I correct for the natural abundance of isotopes in my unlabeled phenylalanine?
A2: Unlabeled L-phenylalanine has a natural abundance of ¹³C, which contributes to the M+1 signal and can interfere with the quantification of a singly labeled tracer like L-Phenylalanine-3-¹³C. This must be corrected for, especially when calculating low levels of enrichment. This can be done using specialized software or by applying mathematical correction algorithms that subtract the contribution of natural isotopologues from the measured signals.[5][7]
Q3: What is isotopic scrambling and how can it affect my results?
A3: Isotopic scrambling refers to the metabolic conversion of the labeled tracer into other metabolites. For instance, L-phenylalanine can be converted to L-tyrosine.[8] If your analytical method does not distinguish between L-Phenylalanine-3-¹³C and its labeled metabolites, you may overestimate the concentration of the tracer. Chromatographic separation of phenylalanine from tyrosine is essential to avoid this issue. In bacterial expression systems, adding unlabeled tyrosine, aspartate, and glutamate to the media can reduce the scrambling of the ¹³C label from phenylalanine to these other amino acids.[9]
Q4: What are the key parameters for a typical LC-MS/MS protocol for phenylalanine analysis?
A4: While optimization is required for each specific instrument and application, a typical protocol involves a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile containing 0.1% formic acid.[2][10] Detection is performed using an MS/MS system in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]
Experimental Protocols
Protocol 1: Phenylalanine Extraction from Plasma (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 100 µL aliquot of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., L-Phenylalanine-d5).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A typical linear gradient would be from 2-5% B to 95% B over 5-10 minutes.[10]
-
Flow Rate: 0.3 - 0.4 mL/min.[10]
-
Injection Volume: 5 - 10 µL.[10]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
L-Phenylalanine (unlabeled): m/z 166.1 → 120.1
-
L-Phenylalanine-3-¹³C (analyte): m/z 167.1 → 121.1
-
L-Phenylalanine-d5 (example IS): m/z 171.1 → 124.1
-
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte/IS) and determine the concentration using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for inaccurate quantification.
Caption: Metabolic pathway of L-Phenylalanine to L-Tyrosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iroatech.com [iroatech.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-(13)C6]phenylalanine incorporation into mixed muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: L-Phenylalanine-3-13C Tracer Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-3-13C as a tracer in metabolic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound tracer studies?
A1: this compound is a stable isotope-labeled amino acid primarily used to measure the rate of protein synthesis in various tissues, particularly muscle.[1] Because phenylalanine is an essential amino acid that is not synthesized or degraded in muscle tissue, its incorporation into proteins provides a direct measure of synthesis rates.[2] It is also used to study whole-body protein turnover and phenylalanine metabolism, including its conversion to tyrosine.[3]
Q2: How do I choose between this compound and other tracers like deuterated phenylalanine or leucine isotopes?
A2: The choice of tracer can influence the measured rates of muscle protein synthesis.[4] While different isotopomers of phenylalanine (e.g., [ring-13C6]phenylalanine vs. [ring-2H5]phenylalanine) may yield similar results, studies comparing phenylalanine and leucine tracers have reported different absolute fractional synthesis rates (FSR).[2][4] Leucine-based tracers have been reported to yield ~20% higher protein synthesis rates compared to phenylalanine-based tracers in some studies.[2] Therefore, for qualitative comparisons of anabolic responses, different tracers can be used, but for quantitative comparisons, consistency in tracer selection is crucial.[4]
Q3: What is isotopic steady state and why is it important?
A3: Isotopic steady state is a condition where the enrichment of the isotopic tracer in the precursor pool (e.g., plasma or muscle tissue fluid) remains constant over time.[5][6] Achieving a steady state is a fundamental assumption in many models used to calculate metabolic flux and protein synthesis rates.[7] Failure to reach a steady state can lead to inaccurate calculations.[7] It is recommended to verify the attainment of steady state by collecting multiple samples over time to ensure the tracer enrichment is stable.[6]
Q4: Which analytical technique is best for measuring this compound enrichment?
A4: Several mass spectrometry (MS) techniques can be used, each with its own advantages and disadvantages. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) has traditionally been considered the "gold standard" for its precision with low enrichment levels.[8] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a strong alternative, especially when dealing with small tissue samples, and offers excellent precision.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly with highly labeled tracers, and offers faster throughput and is suitable for a wider variety of tracers.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound tracer experiments.
Experimental and Analytical Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Achieve Isotopic Steady State | - Inadequate priming dose of the tracer.- Fluctuations in substrate availability or metabolic state of the subject/cells. | - Ensure the priming dose is calculated correctly to rapidly fill the precursor pool.- Maintain consistent experimental conditions (e.g., fasting state, continuous infusion rate).- Collect samples at multiple time points to verify when or if a steady state is achieved.[6] |
| Low or No Signal for the 13C-Labeled Phenylalanine | - Insufficient tracer administration.- Poor sample preparation leading to loss of analyte.- Suboptimal mass spectrometer settings. | - Verify the concentration and infusion rate of the tracer.- Optimize sample extraction and purification protocols to maximize recovery.- Tune the mass spectrometer for the specific mass-to-charge ratio (m/z) of the labeled phenylalanine. |
| High Variability in Fractional Synthesis Rate (FSR) Measurements | - Inconsistent timing of sample collection.- Analytical variability in mass spectrometry measurements.- Biological variability between subjects. | - Standardize all sample collection and processing procedures.- Run technical replicates and use an internal standard to assess and correct for analytical variance.- Increase the number of subjects to improve statistical power. |
| Low Tracer Enrichment in Small Tissue Samples | - Slow protein turnover rate in the tissue of interest.- Insufficient duration of the tracer infusion. | - Utilize a highly sensitive analytical method such as LC-MS/MS, which is well-suited for low-abundance samples.[8]- Consider using a highly substituted tracer to measure enrichment above a very low natural abundance background.[9]- Extend the infusion period to allow for more significant incorporation of the tracer. |
Data Interpretation Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Calculated FSR is Higher/Lower Than Expected | - Choice of precursor pool for calculation (plasma vs. intracellular).- Different tracer used compared to literature values. | - Using plasma amino acid enrichment as the precursor pool can underestimate the true precursor enrichment and affect the calculated FSR.[2] Measuring the intracellular pool is preferred.[10]- Be aware that different amino acid tracers (e.g., phenylalanine vs. leucine) can yield different absolute FSR values.[4] Compare results qualitatively if different tracers were used. |
| Unexpected Labeled Metabolites Detected | - Metabolic conversion of phenylalanine to other compounds. | - The primary metabolic fate of phenylalanine is hydroxylation to tyrosine.[3] The presence of 13C-labeled tyrosine is expected. Investigate other potential metabolic pathways if other labeled metabolites are detected. |
Experimental Protocols
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis
This protocol describes a primed, continuous infusion of L-[ring-13C6]phenylalanine to measure muscle protein synthesis in human subjects.
-
Subject Preparation: Subjects should fast overnight (8-10 hours). Antecubital venous catheters are placed in each arm, one for tracer infusion and one for blood sampling.
-
Tracer Administration: A priming dose of L-[ring-13C6]phenylalanine (e.g., 2.25 μmol/kg) is administered intravenously to rapidly enrich the plasma phenylalanine pool. This is immediately followed by a continuous infusion (e.g., 0.05 μmol/kg/min) for the duration of the experiment (typically 4-6 hours).[11]
-
Sample Collection:
-
Blood: Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) throughout the infusion to confirm isotopic steady state in the plasma.
-
Muscle Biopsies: Muscle tissue biopsies (e.g., from the vastus lateralis) are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
-
Sample Processing:
-
Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected and purified.[12]
-
Muscle Tissue: Muscle samples are immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids, which are then purified.[12]
-
-
Mass Spectrometry Analysis: The isotopic enrichment of L-[ring-13C6]phenylalanine is determined in the plasma and in the protein-bound amino acids from the muscle biopsies using LC-MS/MS or a similar technique.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of the tracer in the protein-bound pool at the first and second biopsy, respectively.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma or muscle tissue fluid) during the infusion period.
-
t is the time in hours between the biopsies.
-
Visualizations
Caption: General experimental workflow for an in vivo this compound tracer study.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: L-Phenylalanine-3-13C Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of L-Phenylalanine-3-13C using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues, particularly the correction for background noise in your MS data.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ion m/z values for this compound?
When conducting tandem mass spectrometry (MS/MS) analysis, it is crucial to monitor the correct mass-to-charge (m/z) transitions. For L-Phenylalanine and its 3-13C isotopologue, you should use the following values:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Phenylalanine (unlabeled) | 166.2 | 120.2 | The product ion corresponds to the characteristic immonium ion of phenylalanine. |
| This compound | 167.2 | 121.2 | Represents a mass shift of M+1 due to the single 13C isotope. |
Q2: What is natural abundance correction and why is it necessary?
Natural abundance correction is a critical data processing step that computationally removes the signal contribution from naturally occurring heavy isotopes (e.g., 13C, 15N). Carbon, for instance, naturally exists as approximately 98.9% 12C and 1.1% 13C.[1] This means that even in an unlabeled sample, there will be a small M+1 peak for phenylalanine. Failure to correct for this can lead to an overestimation of the labeled analyte's abundance, impacting the accuracy of metabolic flux or protein synthesis rate calculations.[2][3][4]
Q3: How do natural abundance correction algorithms work in principle?
These algorithms typically employ a correction matrix or an iterative approach.[2] They use the known natural isotopic abundances of all elements in the molecule to calculate the theoretical isotopic distribution of an unlabeled compound. This theoretical distribution is then used to mathematically subtract the contribution of naturally abundant isotopes from the measured mass isotopologue distribution of your labeled sample, leaving only the signal enhancement from the isotopic tracer.[4][5]
Q4: What are common sources of background noise in my LC-MS data?
Background noise can originate from various sources, broadly categorized as:
-
Chemical Noise: Contaminants from solvents, reagents, and labware. Common culprits include polyethylene glycol (PEG), phthalates from plastics, and siloxanes.[6][7]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids) can co-elute with your analyte and suppress or enhance its ionization, affecting signal intensity.[8]
-
Instrumental Noise: Electronic noise from the detector and other components of the mass spectrometer.
-
Solvent and Mobile Phase Impurities: Using non-LC-MS grade solvents or additives can introduce a high background.
Q5: Can I distinguish this compound from background noise without complex correction algorithms?
Utilizing a stable isotope-labeled internal standard is a highly effective method to differentiate the true signal from background noise.[9] By comparing the chromatographic profile of your sample with that of a known standard, you can have greater confidence in peak identification. Additionally, using high-resolution mass spectrometry can help to resolve your analyte peak from interfering species with very similar masses.
Troubleshooting Guides
High Background Noise
High background noise can obscure your signal of interest, leading to poor sensitivity and inaccurate quantification. Follow this guide to diagnose and resolve the issue.
Step 1: Identify the Source of the Noise
-
Is the noise present in a solvent blank?
-
Yes: The contamination is likely from your mobile phase, solvents, tubing, or the instrument itself. Proceed to Step 2.
-
No: The noise is likely originating from your sample (matrix effects) or the sample preparation process. Proceed to Step 3.
-
Step 2: Troubleshooting Solvent and Instrument Contamination
-
Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and fresh mobile phase.
-
Run a Cleaning Gradient: Prepare a mixture of water, methanol, acetonitrile, and isopropanol with a small amount of formic acid. Perform multiple injections of this cleaning solution to flush the system.[10]
-
Clean the Ion Source: A dirty ion source is a common cause of increased background noise. Follow the manufacturer's instructions to clean the cone, needle, and transfer tube.[10]
-
Check for Contaminated Vials and Syringes: Plasticizers and other contaminants can leach from labware. Run a blank using a new, high-quality vial.[7]
-
Isolate the MS from the LC: If possible, disconnect the LC and infuse a clean solvent directly into the mass spectrometer. If the background is still high, the issue is within the MS itself. If the background is low, the contamination is from the LC system.[10]
Step 3: Addressing Sample-Related Noise and Matrix Effects
-
Optimize Sample Preparation: Ensure your protein precipitation and extraction methods are effective at removing interfering substances.
-
Dilute the Sample: Sample dilution can significantly reduce matrix effects.[8]
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate your analyte from co-eluting matrix components.
-
Use a Guard Column: A guard column can help to trap contaminants and extend the life of your analytical column.[6]
Experimental Protocols
Sample Preparation from Plasma
This protocol is a general guideline for the preparation of plasma samples for this compound analysis.
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma, add 5 µL of a 30% sulfosalicylic acid solution.
-
Vortex the mixture thoroughly.
-
Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect a 27.5 µL aliquot of the clear supernatant.
-
-
Internal Standard and Dilution:
-
Add 2 µL of an internal standard working solution (if used).
-
Add 225 µL of the initial mobile phase (e.g., mobile phase A) to dilute the sample.
-
-
Final Preparation:
-
Vortex the final mixture.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See FAQ Q1 |
| Collision Energy | Optimize for your instrument (e.g., start at 15 eV) |
| Dwell Time | ≥10 ms per transition |
Visual Guides
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing and resolving high background noise.
Conceptual Diagram of Natural Abundance Correction
Caption: The process of correcting raw MS data for natural isotopic abundance.
References
- 1. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High background after preventative maintenance - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Poor Cell Viability in 13C Labeling Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with poor cell viability during 13C labeling experiments. By providing clear troubleshooting guides and frequently asked questions, we aim to help you optimize your experimental protocols and ensure the integrity of your metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor cell viability in 13C tracer experiments?
A1: Poor cell viability in 13C labeling experiments can arise from a multifactorial interplay of experimental conditions. The most common culprits include:
-
Substrate Toxicity: High concentrations of the 13C-labeled substrate or impurities from its synthesis can be toxic to cells.[1] It is crucial to use high-purity tracers and to determine the optimal, non-toxic concentration for your specific cell line.
-
Suboptimal Media Conditions: The formulation of the labeling medium is critical. Issues such as the depletion of essential nutrients, the accumulation of toxic byproducts like lactate and ammonia, or incorrect pH can all negatively impact cell health.[1]
-
Experimental Manipulations: Excessive handling of cells, harsh media changes, and prolonged incubation times can induce significant cellular stress, leading to reduced viability.[1]
-
Serum Starvation: While often employed for cell synchronization, serum starvation can trigger apoptosis (programmed cell death) and affect signaling pathways in a manner that is highly dependent on the cell type.[2][3]
-
Contamination: Microbial contamination can outcompete your cells for nutrients and produce toxins, leading to widespread cell death.[1]
Q2: Can the 13C-labeled substrate itself be toxic to the cells?
A2: While stable isotopes like 13C are generally considered biochemically similar to their 12C counterparts, the potential for toxicity exists.[1] This can be due to impurities in the tracer preparation or due to high concentrations of the substrate itself, which can alter metabolic pathways. Therefore, it is highly recommended to perform a dose-response experiment to identify the optimal concentration of the labeled substrate that maintains high cell viability.
Q3: How does serum starvation affect cell viability and metabolism during labeling?
A3: Serum starvation is a potent environmental stressor that can have unpredictable and cell-type-dependent impacts.[3] For some cell lines, it can lead to cell cycle arrest without inducing apoptosis, while in others, it is a strong trigger for apoptosis.[3] Metabolically, serum starvation can paradoxically accelerate the intracellular turnover of metabolites from glycolysis and the TCA cycle as cells attempt to maintain viability under nutrient-deprived conditions.[2] However, prolonged starvation can deplete cellular reserves and compromise viability.[2]
Q4: Are there alternative 13C tracers that can improve cell viability?
A4: Yes. The choice of tracer can influence the metabolic burden on the cell. While uniformly labeled [U-13C]glucose is common, other specifically labeled glucose isotopologues, such as [1,2-13C2]glucose, can provide excellent resolution for pathways like the pentose phosphate pathway with potentially less metabolic stress.[4][5] Additionally, using a combination of labeled substrates, like 13C-glucose and 13C-glutamine, can provide a more comprehensive view of metabolism and may allow for lower concentrations of each individual tracer.[6][7]
Troubleshooting Guides
Issue 1: Acute Drop in Cell Viability After Adding Labeling Medium
A sudden decrease in cell viability immediately following the switch to the labeling medium often points to a problem with the medium itself or the stress of the media change.
| Potential Cause | Recommended Solution |
| Tracer Toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of your 13C tracer. Start with a concentration similar to that of the unlabeled nutrient in your standard medium (e.g., 5-25 mM for glucose) and test a range of concentrations.[8] |
| Media Formulation | Ensure the labeling medium contains all essential nutrients, including amino acids and vitamins, at appropriate concentrations. Verify that the pH of the final labeling medium is correct after the addition of all supplements.[1] |
| Temperature Shock | Always pre-warm the labeling medium to 37°C before adding it to the cells to avoid temperature shock.[1] |
| Osmotic Stress | Ensure the osmolality of the labeling medium is similar to that of the standard culture medium. |
Issue 2: Gradual Decline in Cell Viability Over the Course of the Experiment
A slow and steady decline in cell viability during a prolonged labeling experiment typically indicates issues with the overall culture conditions or the long-term effects of the experimental setup.
| Potential Cause | Recommended Solution |
| Nutrient Depletion | For long-term labeling experiments, essential nutrients can become depleted. Consider replenishing the labeling media periodically to ensure a consistent nutrient supply.[1] |
| Accumulation of Toxic Byproducts | Metabolically active cells secrete waste products like lactate and ammonia, which can become toxic over time. Periodic media exchange can help to mitigate the buildup of these byproducts.[1] |
| Phototoxicity | Some media components, such as riboflavin, can be phototoxic when exposed to light. Minimize the exposure of your cell cultures to light, especially during extended incubation periods.[1] |
| Cellular Stress from Handling | Minimize handling and media changes. When media changes are necessary, do so gently and with pre-warmed media.[1] |
Experimental Protocols
Protocol 1: Determining Optimal 13C Tracer Concentration
This protocol outlines a method for performing a dose-response experiment to identify the highest concentration of a 13C-labeled substrate that does not negatively impact cell viability.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well or 24-well) and allow them to adhere and grow overnight.
-
Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of the 13C tracer. A typical range to test for 13C-glucose could be from the physiological concentration (5 mM) up to the concentration in standard media (25 mM) and slightly above.[8] Ensure all other media components are consistent across all conditions.
-
Media Exchange: Carefully remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Initiate Labeling: Add the prepared labeling media with the different tracer concentrations to the respective wells. Include a control group with unlabeled medium.
-
Incubation: Incubate the cells for the intended duration of your labeling experiment.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay.
-
Data Analysis: Plot cell viability against the 13C tracer concentration to determine the optimal concentration that maintains high viability.
Visualizing Experimental Workflows and Logic
Caption: A decision tree for troubleshooting poor cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum Starvation Accelerates Intracellular Metabolism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: L-Phenylalanine-3-13C Metabolic Tracing
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using L-Phenylalanine-3-13C for metabolic tracing studies.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a tracer?
A1: The choice of a specific isotopically labeled tracer is critical for resolving particular metabolic fluxes.[1] this compound allows for the tracing of phenylalanine's metabolic fate through specific pathways. The position of the 13C label at the third carbon can provide distinct mass shifts in downstream metabolites, aiding in the elucidation of pathways such as its conversion to tyrosine or other by-products.[2] The selection of the optimal tracer is highly dependent on the specific metabolic pathways you aim to investigate.[1][3]
Q2: What are the key steps in a typical this compound tracing experiment?
A2: A typical experiment involves five main stages: (1) Experimental design, including selection of the tracer and definition of the metabolic network model; (2) The tracer experiment itself, where the labeled compound is introduced to the biological system; (3) Isotopic labeling measurement using techniques like mass spectrometry; (4) Flux estimation using computational software to calculate the rates of metabolic reactions; and (5) Statistical analysis to assess the goodness-of-fit and confidence in the results.[4]
Q3: How do I ensure my system has reached an isotopic steady state?
A3: A core assumption for many metabolic flux analysis (MFA) models is that the system is at an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1] To validate this, you should measure the isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the this compound tracer.[1] If the labeling patterns are consistent between the later time points, the steady-state assumption is valid.[1] If not, a non-stationary MFA approach may be necessary.[1][5]
Q4: What are the expected primary metabolic fates of L-Phenylalanine?
A4: The primary metabolic fates of L-Phenylalanine that can be traced include:
-
Incorporation into Protein: As an essential amino acid, a significant portion is used for protein synthesis.[6]
-
Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by phenylalanine hydroxylase to form L-tyrosine is a major catabolic pathway.[2][6]
-
Conversion to Phenylpyruvic Acid: Transamination of L-phenylalanine can form phenylpyruvic acid, which is an alternative catabolic route.[6]
Troubleshooting Guides
Problem 1: My mass spectrometry data has a low signal-to-noise ratio.
-
Possible Cause: Insufficient sample amount, suboptimal mass spectrometer settings, or poor chromatographic separation.[1]
-
Solution:
-
Increase Sample Amount: If feasible, increase the amount of biological material used for each sample to boost the signal.[1]
-
Optimize MS Method: Fine-tune the mass spectrometer settings, such as ionization source parameters and collision energies for tandem MS (MS/MS), to enhance the signal for phenylalanine and its metabolites.[1]
-
Improve Chromatography: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve better peak shapes and improve separation from interfering compounds.[1]
-
Problem 2: I am seeing high variability in flux maps between my biological replicates.
-
Possible Cause: True biological variability or analytical inconsistency during sample preparation and analysis.[5]
-
Solution:
-
Increase Replicates: Increasing the number of biological replicates can help to better distinguish true biological variability from experimental noise and improve statistical power.[5]
-
Standardize Protocols: Ensure all experimental conditions (cell culture, media composition, sampling times) are as consistent as possible across all replicates.[5] Implement a highly standardized protocol for sample quenching, metabolite extraction, and any derivatization steps to minimize analytical variability.[5][7]
-
Monitor Instrument Performance: Regularly check the performance of your mass spectrometer to ensure it provides consistent and accurate measurements over time.[5]
-
Problem 3: My flux estimation results have large confidence intervals.
-
Possible Cause: The experimental design may be suboptimal for constraining the fluxes of interest. This can stem from inadequate tracer selection or an insufficient number of labeling measurements.[1][5]
-
Solution:
-
Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes.[5]
-
Combine Analytical Techniques: Integrating data from different analytical platforms, such as GC-MS and LC-MS/MS, can provide complementary information and better constrain the model.[5]
-
Perform Parallel Labeling Experiments: Using a different tracer in a parallel experiment can provide additional constraints on the metabolic network. For example, while you are using this compound, a parallel experiment with a 13C-labeled glucose or glutamine tracer could help resolve fluxes in central carbon metabolism that interact with phenylalanine pathways.[1][8]
-
Problem 4: The statistical analysis (chi-square test) indicates a poor fit between my model and the experimental data.
-
Possible Cause: The metabolic network model may be incorrect or overly simplistic, or the measurement data may be inaccurate.[5]
-
Solution:
-
Verify Metabolic Network: Ensure all relevant metabolic reactions are included in your model.[5] For eukaryotic cells, make sure that subcellular compartments and the transport reactions between them are accurately represented.[5] Double-check that the atom transitions for all reactions are correct.[5]
-
Review Raw Data: Carefully examine the raw mass spectrometry data for any anomalies, integration errors, or other sources of error.[5]
-
Check Data Correction: Verify that the corrections for natural isotope abundances have been applied correctly to your mass isotopomer distribution data.[5] It is good practice to report the raw, uncorrected mass isotopomer distributions in your data tables.[9]
-
Quantitative Data
The following table summarizes reference metabolic flux rates for phenylalanine kinetics in healthy human adults, which can serve as a baseline for comparison.
| Parameter | Mean Flux Rate (nmol/kg/min) | Description |
| Phenylalanine to Tyrosine | 6.8 | Rate of conversion of Phenylalanine to Tyrosine. |
| Phenylalanine into Protein | 30.5 | Rate of incorporation of Phenylalanine into protein. |
| Phenylalanine from Protein | 25.1 | Rate of Phenylalanine release from protein breakdown. |
| Tyrosine into Protein | 26.2 | Rate of incorporation of Tyrosine into protein. |
| Tyrosine from Protein | 20.8 | Rate of Tyrosine release from protein breakdown. |
| Tyrosine Oxidation | 6.4 | Rate of Tyrosine catabolism. |
| Data derived from tracer studies in healthy human subjects in a postabsorptive state.[6] |
Experimental Protocols
This section provides a generalized protocol for an in vitro this compound metabolic tracing experiment at isotopic steady state.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Media Preparation: Prepare the experimental medium. This is typically a base medium lacking natural phenylalanine, supplemented with a known concentration of this compound. Ensure all other essential nutrients are present.
-
Tracer Introduction: At time zero, aspirate the standard culture medium and replace it with the pre-warmed 13C-labeled medium.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This should be determined empirically by running a time-course experiment (e.g., collecting samples at 6, 12, 18, and 24 hours).[1]
2. Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as an 80:20 methanol:water mixture, to the culture plate.[6][10]
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.[10]
3. Sample Preparation for Mass Spectrometry
-
Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.[10]
-
Derivatization (for GC-MS): For analysis by GC-MS, metabolites often require chemical derivatization to increase their volatility. A common method for amino acids is derivatization with N-(tert-butyldimethylsilyl)-N-methyl-trifluoro-acetamide (MTBSTFA).[3] Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile), add MTBSTFA, and incubate at an elevated temperature (e.g., 55-70°C) for a specified time (e.g., 4 hours).[3]
-
Reconstitution (for LC-MS): For LC-MS analysis, reconstitute the dried extract in a suitable solvent compatible with your mobile phase (e.g., 0.1% formic acid in water).[11]
4. Mass Spectrometry Analysis
-
Instrumentation: Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of phenylalanine, tyrosine, and other metabolites of interest.
-
Data Acquisition: Acquire data in a way that captures the different isotopologues (molecules with different numbers of 13C atoms) for each metabolite.
5. Data Analysis
-
Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes to determine the true extent of labeling from the tracer.[5]
-
Flux Estimation: Use a software package (e.g., 13CFLUX2, OpenFlux) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.[9]
-
Statistical Evaluation: Perform a goodness-of-fit analysis (e.g., chi-square test) to ensure the model is a statistically acceptable representation of the data.[9] Calculate confidence intervals for the estimated fluxes.
Visualizations
Caption: Generalized workflow for a 13C metabolic tracing experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating L-Phenylalanine-3-13C Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals utilizing L-Phenylalanine-3-13C as a tracer in metabolic studies, robust validation of experimental results is paramount. This guide provides an objective comparison of various analytical methods that can be employed to validate and complement findings obtained through the use of this stable isotope-labeled amino acid. We will delve into the performance of alternative techniques, offering supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
The use of stable isotopes like this compound has revolutionized the study of metabolic pathways, allowing for the precise tracing of molecular fates in complex biological systems. However, the interpretation of data from isotope tracer studies can be strengthened by orthogonal validation using independent analytical methods. This guide explores several established techniques for the quantification of phenylalanine, providing a framework for comparing their performance characteristics with isotope-ratio mass spectrometry-based approaches.
Performance Comparison of Analytical Methods
The choice of an analytical method for validating this compound results depends on several factors, including the required sensitivity, precision, sample matrix, and available instrumentation. Below is a summary of quantitative data comparing the performance of various mass spectrometry techniques for the analysis of L-Phenylalanine isotopologues. While the data presented is for L-[ring-13C6]phenylalanine, it provides a strong comparative framework for the analytical platforms.
| Analytical Method | Sample Matrix | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Size Required | Reference |
| GC/C/IRMS | Muscle Tissue | 13.0% | 9.2% | 8 µg | [1] |
| LC/MS/MS | Muscle Tissue | 1.7% | 3.2% | 0.8 µg | [1] |
| GC/MS/MS | Muscle Tissue | 6.3% | 10.2% | 3 µg | [1] |
| GC/MS | Muscle Tissue | 13.5% | 25% | 3 µg | [1] |
| ID-LC/MS/MS | Human Serum | - | ~1.2% (expanded uncertainty) | - | [2] |
| HPLC-UV | Plasma | 2.2% - 4.4% (interbatch CV) | - | 10 µL | [3] |
| Enzymatic Assay | Dried Blood Spot | < 10% | Not Reported | 5 mm spot | [4] |
GC/C/IRMS: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry; LC/MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC/MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC/MS: Gas Chromatography-Mass Spectrometry; ID-LC/MS/MS: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection.
Phenylalanine Metabolic Pathway
L-Phenylalanine is an essential amino acid that is primarily metabolized in the liver to L-tyrosine by the enzyme phenylalanine hydroxylase. This conversion is a critical step in protein synthesis and the production of various neurotransmitters and hormones.[5][6][7] Understanding this pathway is fundamental when designing and interpreting studies using this compound.
Experimental Workflows: A Comparative Overview
The following diagram illustrates a generalized experimental workflow for a metabolic flux analysis study using this compound, compared to a typical workflow for a quantitative analysis of total L-Phenylalanine using a non-isotope-based method like HPLC.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific experimental conditions and sample types.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phenylalanine Analysis
GC-MS is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For amino acids like phenylalanine, derivatization is necessary to increase their volatility.
a. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled phenylalanine with a different mass).
-
Deproteinize the sample by adding 200 µL of a precipitating agent like methanol or acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization (N-tert-butyldimethylsilyl (t-BDMS) derivative): [8]
-
To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and 50 µL of a solvent like acetonitrile.
-
Seal the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp to 280-300°C at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized phenylalanine and the internal standard.
High-Performance Liquid Chromatography (HPLC) for Phenylalanine Quantification
HPLC is a widely used technique for separating and quantifying non-volatile compounds in a liquid mobile phase. Phenylalanine can be analyzed directly or after derivatization to enhance detection.
a. Sample Preparation (from Plasma): [9]
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 200 µL of a suitable agent (e.g., 10% sulfosalicylic acid).
-
Vortex and centrifuge as described for GC-MS sample preparation.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
b. HPLC Analysis (UV Detection): [3][9]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where phenylalanine absorbs, typically around 210-220 nm.
-
Quantification: Generate a standard curve by injecting known concentrations of phenylalanine and plotting the peak area against concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenylalanine Analysis
NMR spectroscopy provides detailed structural information and can be used to quantify metabolites. For 13C-labeled compounds, 13C NMR can directly detect the labeled carbon.
a. Sample Preparation:
-
Lyophilize the biological sample (e.g., cell extract, biofluid) to remove water.
-
Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to an NMR tube.
b. NMR Analysis (1D 1H and 13C Spectra): [10][11]
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution and sensitivity.
-
1H NMR: Acquire a standard 1D proton spectrum to observe the signals from the protons of phenylalanine. The aromatic protons typically appear between 7.2 and 7.5 ppm.
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum. The signal from the 13C-labeled carbon at the 3-position will be enhanced, allowing for its specific detection and quantification relative to the internal standard.
Enzymatic Assay for L-Phenylalanine Determination
Enzymatic assays offer a specific and often simpler method for quantifying L-phenylalanine, typically using L-phenylalanine dehydrogenase or oxidase.
a. Principle: These assays are often colorimetric or fluorometric.[4][12][13][14] For example, L-phenylalanine dehydrogenase catalyzes the NAD+-dependent oxidative deamination of L-phenylalanine to phenylpyruvate, producing NADH. The amount of NADH produced, which is proportional to the L-phenylalanine concentration, can be measured by the increase in absorbance at 340 nm or coupled to a colorimetric reaction.
b. General Protocol (Colorimetric Assay): [15]
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), NAD+, and a colorimetric probe (e.g., a tetrazolium salt like WST-1) and an electron mediator.
-
Add the sample (e.g., deproteinized plasma or serum) to the wells of a microplate.
-
Initiate the reaction by adding L-phenylalanine dehydrogenase.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe.
-
Quantify the L-phenylalanine concentration using a standard curve prepared with known concentrations of L-phenylalanine.
Conclusion
The validation of results from this compound tracer studies through the use of alternative analytical methods is crucial for ensuring the accuracy and reliability of metabolic research. This guide has provided a comparative overview of several powerful techniques, including GC-MS, HPLC, NMR, and enzymatic assays. The choice of the most suitable validation method will depend on the specific research question, the biological matrix, and the available resources. By carefully considering the performance characteristics and experimental requirements of each method, researchers can design robust validation strategies that enhance the confidence in their findings and contribute to a deeper understanding of phenylalanine metabolism in health and disease.
References
- 1. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. davuniversity.org [davuniversity.org]
- 6. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and rapid enzymatic determination of L-phenylalanine with a novel L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
- 15. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Cross-Validation of L-Phenylalanine-3-13C Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies related to the use of L-Phenylalanine-3-13C as a metabolic tracer. We will explore its application in various experimental contexts, compare it with alternative tracers and analytical methods, and provide detailed protocols to support your research and development efforts.
Data Presentation: Quantitative Comparison of Tracer Methodologies
The following tables summarize key quantitative data from studies utilizing L-Phenylalanine isotopes and alternative analytical methods. This allows for a direct comparison of their performance and applications.
Table 1: Performance of L-[1-13C]Phenylalanine Breath Test for Hepatic Function
| Parameter | Value | Condition | Citation |
| Optimal 13C-Labeling Position | L-[1-13C]Phenylalanine | For infrared spectroscopic detection of 13CO2 | [1] |
| Peak 13CO2 Excretion Time | 15 minutes | After administration of 100 mg/body | [1] |
| Required Fasting Period | > 7 hours | For higher 13CO2 peak excretion | [1] |
Table 2: Comparison of Mass Spectrometry Techniques for L-[ring-13C6]Phenylalanine Enrichment in Muscle Protein
| Technique | Coefficient of Variation (Intra-assay) | Coefficient of Variation (Inter-assay) | Required Muscle Sample Size | Coefficient of Determination (R²) vs. GC/C/IRMS |
| GC/C/IRMS | 13.0% | 9.2% | 8µg | N/A |
| LC/MS/MS | 1.7% | 3.2% | 0.8µg | 0.9962 |
| GC/MS/MS | 6.3% | 10.2% | 3µg | 0.9942 |
| GC/MS | 13.5% | 25% | 3µg | 0.9217 |
Data synthesized from a study comparing different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine incorporation.[2]
Table 3: L-Phenylalanine Production in Engineered E. coli
| Parameter | Value | Significance | Citation |
| L-Phenylalanine Yield (Optimized) | 1.3276 mmol gDW⁻¹ hr⁻¹ | Slightly higher than the original model (1.1596 mmol gDW⁻¹ hr⁻¹) at a biologically realistic glucose uptake rate. | [3] |
| Key Bottleneck Enzymes | Shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) | Overexpression of AroA improved L-Phe yield by 45.18%. | [4] |
| Final Titer in Fed-Batch Fermentation | 62.47 g/L | Achieved after 48 hours of cultivation with AroA overexpression. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are protocols for key experiments involving L-Phenylalanine-13C.
13C-Phenylalanine Breath Test for Phenylketonuria (PKU)
This protocol is adapted from a study examining phenylalanine metabolism in children with PKU.[5]
-
Objective: To assess in vivo phenylalanine hydroxylase (PAH) activity.
-
Subject Preparation:
-
Subjects should fast overnight.
-
Baseline breath samples are collected before the administration of the tracer.
-
-
Tracer Administration:
-
An oral dose of 6 mg/kg of L-[1-13C]phenylalanine is administered.
-
-
Sample Collection:
-
Breath samples are collected at 20-minute intervals for a period of 2 hours.
-
-
Analysis:
-
The rate of CO2 production is measured at 60 minutes post-oral dose using indirect calorimetry.
-
The percentage of 1-(13)C-phenylalanine exhaled as 13CO2 is measured using an isotope ratio mass spectrometer.[6]
-
-
Endpoint: The peak enrichment (Cmax) of 13CO2 in the breath is determined. In healthy individuals, this peak occurs around 20 minutes.[5]
Metabolic Flux Analysis of L-Phenylalanine Producing E. coli
This protocol is based on a study performing serial 13C-based flux analysis.[7]
-
Objective: To determine the intracellular metabolic fluxes in a recombinant E. coli strain during L-phenylalanine production.
-
Cultivation:
-
E. coli is cultivated under industry-like conditions in a bioreactor.
-
-
13C Labeling Experiment:
-
A series of subsequent 13C labeling experiments are performed during the L-phenylalanine production phase.
-
A 13C-labeled substrate (e.g., [1-13C]glucose) is introduced into the culture.
-
-
Sample Analysis:
-
Cellular metabolites are extracted.
-
NMR spectroscopy is used to analyze the labeling patterns of key metabolites.
-
-
Data Analysis:
-
The labeling data is used to derive flux patterns through the metabolic network.
-
Linear programming and flux sensitivity analysis can be used to identify optimal flux patterns and metabolic engineering targets.
-
Alternative Tracers and Methodologies
While this compound is a valuable tool, several alternatives exist for tracing phenylalanine metabolism.
-
L-[1-13C]Phenylalanine: This is the preferred tracer for breath tests due to the direct release of the 13C label as 13CO2 following hydroxylation to tyrosine.[1]
-
L-[ring-13C6]Phenylalanine: This tracer is useful for studying protein synthesis and incorporation into tissues, as the entire aromatic ring is labeled.[2][8] It can be analyzed with high precision using LC/MS/MS.[2]
-
Deuterated L-Phenylalanine (L-[2H5]phenylalanine or L-[2Н]phenylalanine): These tracers can also be used to measure amino acid kinetics and are often analyzed by GC/MS.[2][9]
-
L-[3,3-2H2]Tyrosine: This tracer can be used in conjunction with labeled phenylalanine to simultaneously study the kinetics of both amino acids.[10]
The choice of tracer depends on the specific research question, the metabolic pathway of interest, and the available analytical instrumentation. For instance, for whole-body protein turnover studies, a continuously infused ring-labeled phenylalanine might be more appropriate, whereas for a rapid assessment of hepatic enzyme activity, a 1-13C labeled phenylalanine breath test is ideal.
Visualizations
Experimental Workflow: 13C-Phenylalanine Breath Test
Caption: Workflow of the 13C-Phenylalanine Breath Test.
Signaling Pathway: Metabolic Fate of L-Phenylalanine
References
- 1. Optimum conditions for the 13C-phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
- 10. Continuous 24-h L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine oral-tracer studies at an intermediate phenylalanine intake to estimate requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Labeled Phenylalanine Isotopes: A Quantitative Comparison
For researchers in the fields of metabolic studies, proteomics, and drug development, stable isotope-labeled phenylalanine is an indispensable tool for tracing biochemical pathways and quantifying metabolic flux. The choice of isotope can significantly impact experimental outcomes and data interpretation. This guide provides a quantitative comparison of commonly used labeled phenylalanine isotopes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.
Quantitative Comparison of Labeled Phenylalanine Isotopes
The selection of a labeled phenylalanine isotope often involves a trade-off between cost, the specific metabolic pathway being investigated, and the analytical method employed. The following table summarizes the key quantitative parameters of commercially available L-phenylalanine isotopes.
| Isotope | Isotopic Purity (%) | Chemical Purity (%) | Labeling Position(s) | Molecular Weight ( g/mol ) |
| L-Phenylalanine (¹³C₉, ¹⁵N) | 97-99[1] | >98[1][2] | Uniform ¹³C, ¹⁵N | 175.12[2] |
| L-Phenylalanine (ring-D₅) | >98[3] | >98[3] | Phenyl ring | 170.22[3] |
| L-Phenylalanine (¹⁵N) | >98[4] | >98[4] | α-amino group | 166.18[4] |
| L-Phenylalanine (2-¹³C) | >99[5] | >97[5] | C2 (α-carbon) | 166.18 |
| L-Phenylalanine (3-¹³C) | >99 | >95 | C3 (β-carbon) | 166.18 |
| L-Phenylalanine (¹³C₉, D₈, ¹⁵N) | 97-99[1] | >98[1] | Uniform ¹³C, D, ¹⁵N | 183.17[1] |
Isotope Effects: A Critical Consideration
When choosing between deuterated (²H) and carbon-13 (¹³C) labeled isotopes, it is crucial to consider potential kinetic isotope effects, where the difference in mass between isotopes can lead to different reaction rates.
A study comparing L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanine for measuring phenylalanine conversion to tyrosine found that the use of the deuterated tracer resulted in a significant underestimation of the conversion rate compared to the ¹³C tracer.[6] This suggests a potential isotope effect with the multi-deuterated phenylalanine. Another study observed that the use of [²H₅]phenylalanine resulted in a higher enrichment in urine than in plasma, suggesting discrimination of this isotope in renal transport, which could lead to an underestimation of amino acid flux when using urine samples.[7] In contrast, [1-¹³C]phenylalanine showed a high correlation between plasma and urine enrichment.[7] These findings highlight the importance of validating the chosen isotope for the specific biological system and analytical method.
Experimental Protocols
Measurement of Protein Synthesis Rate using L-[¹³C₉, ¹⁵N]Phenylalanine
This protocol is adapted from a study measuring protein synthesis in fish muscle tissue.[8]
1. Sample Preparation:
- Inject the subject with a known concentration of L-[¹³C₉, ¹⁵N]phenylalanine.
- Collect tissue samples at various time points post-injection.
- Immediately freeze samples in liquid nitrogen and store at -80°C.
2. Homogenization and Protein Precipitation:
- Homogenize frozen tissue in a methanol/water solution.[8]
- Add chloroform and water, vortex, and centrifuge to separate the polar (containing free amino acids) and non-polar phases.[8]
- Collect the supernatant containing the free amino acid pool.
- Wash the protein pellet with methanol to remove any remaining free amino acids.[8]
- Dry the protein pellet.
3. Protein Hydrolysis:
- Hydrolyze the dried protein pellet with 6M HCl at 99°C for 24 hours.[8]
- Lyophilize the hydrolysate to dryness.[8]
- Resuspend the dried hydrolysate in methanol.[8]
4. LC-MS/MS Analysis:
- Analyze both the free amino acid fraction and the protein hydrolysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Separate amino acids using a suitable column (e.g., a specialized C18 column).[9]
- Use positive ion electrospray ionization (ESI) to detect and quantify the unlabeled (¹²C/¹⁴N) and labeled (¹³C/¹⁵N) phenylalanine.
- Monitor specific precursor and product ion transitions for both labeled and unlabeled phenylalanine.
5. Calculation of Protein Synthesis Rate (K_s):
- Calculate the fractional synthesis rate (K_s) using the formula:
- K_s (%/day) = (E_p / E_f) * (1/t) * 100
- Where E_p is the enrichment of labeled phenylalanine in the protein-bound pool, E_f is the enrichment of labeled phenylalanine in the free amino acid precursor pool, and t is the time in days.
13C-Metabolic Flux Analysis (13C-MFA)
This is a generalized workflow for conducting a 13C-MFA experiment.
1. Experimental Design:
- Define the metabolic network of interest.
- Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose) to maximize the information obtained for the pathways of interest.[10]
2. Tracer Experiment:
- Culture cells in a medium containing the ¹³C-labeled substrate until isotopic steady state is reached.[11] This is a critical assumption and should be validated by measuring labeling at multiple time points.[11]
3. Isotopic Labeling Measurement:
- Harvest the cells and quench metabolism rapidly.
- Extract metabolites.
- Hydrolyze cell protein to access proteinogenic amino acids.
- Analyze the isotopic labeling patterns of key metabolites (often protein-bound amino acids) using GC-MS or LC-MS/MS.[10]
4. Flux Estimation:
- Use a computational model to simulate the labeling patterns of metabolites for a given set of metabolic fluxes.
- Compare the simulated labeling patterns to the experimentally measured data.
- Iteratively adjust the flux values to minimize the difference between the simulated and measured data.[12]
5. Statistical Analysis:
- Perform a statistical analysis to determine the confidence intervals of the estimated fluxes.[10]
Visualizing Phenylalanine Metabolism and Experimental Workflows
Phenylalanine Metabolism Pathway
The following diagram illustrates the central metabolic pathways of phenylalanine. In the body, phenylalanine is primarily converted to tyrosine by phenylalanine hydroxylase.[13] It can also be incorporated into proteins or transaminated to phenylpyruvate.
Caption: Key metabolic fates of L-Phenylalanine.
Experimental Workflow for Labeled Amino Acid Analysis by LC-MS/MS
This diagram outlines a typical workflow for the analysis of stable isotope-labeled amino acids from biological samples.
Caption: Workflow for labeled amino acid analysis.
References
- 1. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]
- 3. L-Phenylalanine (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1258-5 [isotope.com]
- 4. L-Phenylalanine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-108-0.5 [isotope.com]
- 5. L-PHENYLALANINE | Eurisotop [eurisotop.com]
- 6. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and urine enrichments following infusion of L-[1-13C]phenylalanine and L-[ring-2H5]phenylalanine in humans: evidence for an isotope effect in renal tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Targeted metabolism: the phenylalanine pathway metabolites you missed! - CD Biosynsis [biosynsis.com]
A Comparative Guide to the Accuracy and Precision of L-Phenylalanine-3-¹³C Measurements
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling precise tracking of metabolic pathways and quantification of flux rates. L-Phenylalanine labeled with Carbon-13 (¹³C), such as L-Phenylalanine-3-¹³C or the frequently used L-[ring-¹³C₆]phenylalanine, serves as a critical tracer for studying protein synthesis, amino acid metabolism, and disease states like Phenylketonuria (PKU).[1][2] The reliability of experimental outcomes is fundamentally dependent on the accuracy and precision of the analytical methods used to measure the isotopic enrichment in biological samples.
This guide provides an objective comparison of common mass spectrometry techniques for the analysis of ¹³C-labeled phenylalanine. It presents supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs, particularly when sample quantity is limited.
Comparative Performance of Analytical Techniques
The measurement of ¹³C-phenylalanine enrichment, especially at low levels found in tissue proteins, demands high sensitivity and precision.[3] Several mass spectrometry platforms are available, each with distinct advantages and limitations. The primary methods include Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS), and conventional Gas Chromatography-Mass Spectrometry (GC/MS).
A comparative study evaluated these four techniques for measuring L-[ring-¹³C₆]phenylalanine incorporation into mixed muscle proteins, with isotopic enrichment ranging from 0.0091 to 0.1312 Molar Percent Excess (MPE).[4] GC/C/IRMS was used as the benchmark for accuracy. The results demonstrate that modern LC/MS/MS systems can match the precision and reproducibility of GC/C/IRMS, while offering significant advantages in terms of required sample size.[4][5]
Table 1: Quantitative Comparison of Mass Spectrometry Techniques
| Technique | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (R²) vs. GC/C/IRMS | Min. Sample Size (Muscle) |
|---|---|---|---|---|
| GC/C/IRMS | 13.0% | 9.2% | - | 8.0 µg |
| LC/MS/MS | 1.7% | 3.2% | 0.9962 | 0.8 µg |
| GC/MS/MS | 6.3% | 10.2% | 0.9942 | 3.0 µg |
| GC/MS | 13.5% | 25.0% | 0.9217 | 3.0 µg |
Data sourced from a comparative analysis of L-[ring-¹³C₆]phenylalanine enrichment in muscle tissue.[3][4]
From the data, LC/MS/MS emerges as the optimal method, providing the highest precision (lowest CV%) and excellent accuracy, all while requiring ten times less sample material than GC/C/IRMS.[4] This makes it exceptionally well-suited for studies involving low-abundance individual proteins or where sample availability is a critical limiting factor.[4][5]
Experimental Workflow and Signaling Pathways
The analytical process for determining ¹³C-phenylalanine enrichment involves several critical steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow for this type of metabolic flux experiment.
Caption: Experimental workflow for L-Phenylalanine-¹³C analysis.
Detailed Experimental Protocol: LC/MS/MS Method
This protocol provides a representative methodology for the quantification of L-[ring-¹³C₆]phenylalanine enrichment in protein hydrolysates using LC/MS/MS, based on established and validated methods.[4]
1. Sample Preparation (Protein Hydrolysis) a. Excise and weigh the frozen biological tissue sample (e.g., ~1 mg muscle tissue). b. Add 500 µL of 6N HCl to the sample. c. Heat the sample at 110°C for 24 hours to hydrolyze proteins into constituent amino acids. d. Evaporate the HCl under a stream of nitrogen gas. e. Reconstitute the dried amino acid extract in a suitable solvent, such as 20% acetonitrile with 0.1% formic acid, for LC/MS/MS analysis.
2. Liquid Chromatography (LC) a. LC System: A high-performance liquid chromatography system. b. Column: A suitable reverse-phase column (e.g., C18). c. Mobile Phase A: 0.1% Formic Acid in 99% Water / 1% Acetonitrile.[4] d. Mobile Phase B: 0.1% Formic Acid in 100% Acetonitrile.[4] e. Gradient:
- 0 - 5.75 min: 20% B
- 5.75 - 6.75 min: Gradient to 70% B
- 6.75 - 8.75 min: Gradient to 90% B[4] f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) a. MS System: A triple-quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization, Positive (ESI+). c. Analysis Mode: Selected Reaction Monitoring (SRM). d. SRM Transitions:
- Unlabeled Phenylalanine (Tracee): Monitor the naturally occurring m+2 fragment. Precursor m/z 222.4 → Product m/z 121.6.[4]
- L-[ring-¹³C₆]phenylalanine (Tracer): Monitor the m+6 fragment. Precursor m/z 228.4 → Product m/z 127.6 (Note: m/z values may vary slightly based on derivatization and specific instrument calibration; values from a related study are 226.4 > 125.6).[4] e. Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for the specified transitions.
4. Data Analysis and Quantification a. Integrate the peak areas for both the tracer and tracee SRM transitions. b. Generate a calibration curve by analyzing standards with known Molar Percent Excess (MPE) values. c. Calculate the tracer-to-tracee ratio (m+6 / m+2) for the unknown samples.[4] d. Determine the MPE of the unknown samples by interpolating their tracer-to-tracee ratios against the calibration curve. This value represents the isotopic enrichment.
This protocol, leveraging the high sensitivity and specificity of LC/MS/MS, provides a robust framework for obtaining highly accurate and precise measurements of L-Phenylalanine-¹³C enrichment, crucial for advancing research in metabolic diseases and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to L-Phenylalanine-3-13C: A Comparative Review of Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of L-Phenylalanine-3-13C with other stable isotope-labeled phenylalanine analogs across key applications, supported by experimental data and detailed methodologies.
This compound is a stable isotope-labeled amino acid where the carbon atom at the third position (the β-carbon) of the phenylalanine molecule is replaced with a ¹³C isotope. This specific labeling allows for the tracing of phenylalanine metabolism in various biological systems. Its applications are diverse, ranging from metabolic flux analysis and protein synthesis measurement to clinical diagnostic tests. This guide will delve into its utility in these areas, offering a comparative perspective against other commonly used tracers.
Comparative Analysis of Phenylalanine Tracers
The choice of tracer can significantly impact the interpretation of results. Below is a comparison of this compound and other common phenylalanine isotopologues.
| Application | Tracer | Advantages | Disadvantages | Key Findings |
| Metabolic Flux Analysis (MFA) | This compound | Provides positional information for tracing carbon transitions through metabolic pathways. | Less common than uniformly labeled tracers, potentially limiting direct comparability with some existing literature. | Enables detailed analysis of pathways involving the backbone of phenylalanine. |
| L-[1-¹³C]Phenylalanine | Widely used, extensive literature for comparison. Decarboxylation releases ¹³CO₂, which is easily measured in breath tests.[1][2][3][4][5][6] | Loss of label early in the catabolic pathway limits tracing of the full carbon skeleton. | Effective for measuring phenylalanine oxidation and liver function.[1][2][3][4][5][6] | |
| L-[ring-²H₅]Phenylalanine | Deuterated label is distinct from ¹³C, allowing for simultaneous infusion studies with ¹³C-labeled compounds. | Isotope effects have been reported, potentially altering metabolic rates compared to the unlabeled molecule.[7] Shows discrimination in renal transport, which can affect flux calculations based on urine samples.[8] | Can lead to an underestimation of phenylalanine conversion to tyrosine compared to ¹³C-labeled tracers.[7][9] | |
| L-[ring-¹³C₆]Phenylalanine | Uniform labeling of the aromatic ring provides robust tracing of the ring structure through metabolic pathways. | Higher cost compared to singly labeled tracers. | Ideal for studies where the fate of the aromatic ring is of primary interest, such as in studies of aromatic amino acid metabolism in cancer.[10][11][12] | |
| Protein Synthesis Measurement | This compound | The ¹³C label is incorporated into newly synthesized proteins, allowing for quantification by mass spectrometry. | Provides a reliable measure of protein synthesis rates. | |
| L-[ring-²H₅]Phenylalanine | Can be used to measure protein synthesis rates. | Potential for isotope effects that may influence the accuracy of the measurement. | Widely used in studies of muscle protein synthesis.[13] | |
| L-[¹⁵N]Phenylalanine | Nitrogen label allows for tracing of nitrogen metabolism in conjunction with carbon tracing using ¹³C-labeled compounds. | Useful for comprehensive studies of amino acid metabolism. | ||
| ¹³C-Phenylalanine Breath Test (¹³C-PBT) | L-[1-¹³C]Phenylalanine | The release of ¹³CO₂ is directly proportional to the rate of phenylalanine hydroxylation in the liver, providing a measure of hepatic function.[1][2][3][4][5][6] | Only reflects the initial step of phenylalanine catabolism. | A well-established, non-invasive method for assessing liver function and diagnosing conditions like cirrhosis.[1][2][3][4][5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing different phenylalanine tracers.
Table 1: Phenylalanine Conversion to Tyrosine
| Tracer | Condition | Conversion Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| L-[1-¹³C]Phenylalanine | Fasted | 11.1 ± 5.6 | [9] |
| Fed | 12.7 ± 7.7 | [9] | |
| L-[ring-²H₅]Phenylalanine | Fasted | 5.1 ± 2.9 | [9] |
| Fed | 6.8 ± 3.4 | [9] |
Table 2: ¹³C-Phenylalanine Breath Test in Liver Cirrhosis
| Parameter | Healthy Controls | Child-Pugh A | Child-Pugh B | Child-Pugh C | Reference |
| Cumulative % ¹³C Dose Recovery (CPDR) at 60 min | 7.5 ± 0.7 | 5.4 - 7.7 | 4.0 - 4.4 | 2.0 - 2.2 | [6] |
| ¹³C-%dose/h at 20 min | - | Significantly higher than B and C | - | Significantly lower than A and B | [2] |
| ¹³C-%dose/h at 30 min | - | Significantly higher than B and C | - | Significantly lower than A and B | [2] |
| Cumulative Excretion at 60 min | - | Significantly higher than B and C | - | Significantly lower than A and B | [2] |
Experimental Protocols
Metabolic Flux Analysis (MFA) using this compound
Objective: To quantify the in vivo rates of metabolic reactions.
Methodology:
-
Cell Culture and Labeling: Culture cells in a defined medium where the standard phenylalanine is replaced with L-Phenylalanine-3-¹³C at a known concentration. The duration of labeling should be sufficient to achieve isotopic steady state, typically determined empirically by measuring isotopic enrichment at multiple time points.
-
Metabolite Extraction: Harvest the cells and quench metabolic activity rapidly, often using cold methanol or other solvent mixtures. Extract intracellular metabolites using appropriate solvent systems.
-
Sample Analysis: Analyze the isotopic enrichment of phenylalanine and its downstream metabolites using mass spectrometry (GC-MS or LC-MS).
-
Data Analysis and Flux Calculation: Determine the mass isotopomer distribution (MID) for the targeted metabolites. Use metabolic modeling software (e.g., INCA, 13CFLUX) to calculate metabolic flux rates by fitting the experimental MID data to a metabolic network model.
¹³C-Phenylalanine Breath Test (¹³C-PBT) for Liver Function
Objective: To non-invasively assess hepatic phenylalanine hydroxylase activity.
Methodology:
-
Patient Preparation: Patients should fast for at least 8 hours prior to the test. Water is permitted.[2]
-
Baseline Breath Sample: Collect two baseline breath samples into Exetainer tubes or similar collection bags.[2]
-
Tracer Administration: Administer a 100 mg oral dose of L-[1-¹³C]phenylalanine dissolved in water.[2][6]
-
Post-Dose Breath Sampling: Collect breath samples at regular intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) after tracer administration.[2]
-
Sample Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
-
Data Analysis: Calculate the delta over baseline (DOB) values and the percentage of the ¹³C dose recovered over time. The peak ¹³CO₂ excretion and the cumulative recovery at specific time points (e.g., 60 minutes) are key diagnostic parameters.[2][6]
Measurement of Muscle Protein Synthesis Rate
Objective: To determine the fractional synthesis rate (FSR) of muscle proteins.
Methodology:
-
Tracer Infusion: Administer a primed, continuous intravenous infusion of L-Phenylalanine-3-¹³C. The priming dose helps to rapidly achieve isotopic steady state in the plasma.
-
Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor plasma tracer enrichment. Obtain muscle biopsies at the beginning and end of the infusion period.
-
Sample Processing: Separate plasma from blood samples. Homogenize muscle tissue to separate intracellular fluid and protein-bound amino acids.
-
Isotopic Enrichment Analysis: Determine the isotopic enrichment of L-Phenylalanine-3-¹³C in plasma, the intracellular fluid (as a precursor pool), and the protein hydrolysate (representing newly synthesized protein) using GC-MS or LC-MS/MS.
-
FSR Calculation: Calculate the FSR using the formula: FSR (%/h) = [ (E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁)) ] * 100, where E_p is the enrichment of the protein-bound tracer at time points t₁ and t₂, and E_precursor is the average enrichment of the precursor pool.[14]
Visualizing Metabolic Pathways and Workflows
Phenylalanine Metabolism Pathway
The primary metabolic fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. This is a critical step in the catabolism of phenylalanine and the synthesis of neurotransmitters.
Caption: Phenylalanine metabolism pathways.
Experimental Workflow for ¹³C-Phenylalanine Breath Test
The ¹³C-PBT is a straightforward and non-invasive procedure to assess liver function.
Caption: ¹³C-Phenylalanine Breath Test workflow.
SILAC Proteomics Workflow using ¹³C-Labeled Phenylalanine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.
References
- 1. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research on liver reserve function by 13C-phenylalanine breath test in aged patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patients with severe liver cirrhosis followed up by L-[1-(13)C] phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-[1-13C]phenylalanine breath test in patients with chronic liver disease of different etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for L-Phenylalanine-3-13C Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, proteomics, and pharmacokinetic analyses, the accurate quantification of stable isotope-labeled compounds is paramount. L-Phenylalanine-3-13C, a non-radioactive labeled version of the essential amino acid, serves as a critical tracer in these fields. The choice of analytical instrumentation is a key determinant of the quality and efficiency of such studies. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.
At a Glance: GC-MS vs. LC-MS
The primary distinction between GC-MS and LC-MS for amino acid analysis lies in the sample state during chromatography. GC-MS requires analytes to be volatile and thermally stable, necessitating a chemical derivatization step for polar molecules like phenylalanine. In contrast, LC-MS separates compounds in a liquid phase, often allowing for the direct analysis of amino acids without derivatization, which simplifies sample preparation and increases throughput.[1][2]
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics for the analysis of amino acids using LC-MS and GC-MS. These values represent expected performance for the analysis of this compound.
| Feature | LC-MS/MS (Direct Analysis) | GC-MS (Derivatized Analysis) |
| Sample Derivatization | Often not required[1][3] | Mandatory[1] |
| Sample Throughput | Generally higher | Lower due to derivatization step |
| Method Development | Potentially simpler | More complex due to derivatization optimization[4] |
| Sensitivity | Very high, often in the low µmol/L to nmol/L range[5] | High, dependent on derivatization efficiency[6] |
| Specificity | Very high, especially with MS/MS[6] | High, with characteristic fragmentation patterns |
| Precision (%RSD) | Typically <15% | Typically <15%[7] |
| Linearity (R²) | >0.99[8] | >0.99 |
| Matrix Effects | Can be significant, requires careful management | Generally lower, as many interferences are removed during derivatization/cleanup |
| Thermal Stability | Not a concern | Analyte must be thermally stable after derivatization |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the derivatization requirement for GC-MS.
Experimental Protocols
Below are detailed representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis (with Silylation)
This protocol is based on the common use of silylation for amino acid analysis, which increases volatility for gas chromatography.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.[9]
-
Vortex for 1 minute and incubate at 4°C for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a clean vial and evaporate to complete dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[10]
-
Seal the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 series or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or similar.[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode. Monitor for the characteristic ions of the TBDMS derivative of this compound.
-
Protocol 2: LC-MS/MS Analysis (Direct)
This protocol allows for the direct measurement of this compound without derivatization, offering a significant advantage in terms of speed and simplicity.[2][3]
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at 4°C for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new vial. Dilute 1:10 with the initial mobile phase (e.g., 98% Mobile Phase A).[11]
-
Filter through a 0.22 µm syringe filter prior to injection.[12]
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: SCIEX MicroLC 200, Agilent 1290, or similar.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column (e.g., SeQuant ZIC-HILIC 100 x 4.6 mm, 5 µm).[8][13]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Gradient: A typical gradient would be a linear ramp from 2% to 95% Mobile Phase B over 5-10 minutes.[11][13]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP, Agilent 6400 series).
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the sensitive and specific quantification of this compound.
LC-MS/MS is frequently the preferred method for high-throughput analysis due to its simpler, faster sample preparation that avoids the need for derivatization.[14] This leads to quicker turnaround times and reduces potential sources of analytical variability. The high specificity of MS/MS detection is particularly advantageous for complex biological matrices.[2][15]
GC-MS remains a robust and valuable alternative. It often provides excellent chromatographic resolution.[16] The main drawback is the mandatory derivatization step, which adds time and complexity to the workflow. However, for laboratories with established and automated derivatization protocols, GC-MS can deliver highly reproducible and accurate results.[7]
The ultimate choice between these platforms will depend on the specific requirements of the study, including sample volume, required throughput, available instrumentation, and the analytical team's expertise. For drug development professionals conducting pharmacokinetic and metabolic studies, the high specificity and throughput of LC-MS/MS make it a particularly powerful option.
References
- 1. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
validation of L-Phenylalanine-3-13C as a metabolic tracer
An Objective Guide to the Validation of 13C-Labeled L-Phenylalanine as a Metabolic Tracer
In the fields of metabolic research, drug development, and clinical science, accurately tracing the fate of amino acids is fundamental to understanding protein synthesis, catabolism, and overall metabolic flux. L-Phenylalanine, an essential amino acid, is a key precursor for protein synthesis and the biosynthesis of tyrosine and catecholamines.[1] Stable isotope-labeled phenylalanine, particularly Carbon-13 (¹³C) variants, serves as a powerful tool for these investigations. This guide provides a comprehensive comparison of ¹³C-labeled L-Phenylalanine tracers, their validation against alternatives, and detailed protocols for their application.
Understanding Phenylalanine Metabolism
The primary metabolic fates of L-Phenylalanine include its incorporation into proteins and its irreversible hydroxylation to form L-Tyrosine, a critical catabolic pathway.[1] Isotopic tracers allow researchers to follow phenylalanine molecules through these pathways, quantifying the rates of protein synthesis, breakdown, and amino acid oxidation.
Below is a simplified diagram of the primary metabolic pathways for L-Phenylalanine.
Comparison of Phenylalanine Metabolic Tracers
The choice of isotopic tracer is critical for the precision and accuracy of metabolic flux analysis.[2] While various labeled versions of phenylalanine exist, the most common are ¹³C-labeled, deuterated (²H), and ¹⁵N-labeled tracers. L-[1-¹³C]Phenylalanine and L-[ring-¹³C₆]Phenylalanine are frequently used ¹³C tracers and are often considered the gold standard. However, alternatives like deuterated phenylalanine and deuterium oxide (D₂O) present different advantages and limitations.
| Tracer | Primary Application | Advantages | Limitations & Considerations |
| L-[1-¹³C]Phenylalanine | Phenylalanine flux, oxidation, and conversion to tyrosine.[3] | Well-validated with minimal isotopic effects on its primary metabolic pathways.[4] Allows for oxidation measurement via ¹³CO₂ in expired air.[5][6] | Requires careful mass spectrometry to distinguish from naturally abundant isotopes. |
| L-[ring-¹³C₆]Phenylalanine | Muscle protein synthesis (MPS), whole-body protein breakdown.[7][8][9] | High isotopic enrichment makes it suitable for measuring low incorporation rates into tissue.[7] The ring structure is stable and less prone to metabolic exchange. | Higher cost compared to other tracers.[4] |
| L-[ring-²H₅]Phenylalanine | Phenylalanine kinetics, historically used for conversion to tyrosine.[3][4] | Lower cost than ¹³C-labeled tracers. | Significant Isotope Effect: Underestimates the rate of phenylalanine conversion to tyrosine by a factor of ~2, likely due to the deuterium slowing the hydroxylation reaction.[3][4][5] |
| L-[¹⁵N]Phenylalanine | Whole-body protein breakdown and flux.[9] | Provides comparable flux measurements to L-[1-¹³C]Phe in some studies.[4] | Potential for inaccurate flux measurements due to rapid and reversible transamination processes, which can affect the ¹⁵N label.[4] |
| Deuterium Oxide (D₂O) | Long-term and acute muscle protein synthesis (MPS).[8][10] | Orally administered, less invasive, and more cost-effective than amino acid infusions.[10] Provides comparable MPS rates to L-[ring-¹³C₆]Phe over acute periods.[8] | Measures the synthesis of all proteins over a period, requiring specific protein isolation for targeted analysis. |
Supporting Experimental Data
Quantitative comparisons from peer-reviewed studies highlight the performance differences between these tracers.
| Study Comparison | Tracer 1 | Tracer 2 | Measured Parameter | Result (Tracer 1) | Result (Tracer 2) | Conclusion |
| Wilkinson et al. (2015)[8][10] | L-[ring-¹³C₆]Phe | D₂O | Basal Muscle Protein Synthesis (%·h⁻¹) | 0.065 ± 0.004 | 0.050 ± 0.007 | Both tracers showed similar basal rates and qualitatively similar increases after essential amino acid consumption, validating D₂O for acute MPS studies.[8][10] |
| Wilkinson et al. (2015)[8][10] | L-[ring-¹³C₆]Phe | D₂O | Stimulated Muscle Protein Synthesis (%·h⁻¹) | 0.089 ± 0.006 | 0.088 ± 0.008 | Both tracers showed similar basal rates and qualitatively similar increases after essential amino acid consumption, validating D₂O for acute MPS studies.[8][10] |
| Marchini et al. (1993)[3][5] | L-[1-¹³C]Phe | L-[ring-²H₅]Phe | Phenylalanine to Tyrosine Conversion (fasted, µmol·kg⁻¹·h⁻¹) | 11.1 ± 5.6 | 5.1 ± 2.9 | L-[ring-²H₅]Phe significantly underestimated the conversion rate, indicating a strong isotope effect.[3][5] |
| Marchini et al. (1993)[3][5] | L-[1-¹³C]Phe | L-[ring-²H₅]Phe | Phenylalanine to Tyrosine Conversion (fed, µmol·kg⁻¹·h⁻¹) | 12.7 ± 7.7 | 6.8 ± 3.4 | The deuterated tracer consistently produced lower conversion rates compared to the ¹³C tracer.[3][5] |
Experimental Protocols
A robust methodology is crucial for obtaining reliable data from tracer studies. The primed, continuous intravenous infusion is a standard technique used to achieve an isotopic steady state in the body.[1][9]
Protocol: Primed, Continuous Infusion of L-[ring-¹³C₆]Phenylalanine
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[1]
-
A baseline blood sample is collected before the infusion begins.[1]
2. Tracer Administration:
-
A priming dose of the tracer (e.g., L-[ring-¹³C₆]Phenylalanine) is administered intravenously to rapidly bring the body's free amino acid pool to an isotopic steady state.[9][10]
-
This is immediately followed by a continuous intravenous infusion at a constant rate for the duration of the experiment (typically 4-8 hours).[1][10]
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to confirm isotopic steady state.[1]
-
If measuring muscle protein synthesis, muscle biopsies are taken at the beginning and end of the study period.
4. Sample Processing & Analysis:
-
Blood samples are centrifuged to separate plasma.[1]
-
Proteins in the plasma are precipitated using an agent like perchloric acid or methanol.[1]
-
The supernatant containing free amino acids is collected for analysis.[1]
-
Isotopic enrichment of L-[ring-¹³C₆]Phenylalanine in plasma and incorporated into tissue proteins is measured using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[1][7] LC-MS/MS is often preferred for its high precision and small sample size requirements.[7]
Below is a diagram illustrating the typical workflow for a metabolic tracer experiment.
Conclusion
The validation of a metabolic tracer is paramount for generating accurate and reproducible data. For studying phenylalanine kinetics, L-[1-¹³C]Phenylalanine and L-[ring-¹³C₆]Phenylalanine are robust and reliable tracers with minimal isotopic effects. While alternatives like deuterated phenylalanine are available, they can introduce significant artifacts, particularly in the measurement of enzymatic conversion rates, and should be used with caution.[3][5] The less invasive D₂O method has been validated against L-[ring-¹³C₆]Phe for acute muscle protein synthesis studies, offering a cost-effective and flexible alternative for specific research questions.[8][10] The selection of a tracer should ultimately be guided by the specific metabolic pathway under investigation and the known performance characteristics of each isotopic label.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. The Phenylalanine Requirement of Elderly Men and Women Measured by Direct 13C Carbon Oxidation Method Is Similar to That of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Tracers in Phenylalanine Metabolism Research
For researchers, scientists, and drug development professionals, understanding the nuances of phenylalanine metabolism is critical. Stable isotope tracers are indispensable tools in this pursuit, offering a window into the dynamic processes of phenylalanine flux, hydroxylation, and protein synthesis. This guide provides a comparative analysis of commonly used phenylalanine isotopes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for specific research questions.
Quantitative Comparison of Phenylalanine Isotopes
The choice of isotopic tracer can significantly influence the measured rates of phenylalanine metabolism. Different isotopes can exhibit varying kinetic behaviors, leading to different quantitative outcomes. The following table summarizes key metabolic parameters measured using various phenylalanine isotopes.
| Isotopic Tracer | Parameter Measured | Value (μmol·kg⁻¹·h⁻¹) | Condition | Reference |
| L-[ring-²H₅]phenylalanine | Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 | Fasted | [1][2] |
| 6.8 ± 3.4 | Fed | [1][2] | ||
| L-[1-¹³C]phenylalanine | Phenylalanine to Tyrosine Conversion | 11.1 ± 5.6 | Fasted | [1][2] |
| 12.7 ± 7.7 | Fed | [1][2] | ||
| Phenylalanine Oxidation | 9.9 ± 2.0 | Fasted | [1][2] | |
| 13.5 ± 2.6 | Fed | [1][2] | ||
| [¹⁵N]phenylalanine | Whole Body Rate of Appearance (PULSE method) | Significantly higher than PC method | Sepsis vs. Healthy | [3] |
| L-[ring-¹³C₆]phenylalanine | Whole Body Rate of Appearance (PC method) | Lower than PULSE method | Sepsis vs. Healthy | [3] |
Note: Isotope effects have been observed, with [²H₅]phenylalanine tracers sometimes yielding lower hydroxylation rates compared to [1-¹³C]phenylalanine.[1][4] This suggests that the choice of isotope can impact the interpretation of kinetic data.[1][2]
Experimental Protocols
Accurate and reproducible data in metabolic studies hinge on meticulously executed experimental protocols. The primed, continuous infusion technique is a widely accepted method for studying amino acid kinetics.[5]
Primed, Continuous Infusion of Stable Isotopes
This protocol is designed to achieve an isotopic steady state in the plasma, allowing for the calculation of amino acid flux and oxidation rates.[6]
Materials:
-
Sterile, pyrogen-free stable isotope tracer solution (e.g., L-[1-¹³C]phenylalanine, L-[ring-²H₅]phenylalanine)
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Sample collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Mass spectrometer for isotope enrichment analysis
Procedure:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (after an overnight fast) or in a fed state, with standardized meal compositions.[1][2]
-
Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to arterialize the venous blood, for blood sampling.
-
Priming Dose: Administer a bolus injection (priming dose) of the stable isotope tracer to rapidly raise the plasma enrichment to the expected plateau level.[5] The amount of the priming dose is calculated based on the estimated pool size of the amino acid.
-
Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the tracer at a predetermined rate. The infusion is typically maintained for several hours to achieve and maintain an isotopic steady state.[1][2]
-
Blood Sampling: Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion period to monitor the isotopic enrichment of the tracer and its product (e.g., ¹³CO₂ in expired air for oxidation studies, labeled tyrosine for hydroxylation studies).[1][6]
-
Sample Processing: Centrifuge the blood samples to separate plasma. Plasma samples are then stored frozen until analysis. For oxidation studies, expired air samples are collected in gas-impermeable bags.
-
Isotopic Analysis: Plasma amino acid and expired air ¹³CO₂ enrichments are determined using mass spectrometry (e.g., GC-MS, LC-MS/MS).[7]
-
Kinetic Modeling: Phenylalanine flux, oxidation, and conversion rates are calculated using steady-state kinetic models.[4]
Visualizing Metabolic Pathways and Workflows
Understanding the metabolic fate of phenylalanine and the experimental approach to its study can be clarified through visual diagrams.
References
- 1. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Phenylalanine-3-13C: A Guide for Laboratory Professionals
For Immediate Reference: L-Phenylalanine-3-13C is a non-hazardous, non-radioactive compound. Disposal procedures should align with your institution's chemical hygiene plan for non-hazardous waste, with special attention to its isotopically labeled nature for inventory and potential segregation purposes.
This guide provides essential safety and logistical information for the proper disposal of this compound, a stable isotope-labeled amino acid. While the compound itself is not classified as hazardous, adherence to proper laboratory waste management protocols is crucial for maintaining a safe and compliant research environment. This document is intended for researchers, scientists, and drug development professionals.
Safety and Handling Overview
L-Phenylalanine, in its natural and isotopically labeled forms, is a non-hazardous solid. However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are recommended.
-
Body Protection: A standard laboratory coat is sufficient.
Quantitative Data Summary
The physical and chemical properties of this compound are nearly identical to its unlabeled counterpart, with a minor difference in molecular weight.
| Property | Value | Source |
| Molecular Formula | C₈¹³CH₁₁NO₂ | [1] |
| Molecular Weight | ~166.18 g/mol | [2] |
| Appearance | White solid/powder | |
| Melting Point | 270-275 °C (decomposes) | |
| Solubility | Soluble in water | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Radioactivity | Non-radioactive | [3][] |
Disposal Decision Workflow
The primary principle for the disposal of this compound is to treat it as non-hazardous chemical waste, unless it is mixed with hazardous substances. The stable isotope label does not confer chemical hazardousness or radioactivity.[3][] The key is to follow your institution's specific guidelines, which may require segregation of isotopically labeled materials for tracking purposes.
Detailed Disposal Protocols
The following step-by-step procedures should be adapted to the specific requirements of your laboratory and institution.
Experimental Protocol: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect any unused or expired this compound powder in a clearly labeled, sealed container.
-
If other non-hazardous solid waste is generated (e.g., weigh boats, contaminated paper towels), it can typically be combined.
-
-
Containerization:
-
Use a durable, sealable container (e.g., a wide-mouth plastic jar with a screw cap).
-
Ensure the container is compatible with the waste and will not leak.
-
-
Labeling:
-
Affix a chemical waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate that it is non-hazardous.
-
-
Storage and Final Disposal:
-
Store the sealed container in a designated chemical waste accumulation area.
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal. Inform them that the waste contains a stable isotope-labeled compound.
-
Experimental Protocol: Disposal of this compound in Non-Hazardous Aqueous Solutions
-
PPE: Wear appropriate PPE as described above.
-
Waste Assessment: Confirm that the solution does not contain any other hazardous materials.
-
Consult EHS: Check with your local EHS for approval for drain disposal of dilute, non-hazardous aqueous solutions. Some institutions may permit this, while others may require collection.
-
Collection (if required):
-
Collect the aqueous waste in a sealed, labeled container.
-
Label the container with the full chemical name and approximate concentration.
-
Store in the designated chemical waste accumulation area for EHS pickup.
-
-
Drain Disposal (ONLY if approved by EHS):
-
Flush the solution down the drain with a large volume of water (a general guideline is at least 20 times the volume of the solution).
-
Experimental Protocol: Disposal of Contaminated Labware
-
Disposable Labware: Items such as pipette tips and microfuge tubes that are heavily contaminated with this compound should be placed in the solid chemical waste container.
-
Non-Disposable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., water, ethanol, or acetone).
-
Collect the initial rinsate as chemical waste. The disposal route for the rinsate depends on the solvent used (e.g., aqueous non-hazardous vs. flammable solvent waste).
-
After the initial rinse, the glassware can typically be washed as usual.
-
Institutional Policy is Paramount
While this compound is not a regulated hazardous waste, the final authority on disposal procedures is your institution's Environmental Health & Safety (EHS) department.[5][6] Always consult your institution's chemical hygiene plan and waste disposal guidelines. Some institutions may have specific tracking requirements for isotopically labeled compounds, even if they are non-radioactive, to prevent them from entering recycling streams or for other inventory purposes.
By following these procedures and maintaining open communication with your EHS department, you can ensure the safe and compliant disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. L-Phenylalanine (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1053-0.1 [isotope.com]
- 3. moravek.com [moravek.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling L-Phenylalanine-3-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of L-Phenylalanine-3-13C. As a stable isotope-labeled compound, it is not radioactive and does not require special radiological precautions.[1] The primary safety considerations are in line with standard laboratory practices for handling non-hazardous chemical powders. Adherence to these procedures will ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact and to maintain a sterile working environment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Must have side shields to protect against splashes and airborne particles. |
| Chemical Goggles | Recommended when there is a higher risk of splashing, such as when preparing solutions. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement. They should be inspected for tears before use and removed immediately after contact with the chemical. Hands should be washed before putting on a new pair. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical for safety and experimental success. This plan outlines the key steps from preparation to post-handling cleanup.
-
Preparation and Area Setup :
-
Designate a specific, clean area for handling this compound to prevent cross-contamination.
-
Ensure the work area, preferably a chemical fume hood or a draft-shielded balance enclosure, is well-ventilated, especially when handling the powder form to avoid aerosolization.[1]
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers, before handling the compound.
-
-
Weighing and Aliquoting :
-
When weighing the powder, do so in a draft-shielded balance or a fume hood to minimize the dispersal of airborne particles.[1]
-
Use clean tools for each new compound to prevent cross-contamination.
-
Close the container tightly immediately after use to protect the compound from moisture and contamination.
-
-
Solution Preparation (if applicable) :
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental protocol.
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Disposal Plan
The disposal procedures for this compound are the same as for the unlabeled, non-hazardous compound.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or waste this compound powder should be collected in a clearly labeled, sealed container. This container can then be disposed of in the regular laboratory solid waste stream, provided it is not mixed with any hazardous materials. |
| Contaminated Materials | Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a sealed bag and disposed of with the regular laboratory trash. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate can typically be disposed of down the drain. The defaced, empty container can then be discarded with regular laboratory glass or plastic waste. |
| Liquid Waste (Solutions) | Non-hazardous solutions of this compound can generally be disposed of down the drain with copious amounts of water, in accordance with local regulations. |
Always consult your institution's specific waste disposal guidelines to ensure full compliance.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
